molecular formula C22H24N8OS B10831888 Drp1-IN-1

Drp1-IN-1

Cat. No.: B10831888
M. Wt: 448.5 g/mol
InChI Key: QNOOJEJAIFNEBQ-UHFFFAOYSA-N
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Description

Drp1-IN-1 is a useful research compound. Its molecular formula is C22H24N8OS and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24N8OS

Molecular Weight

448.5 g/mol

IUPAC Name

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide

InChI

InChI=1S/C22H24N8OS/c1-15-11-19(21(31)23-17-7-5-16(6-8-17)20-25-27-28-26-20)30(12-15)13-18-14-32-22(24-18)29-9-3-2-4-10-29/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H,23,31)(H,25,26,27,28)

InChI Key

QNOOJEJAIFNEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3)CC4=CSC(=N4)N5CCCCC5

Origin of Product

United States

Foundational & Exploratory

Drp1-IN-1: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Drp1-IN-1, a known inhibitor of the Dynamin-related protein 1 (Drp1). While specific literature on this compound is limited, this document extrapolates its function based on its reported inhibitory activity and the well-established role of Drp1 in mitochondrial fission. This guide covers the fundamental aspects of Drp1-mediated mitochondrial division, the presumed molecular interactions of Drp1 inhibitors, detailed experimental protocols for characterization, and quantitative data for comparable inhibitors.

Introduction to Drp1 and Mitochondrial Fission

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, energy production, and quality control.[1] Mitochondrial fission, the division of one mitochondrion into two, is a crucial process mediated by the large GTPase, Dynamin-related protein 1 (Drp1).[2] In its basal state, Drp1 predominantly resides in the cytosol as dimers and tetramers.[3] Upon cellular signals or stress, Drp1 is recruited to the outer mitochondrial membrane (OMM) by a suite of adaptor proteins, including Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51), and Fission 1 protein (Fis1).[2]

At the OMM, Drp1 oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to membrane scission.[4] The GTPase activity of Drp1 is essential for this process.[5] Dysregulation of Drp1-mediated fission is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making Drp1 an attractive therapeutic target.[1][6]

This compound: A Novel Drp1 Inhibitor

This compound (also known as compound A-7) has been identified as an inhibitor of the Drp1 protein.

Chemical Properties of this compound:

PropertyValue
CAS Number 2247733-08-8
Molecular Formula C₂₂H₂₄N₈OS
Molecular Weight 448.54 g/mol
IUPAC Name 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide

The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC₅₀).

Quantitative Data for this compound:

CompoundTargetIC₅₀
This compound Drp10.91 µM

Due to the limited publicly available research on this compound, its precise binding site and the specifics of its inhibitory mechanism (e.g., competitive vs. non-competitive inhibition of GTPase activity, or disruption of oligomerization) have not been detailed in the literature. The following sections will, therefore, describe the general mechanisms of Drp1 inhibition and provide protocols to elucidate these for any novel inhibitor, including this compound.

Core Mechanism of Drp1 Inhibition

Small molecule inhibitors of Drp1 can interfere with its function through several potential mechanisms:

  • Inhibition of GTPase Activity: The hydrolysis of GTP provides the energy for Drp1-mediated constriction. Inhibitors can bind to the GTPase domain, preventing GTP binding or hydrolysis and thereby rendering the protein inactive.[5]

  • Disruption of Oligomerization: The formation of higher-order oligomeric rings around the mitochondria is essential for fission.[3] Some inhibitors may prevent the self-assembly of Drp1 monomers into functional polymers.[1]

  • Allosteric Inhibition: Compounds can bind to sites other than the active site, inducing conformational changes that inactivate the protein.[1]

  • Interference with Protein-Protein Interactions: Inhibition can occur by blocking the interaction of Drp1 with its mitochondrial adaptor proteins (Mff, MiDs, Fis1), thus preventing its recruitment to the OMM.[7]

The diagram below illustrates the signaling pathway of Drp1-mediated mitochondrial fission and the potential points of inhibition.

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_dimer Drp1 (Dimer/Tetramer) Adaptors Adaptor Proteins (Mff, MiD49/51, Fis1) Drp1_dimer->Adaptors Recruitment Drp1_oligomer Drp1 Oligomerization Drp1_GTP GTP Hydrolysis Drp1_oligomer->Drp1_GTP Fission Mitochondrial Fission Drp1_GTP->Fission Adaptors->Drp1_oligomer Induces Inhibitor This compound Inhibitor->Drp1_oligomer Inhibits Oligomerization Inhibitor->Drp1_GTP Inhibits GTPase Activity Inhibitor->Adaptors Blocks Recruitment

Fig. 1: Drp1-mediated mitochondrial fission pathway and potential inhibition points for this compound.

Experimental Protocols for Characterizing Drp1 Inhibitors

The following are detailed methodologies for key experiments to characterize the mechanism of action of a Drp1 inhibitor like this compound.

Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Drp1 in the presence and absence of an inhibitor.

Protocol:

  • Recombinant Protein: Purify recombinant human Drp1 protein.

  • Liposome Preparation (Optional but Recommended): Prepare liposomes containing 20% cardiolipin to stimulate Drp1 assembly and GTPase activity.[8]

  • Reaction Setup: In a 96-well plate, pre-incubate 0.6 µM Drp1 with liposomes (0.1 mg/mL) and varying concentrations of this compound (or vehicle control, e.g., DMSO) for 20 minutes at room temperature. The final buffer should contain 10 mM HEPES pH 7.0, 100 mM KCl, 4 mM MgCl₂, and 1 mM DTT.[8]

  • Initiation: Initiate the reaction by adding GTP to a final concentration of 1 mM and incubate at 37°C.[8]

  • Phosphate Detection: At various time points, stop the reaction by adding EDTA to a final concentration of 125 µM.[8] The amount of inorganic phosphate released is measured using a malachite green-based colorimetric assay.[9]

  • Data Analysis: Determine the rate of GTP hydrolysis and calculate the IC₅₀ value of the inhibitor by fitting the dose-response data to a four-parameter logistic curve.

Mitochondrial Morphology Analysis via Immunofluorescence

This cell-based assay visually assesses the effect of the inhibitor on mitochondrial morphology. Inhibition of Drp1 is expected to lead to mitochondrial elongation and a more interconnected network.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or primary neurons) on glass coverslips. Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 4-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.[10]

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against a mitochondrial marker, such as TOM20 or Hsp60, overnight at 4°C.[10][11]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Stain the nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope.

  • Quantification: Quantify mitochondrial morphology by categorizing cells based on their mitochondrial shape (e.g., fragmented, intermediate, tubular/elongated) or by using image analysis software to measure mitochondrial length and circularity.[12]

Drp1 Oligomerization Assay

This assay determines if the inhibitor affects the self-assembly of Drp1.

Protocol:

  • Cell Fractionation and Cross-linking:

    • Treat cells with this compound or vehicle.

    • Isolate cytosolic and mitochondrial fractions.

    • Incubate the fractions with a cross-linking agent (e.g., glutaraldehyde) to stabilize Drp1 oligomers.

  • Blue Native PAGE (BN-PAGE): Separate the protein complexes based on their size and native state using BN-PAGE.[13]

  • Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-Drp1 antibody to visualize the different oligomeric states (monomers, dimers, tetramers, higher-order oligomers).[13]

  • Analysis: Compare the distribution of Drp1 oligomers between treated and untreated samples to determine if the inhibitor affects Drp1 assembly.

The following diagram illustrates a general workflow for characterizing a novel Drp1 inhibitor.

Experimental_Workflow Start Novel Drp1 Inhibitor (this compound) GTPase_Assay In Vitro GTPase Activity Assay Start->GTPase_Assay Morphology_Assay Cell-Based Mitochondrial Morphology Assay Start->Morphology_Assay IC50 Determine IC50 GTPase_Assay->IC50 Elongation Observe Mitochondrial Elongation Morphology_Assay->Elongation Oligomerization_Assay Drp1 Oligomerization Assay Assembly_State Analyze Oligomeric State Oligomerization_Assay->Assembly_State IC50->Oligomerization_Assay Elongation->Oligomerization_Assay Mechanism Elucidate Mechanism of Action Assembly_State->Mechanism

Fig. 2: General experimental workflow for the characterization of a Drp1 inhibitor.

Quantitative Data for Other Drp1 Inhibitors

For comparative purposes, the following table summarizes the inhibitory concentrations of other well-characterized Drp1 inhibitors.

InhibitorReported IC₅₀ / Effective ConcentrationAssay TypeReference
Mdivi-1 1-10 µM (yeast Dnm1 GTPase activity)In Vitro GTPase Assay[5]
10-50 µM (mitochondrial morphology)Cell-Based Assay[12]
Drpitor1 0.09 µM (mitochondrial fragmentation)Cell-Based Assay[5]
Drpitor1a 0.06 µM (mitochondrial fragmentation)Cell-Based Assay[5]
P110 N/A (peptide inhibitor)N/A
DRP1i27 N/A (direct binder)N/A[14]

Note: The efficacy of inhibitors can vary significantly depending on the cell type and assay conditions.

Conclusion

This compound is a potent inhibitor of Drp1 with a sub-micromolar IC₅₀. While specific mechanistic studies on this compound are not yet widely published, its activity is presumed to stem from the direct inhibition of Drp1's function in mitochondrial fission. This guide provides a foundational understanding of the Drp1 signaling pathway and a detailed framework of experimental protocols necessary to fully elucidate the precise mechanism of action of this compound and other novel Drp1 inhibitors. Further research is required to determine its specific binding site, its effect on Drp1 oligomerization, and its potential as a therapeutic agent in diseases associated with aberrant mitochondrial fission.

References

Drp1-IN-1: A Technical Overview of a Dynamin-Related Protein 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drp1-IN-1 is a small molecule inhibitor targeting Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. Drp1 is a member of the dynamin superfamily of large GTPases that plays a crucial role in cell division, apoptosis, and mitochondrial quality control. Dysregulation of Drp1 activity has been implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target. This document provides a comprehensive technical guide on this compound and its target, Drp1, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key biological pathways and experimental workflows. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from other well-characterized Drp1 inhibitors to provide a thorough understanding of the target and the methods used for its investigation.

This compound and its Target: Dynamin-Related Protein 1 (Drp1)

This compound is a chemical compound identified as an inhibitor of Drp1. Its molecular formula is C₂₂H₂₄N₈OS. The primary target of this compound is the Dynamin-related protein 1, encoded by the DNM1L gene.

Drp1 is a cytosolic GTPase that, upon activation, translocates to the outer mitochondrial membrane. There, it oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-hydrolysis-dependent manner. This process of mitochondrial fission is essential for maintaining a healthy mitochondrial network, facilitating mitochondrial transport, and segregating damaged mitochondria for removal through mitophagy.

The activity of Drp1 is tightly regulated by a complex network of post-translational modifications (PTMs), including phosphorylation, ubiquitination, SUMOylation, and S-nitrosylation. These modifications can either promote or inhibit Drp1's recruitment to the mitochondria and its GTPase activity, thereby controlling the rate of mitochondrial fission.

Quantitative Data for Drp1 Inhibitors

InhibitorTargetAssay TypeIC₅₀ / KᵢCell Line / ConditionsReference
Mdivi-1 Drp1 (putative)GTPase Activity~50 µM (inhibition of cellular GTPase activity)-[1]
Complex IO₂ ConsumptionReversible inhibitionNeurons[1]
P110 Drp1GTPase Activity~50% inhibition at 1 µMRecombinant Drp1[2]
Drp1-Fis1 InteractionCo-immunoprecipitationInhibition at 1 µMSH-SY5Y cells[2]
DRP1i27 Human Drp1Surface Plasmon ResonanceKᴅ = 286 µM-[3]
Human Drp1Microscale ThermophoresisKᴅ = 190 µM-[3]

Signaling Pathway

The regulation of Drp1 activity is a complex process involving multiple signaling pathways and post-translational modifications. The following diagram illustrates the key regulatory mechanisms of Drp1.

Drp1_Signaling_Pathway Drp1 Signaling Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 Drp1_inactive->Drp1_active Activation (Phosphorylation, etc.) Drp1_active->Drp1_inactive Inactivation (Dephosphorylation, etc.) Mff Mff Drp1_active->Mff Recruitment Fis1 Fis1 Drp1_active->Fis1 Recruitment MiD49_51 MiD49/51 Drp1_active->MiD49_51 Recruitment PKA PKA PKA->Drp1_active P-Ser637 (Inhibition) CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->Drp1_inactive P-Ser616 (Activation) Calcineurin Calcineurin Calcineurin->Drp1_inactive De-P-Ser637 (Activation) SUMO SUMOylation SUMO->Drp1_active Stabilization/Activation Ubiquitin Ubiquitination Ubiquitin->Drp1_inactive Degradation Drp1_IN_1 This compound Drp1_IN_1->Drp1_active Inhibition Drp1_oligomer Drp1 Oligomer (ring structure) Mitochondrial_Fission Mitochondrial Fission Drp1_oligomer->Mitochondrial_Fission GTP Hydrolysis

Caption: Regulation of Drp1-mediated mitochondrial fission.

Experimental Protocols

Drp1 GTPase Activity Assay

Objective: To measure the rate of GTP hydrolysis by Drp1 in the presence and absence of inhibitors.

Methodology:

A common method for measuring GTPase activity is the malachite green colorimetric assay, which detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

  • Reagents and Materials:

    • Recombinant human Drp1 protein

    • GTP solution

    • GTPase assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)

    • Malachite green reagent

    • Drp1 inhibitor (e.g., this compound)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the GTPase assay buffer, a known concentration of recombinant Drp1, and the Drp1 inhibitor at various concentrations (or vehicle control).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a saturating concentration of GTP.

    • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

    • Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

    • Calculate the GTPase activity and determine the IC₅₀ of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[4][5]

Mitochondrial Morphology Analysis

Objective: To assess the effect of Drp1 inhibitors on mitochondrial morphology in cultured cells.

Methodology:

This protocol utilizes immunofluorescence staining and microscopy to visualize and quantify changes in the mitochondrial network.

  • Reagents and Materials:

    • Cultured cells (e.g., HeLa, SH-SY5Y)

    • Drp1 inhibitor (e.g., this compound)

    • Mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a mitochondrial protein like TOM20)

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary and secondary antibodies (if using immunofluorescence)

    • DAPI for nuclear staining

    • Fluorescence microscope (confocal recommended)

    • Image analysis software (e.g., ImageJ/Fiji)

  • Procedure:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the Drp1 inhibitor at various concentrations for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control.

    • If using a fluorescent dye, incubate the cells with the mitochondrial marker according to the manufacturer's instructions.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer.

    • If using immunofluorescence, incubate with a primary antibody against a mitochondrial protein (e.g., anti-TOM20).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Analyze the images to quantify mitochondrial morphology. This can include categorizing mitochondria as fragmented, tubular, or elongated, or using software to measure parameters like mitochondrial length, branching, and network complexity.[6]

Cell Viability Assay

Objective: To determine the effect of Drp1 inhibition on cell viability and proliferation.

Methodology:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

  • Reagents and Materials:

    • Cultured cells

    • Drp1 inhibitor (e.g., this compound)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the Drp1 inhibitor for the desired time period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1]

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of a novel Drp1 inhibitor.

Experimental_Workflow Drp1 Inhibitor Characterization Workflow start Start: Novel Compound (this compound) biochemical_assay Biochemical Assay: GTPase Activity start->biochemical_assay In vitro testing ic50_determination Determine IC50 biochemical_assay->ic50_determination cell_based_assay Cell-Based Assay: Mitochondrial Morphology ic50_determination->cell_based_assay Potent compounds phenotypic_analysis Phenotypic Analysis: Quantify Fission/Fusion cell_based_assay->phenotypic_analysis viability_assay Cell Viability Assay (e.g., MTT) phenotypic_analysis->viability_assay Confirmed cellular activity toxicity_assessment Assess Cytotoxicity viability_assay->toxicity_assessment further_studies Further Mechanistic Studies (e.g., PTM analysis, in vivo models) toxicity_assessment->further_studies Non-toxic at effective doses end End: Characterized Inhibitor further_studies->end

Caption: A streamlined workflow for evaluating Drp1 inhibitors.

References

A Technical Guide to the Discovery and Synthesis of a Selective Drp1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific inhibitor "Drp1-IN-1" was not found in publicly available scientific literature. This guide will focus on a well-characterized and rationally designed peptide inhibitor of Dynamin-related protein 1 (Drp1), P110 , as a representative example to fulfill the core technical requirements of the request.

Introduction to Drp1 and Mitochondrial Fission

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The process of mitochondrial fission is primarily mediated by the large GTPase, Dynamin-related protein 1 (Drp1).[1][2] Under basal conditions, Drp1 is predominantly cytosolic.[2] Upon cellular stress, Drp1 translocates to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane in a GTP-hydrolysis-dependent manner, leading to the division of the mitochondrion.[1]

While essential for processes like mitophagy and cell division, excessive Drp1-mediated mitochondrial fission is implicated in the pathology of numerous diseases, including neurodegenerative disorders like Parkinson's, Alzheimer's, and Huntington's disease, as well as ischemia-reperfusion injury.[1][3][4][5] This has made Drp1 a compelling therapeutic target for the development of inhibitors that can mitigate pathological mitochondrial fragmentation.

Discovery of the Drp1 Inhibitor P110: A Rational Design Approach

The peptide inhibitor P110 was discovered through a rational design strategy aimed at disrupting the protein-protein interaction between Drp1 and one of its mitochondrial anchor proteins, Fission 1 (Fis1).[1][6] This interaction is crucial for the recruitment of Drp1 to the mitochondria to initiate fission.[3]

The design process involved identifying short homologous sequences between Drp1 and Fis1 that could act as competitive inhibitors.[7] P110 is a seven-amino acid peptide that selectively blocks the Drp1-Fis1 interaction.[3][8] This selectivity is a key advantage, as P110 does not interfere with the interaction of Drp1 with its other mitochondrial adaptor proteins, thus preserving physiological mitochondrial fission while inhibiting stress-induced, pathological fragmentation.[1][2] For cellular permeability, the P110 peptide is often conjugated to the TAT (Trans-Activator of Transcription) peptide from HIV-1.[7][8]

Synthesis of P110 Peptide

P110 is a synthetic peptide that can be produced using standard solid-phase peptide synthesis (SPPS) protocols, often accelerated by microwave chemistry.[1]

Experimental Protocol: Microwave-Assisted Solid-Phase Peptide Synthesis of P110
  • Resin and Linker: The synthesis is initiated on a Rink Amide AM resin, which results in a C-terminal amide upon cleavage, a modification that can increase peptide stability.[1]

  • Fmoc/tBu Strategy: The synthesis follows the fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) protection strategy.[1]

  • Amino Acid Coupling:

    • Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF) containing 0.1 M 1-Hydroxybenzotriazole (HOBt).[1]

    • Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF and then coupled to the deprotected N-terminus of the peptide chain.[1]

  • TAT Conjugation and Linker: To ensure cell permeability, the TAT peptide sequence (e.g., YGRKKRRQRRR) is synthesized, followed by a flexible Gly-Gly spacer, and then the P110 cargo sequence (DLLPRGS).[7]

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.[7]

Quantitative Data on P110 Activity

The biological activity of P110 has been quantified in various in vitro and cell-based assays. The following table summarizes key quantitative findings from the literature.

Parameter AssessedExperimental SystemConcentration of P110ResultCitation
Drp1 GTPase Activity Recombinant human Drp1 protein1 µM~50% inhibition[1]
Drp1-Fis1 Interaction Co-immunoprecipitation in SH-SY5Y cells1 µMBlocked MPP+-induced interaction[1]
Mitochondrial Fragmentation ALS patient-derived fibroblasts1 µM for 2 daysSignificantly improved mitochondrial interconnectivity[8]
Cell Viability (MTT Assay) SH-SY5Y cells treated with MPP+Not specifiedIncreased neuronal cell viability[1][5]
Reactive Oxygen Species (ROS) SH-SY5Y cells1 µM and 10 µMSignificantly reduced intracellular ROS production[3]
Drp1 Translocation ALS patient-derived fibroblasts1 µMReduced Drp1 translocation to mitochondria[8]

Key Experimental Protocols

In Vitro Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by recombinant Drp1 in the presence and absence of an inhibitor.

  • Reaction Mixture: Recombinant Drp1 protein (e.g., 25 ng) is incubated in a GTPase buffer (e.g., 50 mM Tris pH 7.5, 2.5 mM MgCl2, 0.02% 2-mercaptoethanol).[1]

  • Inhibitor Incubation: P110 or a control peptide is added to the reaction mixture at the desired concentration (e.g., 1 µM) and incubated for a specified time (e.g., 30 minutes) at room temperature.[7]

  • Initiation of Reaction: The GTPase reaction is initiated by the addition of GTP.

  • Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified over time. This can be done using a colorimetric assay, such as those based on malachite green, which detects free phosphate.

  • Data Analysis: The rate of GTPase activity is calculated from the amount of Pi produced over time and compared between the treated and untreated samples.

Co-Immunoprecipitation (Co-IP) to Assess Drp1-Fis1 Interaction

This technique is used to determine if two proteins interact within a cell.

  • Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured and treated with a stressor to induce Drp1-Fis1 interaction (e.g., 2 mM MPP+ for 1 hour). A set of cells is pre-treated with P110 (e.g., 1 µM) for 30-60 minutes before the addition of the stressor.[1]

  • Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions (e.g., RIPA buffer with protease inhibitors).

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the proteins of interest (e.g., anti-Fis1 antibody) that has been coupled to agarose or magnetic beads. This allows for the "pull-down" of the target protein and any interacting partners.[1]

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the other protein of interest (e.g., anti-Drp1 antibody) to detect its presence in the immunoprecipitated complex. A band for Drp1 in the Fis1 pull-down indicates an interaction.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Plating and Treatment: SH-SY5Y cells are plated in a multi-well plate. The cells are then treated with a toxin (e.g., MPP+) with or without pre-treatment with P110.[1]

  • MTT Incubation: After the treatment period (e.g., 24 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of untreated control cells.

Visualizations: Signaling Pathways and Workflows

Drp1-Mediated Mitochondrial Fission Pathway and P110 Inhibition

Drp1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (monomer/dimer) Fis1 Fis1 Receptor Drp1_inactive->Fis1 Recruitment Drp1_active Active Drp1 (oligomer) Fis1->Drp1_active Oligomerization Mitochondrion Mitochondrion Drp1_active->Mitochondrion Constriction Fission Mitochondrial Fission Mitochondrion->Fission Division Stress Cellular Stress (e.g., Oxidative Stress) Stress->Drp1_inactive Activation & Translocation P110 P110 Inhibitor P110->Drp1_inactive Inhibits Interaction with Fis1 CoIP_Workflow start Start: SH-SY5Y Cells treatment Treat with Stressor (MPP+) +/- P110 Pre-treatment start->treatment lysis Cell Lysis treatment->lysis incubation Incubate Lysate with Anti-Fis1 Antibody + Beads lysis->incubation wash Wash Beads to Remove Non-specific Proteins incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE and Western Blot elution->sds_page detection Probe with Anti-Drp1 Antibody sds_page->detection result Result: Detect Drp1-Fis1 Interaction detection->result GTPase_Assay_Workflow start Start: Recombinant Drp1 incubation Incubate Drp1 with Buffer +/- P110 Inhibitor start->incubation reaction Add GTP to Start Reaction incubation->reaction measurement Measure Inorganic Phosphate (Pi) Release Over Time reaction->measurement analysis Calculate GTPase Activity Rate measurement->analysis result Result: % Inhibition by P110 analysis->result

References

biological effects of Drp1-IN-1 on mitochondrial morphology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Effects of Drp1 Inhibition on Mitochondrial Morphology

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders and cancer.[1] A key regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase that translocates from the cytosol to the outer mitochondrial membrane to mediate the constriction and division of mitochondria.[2][3] Given its central role in mitochondrial fission, Drp1 has emerged as a significant therapeutic target.

This technical guide provides a comprehensive overview of the biological effects of inhibiting Drp1 on mitochondrial morphology. While a variety of Drp1 inhibitors have been developed, this guide will focus on the effects of well-characterized small molecule inhibitors, such as mdivi-1 and the peptide inhibitor P110, as representative examples of the broader class of Drp1 inhibitors, which would include compounds designated as Drp1-IN-1. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and consequences of targeting Drp1-mediated mitochondrial fission.

Drp1-Mediated Mitochondrial Fission Signaling Pathway

Drp1-mediated mitochondrial fission is a multi-step process that is tightly regulated by various signaling pathways. Cytosolic Drp1 exists as dimers or tetramers and is recruited to the outer mitochondrial membrane by receptor proteins such as Fis1, Mff, MiD49, and MiD51.[4] The endoplasmic reticulum also plays a role in marking fission sites. Once recruited, Drp1 oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, leading to scission of both the outer and inner mitochondrial membranes.[5] The activity of Drp1 is further regulated by post-translational modifications, including phosphorylation. For instance, phosphorylation at Ser616 generally promotes Drp1 activity and fission, while phosphorylation at Ser637 can be inhibitory.[6]

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Drp1 (inactive dimer/tetramer) Drp1_active Drp1 (active) Drp1_inactive->Drp1_active Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Translocation Stress Cellular Stress (e.g., Oxidative Stress, Ca2+ influx) Kinases Kinases (e.g., CDK1, ERK1/2) Stress->Kinases Phosphatases Phosphatases (e.g., Calcineurin) Stress->Phosphatases Kinases->Drp1_inactive  pS616 (Activation) Phosphatases->Drp1_inactive  de-pS637 (Activation) Drp1_oligomer Drp1 Oligomerization (Ring Formation) Receptors->Drp1_oligomer Recruitment Fission Mitochondrial Fission Drp1_oligomer->Fission GTP Hydrolysis

Figure 1: Drp1-Mediated Mitochondrial Fission Pathway.

Mechanism of Action of Drp1 Inhibitors

Drp1 inhibitors prevent mitochondrial fission by targeting different aspects of the Drp1 protein's function. For example, some small molecule inhibitors, like mdivi-1, were initially thought to directly inhibit the GTPase activity of Drp1, but more recent studies suggest they may have off-target effects, including inhibition of mitochondrial complex I.[7] Peptide inhibitors, such as P110, have been designed to specifically disrupt the interaction between Drp1 and its receptor Fis1, thereby preventing its recruitment to the mitochondria.[7][8] By blocking Drp1 function, these inhibitors shift the balance of mitochondrial dynamics towards fusion, resulting in an elongated and more interconnected mitochondrial network.

Drp1_Inhibitor_Mechanism Drp1_active Active Drp1 Interaction Drp1-Receptor Interaction Drp1_active->Interaction Receptors Mitochondrial Receptors (Fis1, Mff, etc.) Receptors->Interaction Drp1_IN Drp1 Inhibitor (e.g., P110, mdivi-1) Drp1_IN->Interaction Inhibits Oligomerization Drp1 Oligomerization Drp1_IN->Oligomerization Inhibits Elongation Mitochondrial Elongation Drp1_IN->Elongation Promotes Interaction->Oligomerization Fission Mitochondrial Fission Oligomerization->Fission

Figure 2: Mechanism of Drp1 Inhibitors.

Quantitative Data on Mitochondrial Morphology

The inhibition of Drp1 leads to quantifiable changes in mitochondrial morphology. These changes are typically assessed by fluorescently labeling mitochondria and analyzing images using microscopy. Key parameters that are often measured include mitochondrial length, number, and the degree of network branching.

ParameterControl/VehicleDrp1 InhibitionCell Type/ConditionReference
Mitochondrial Length Shorter, fragmentedSignificantly increased lengthCortical neurons, MEFs[9]
Mitochondrial Morphology 70% small, round mitochondriaReduced to ~40% small, round mitochondriaP19 cells overexpressing Drp1[4]
Mitochondrial Network FragmentedElongated and interconnectedHT-22 cells with glutamate-induced stress[10]
Mitochondrial Number Increased fragmentationDecreased number of individual mitochondriadaf-2 C. elegans
Mitochondrial Area Smaller average areaIncreased average areadaf-2 C. elegans

Experimental Protocols

A standardized workflow is essential for reliably assessing the effects of Drp1 inhibitors on mitochondrial morphology. Below are detailed methodologies for key experiments.

Experimental Workflow for Assessing Mitochondrial Morphology

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HT-22, Cortical Neurons) Treatment 2. Treatment - Drp1 Inhibitor (e.g., mdivi-1, P110) - Vehicle Control - Stressor (optional, e.g., glutamate) Cell_Culture->Treatment Mito_Labeling 3. Mitochondrial Labeling (e.g., MitoTracker, transient transfection with mito-GFP) Treatment->Mito_Labeling Fixation 4. Cell Fixation (e.g., 4% Paraformaldehyde) Mito_Labeling->Fixation Imaging 5. Fluorescence Microscopy (Confocal or Epifluorescence) Fixation->Imaging Analysis 6. Image Analysis - Quantify mitochondrial length, branching, etc. - Classify mitochondrial morphology Imaging->Analysis

Figure 3: Experimental Workflow for Mitochondrial Morphology Assessment.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Immortalized cell lines such as HT-22 hippocampal neurons or primary cultures of cortical neurons are commonly used.[9][10]

  • Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Inhibitor Treatment: Drp1 inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10-50 µM for mdivi-1) for a specified duration (e.g., 1-24 hours).[10] A vehicle control (DMSO) is run in parallel.

  • Induction of Mitochondrial Fission (Optional): To study the protective effects of Drp1 inhibitors, cells can be co-treated with a stressor known to induce mitochondrial fragmentation, such as glutamate or an uncoupler like CCCP.[10]

2. Mitochondrial Staining:

  • Live-Cell Imaging: Mitochondria in living cells can be visualized using fluorescent dyes like MitoTracker Red CMXRos or MitoTracker Green FM, which accumulate in mitochondria.

  • Fixed-Cell Imaging: For higher resolution imaging or co-staining with other markers, cells are often transfected with a plasmid encoding a mitochondrially-targeted fluorescent protein (e.g., mito-GFP or mito-DsRed).[9]

3. Fluorescence Microscopy:

  • Image Acquisition: Images are captured using a high-resolution fluorescence microscope, such as a confocal laser scanning microscope. Z-stacks are often acquired to capture the three-dimensional structure of the mitochondrial network.

  • Imaging Parameters: Consistent imaging parameters (e.g., laser power, exposure time, objective magnification) are maintained across all experimental groups to ensure comparability.

4. Quantitative Image Analysis:

  • Software: Image analysis is performed using software such as ImageJ/Fiji with specialized plugins (e.g., MiNA, Mitochondrial Network Analysis).

  • Morphological Parameters:

    • Mitochondrial Length and Width: The length and width of individual mitochondria are measured.

    • Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion, providing a measure of its elongation.

    • Form Factor: A parameter that describes the complexity and branching of the mitochondrial network.

    • Fragmentation Index: The number of individual mitochondria per cell or per unit area of cytoplasm.

  • Statistical Analysis: Quantitative data are statistically analyzed to determine the significance of the observed changes in mitochondrial morphology between control and treated groups.

Conclusion

Inhibition of Drp1 is a potent strategy for modulating mitochondrial morphology, leading to a more elongated and interconnected mitochondrial network. This effect is particularly evident under conditions of cellular stress that would otherwise induce excessive mitochondrial fission. The ability to quantify these morphological changes provides a robust readout for the efficacy of Drp1 inhibitors. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting Drp1-mediated mitochondrial fission in various disease contexts. Further research into the specificity and long-term effects of Drp1 inhibitors will be crucial for their translation into clinical applications.

References

Drp1-IN-1: A Technical Guide to a Selective Drp1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular homeostasis, energy production, and programmed cell death. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. A key regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase that constricts and severs the mitochondrial outer membrane. The critical role of Drp1 in pathological mitochondrial fragmentation has positioned it as a compelling therapeutic target. This technical guide provides an in-depth overview of Drp1-IN-1, a selective inhibitor of Drp1, intended for researchers and drug development professionals.

This compound, also identified as compound A-7, has emerged as a potent inhibitor of Drp1's GTPase activity. This document details its mechanism of action, quantitative biochemical data, and the experimental protocols utilized for its characterization, providing a comprehensive resource for its application in research and therapeutic development.

Core Data Summary

The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its potency.

Inhibitor Target IC50 (µM) Assay Type
This compound (comp A-7)Drp10.91[1][2][3][4]GTPase Activity Assay

Mechanism of Action

Drp1 facilitates mitochondrial fission through a multi-step process initiated by its translocation from the cytosol to the mitochondrial outer membrane. There, it oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to scission. This compound exerts its inhibitory effect by targeting the GTPase activity of Drp1. By inhibiting GTP hydrolysis, this compound prevents the conformational changes necessary for the constriction and severing of the mitochondrial membrane, thereby blocking mitochondrial fission.

The inhibition of Drp1 by this compound is a critical step in preventing the excessive mitochondrial fragmentation associated with various disease states. This mechanism offers a therapeutic strategy to restore normal mitochondrial morphology and function.[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in Drp1-mediated mitochondrial fission and the workflow for evaluating Drp1 inhibitors, the following diagrams are provided.

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_mom Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (Dimer/Tetramer) Drp1_active Active Drp1 (Oligomer) Drp1_inactive->Drp1_active Stress Signals (e.g., ROS, Ca2+) Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Recruitment Drp1_IN_1 This compound Drp1_IN_1->Drp1_active Inhibition of GTPase Activity Mitochondrion Mitochondrion Receptors->Mitochondrion Assembly & Constriction

Figure 1: Drp1-Mediated Mitochondrial Fission Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays protein_purification Purification of Recombinant Drp1 gtpase_assay Drp1 GTPase Activity Assay protein_purification->gtpase_assay ic50_determination IC50 Determination of this compound gtpase_assay->ic50_determination cell_culture Cell Culture (e.g., HeLa, SH-SY5Y) inhibitor_treatment Treatment with This compound cell_culture->inhibitor_treatment mito_staining Mitochondrial Staining (e.g., MitoTracker) inhibitor_treatment->mito_staining imaging Fluorescence Microscopy mito_staining->imaging morphology_analysis Quantification of Mitochondrial Morphology imaging->morphology_analysis

Figure 2: General Experimental Workflow for the Evaluation of Drp1 Inhibitors.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and efficacy. The following are detailed methodologies for key experiments, based on standard protocols for evaluating Drp1 inhibitors.

Drp1 GTPase Activity Assay (Malachite Green-based)

This assay quantifies the GTPase activity of Drp1 by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

  • Recombinant human Drp1 protein

  • GTP solution (10 mM)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2, 1 mM DTT

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4N HCl), Solution C (1.5% Tween-20 in water). The final reagent is prepared by mixing 100 parts of Solution A with 25 parts of Solution B, followed by the addition of 2 parts of Solution C.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 70 µL of assay buffer containing recombinant Drp1 (final concentration ~50-100 nM) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of GTP solution (final concentration 1 mM) to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Morphology Assay in Cultured Cells

This assay visually assesses the effect of this compound on mitochondrial morphology in living cells. Inhibition of Drp1 is expected to lead to mitochondrial elongation and a more interconnected mitochondrial network.

Materials:

  • Human cell line (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • MitoTracker Red CMXRos or other mitochondrial-specific fluorescent dye

  • Paraformaldehyde (PFA) for fixing cells (optional)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Thirty minutes before the end of the treatment, add MitoTracker dye to the culture medium at the recommended concentration (e.g., 100-200 nM) and incubate at 37°C.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • (Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the mitochondrial dye and DAPI.

  • Analyze the mitochondrial morphology. Mitochondria can be categorized (e.g., fragmented, intermediate, tubular/elongated) and quantified to assess the effect of this compound.

Selectivity Profile

While the primary target of this compound is Drp1, a comprehensive understanding of its selectivity is crucial for its application as a research tool and potential therapeutic. The selectivity of this compound should be assessed against other dynamin superfamily members, such as Dynamin-1, Dynamin-2, Mfn1, Mfn2, and OPA1, which are involved in other cellular processes like endocytosis and mitochondrial fusion. This can be achieved by performing GTPase activity assays with these related proteins in the presence of this compound. A significantly higher IC50 value for these other GTPases compared to Drp1 would indicate the selectivity of this compound. The patent WO2018200674A1 may contain further details on the selectivity profile of this compound.[1]

Conclusion

This compound is a potent and selective inhibitor of the Drp1 GTPase, offering a valuable tool for investigating the role of mitochondrial fission in health and disease. Its ability to modulate mitochondrial dynamics makes it a promising candidate for further investigation in therapeutic areas where excessive mitochondrial fragmentation is a key pathological feature. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their studies. Further details regarding its synthesis, full characterization, and in vivo efficacy can likely be found in the associated patent literature.[1]

References

The Role of Drp1-IN-1 in Studying Mitochondrial Fission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular homeostasis, energy production, and programmed cell death. The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Small molecule inhibitors of Drp1 are invaluable tools for elucidating the intricate mechanisms of mitochondrial fission and hold significant therapeutic potential. This technical guide focuses on the role and study of Drp1 inhibitors, with a specific focus on the emerging compound Drp1-IN-1, in the investigation of mitochondrial fission. While detailed experimental data on this compound is not yet widely available in peer-reviewed literature, this document provides a comprehensive framework for its characterization and utilization based on established methodologies for other Drp1 inhibitors.

Introduction to Drp1 and Mitochondrial Fission

Mitochondrial fission is a multi-step process essential for mitochondrial quality control, distribution, and apoptosis. The process is primarily mediated by the GTPase Drp1, which is recruited from the cytosol to the outer mitochondrial membrane. At the membrane, Drp1 oligomerizes and constricts the mitochondrion in a GTP-hydrolysis-dependent manner, leading to scission. This process is regulated by a complex interplay of post-translational modifications of Drp1 and its interaction with adaptor proteins on the mitochondrial outer membrane, such as Fis1, Mff, MiD49, and MiD51.

Dysregulated, often excessive, mitochondrial fission is a hallmark of numerous diseases. Therefore, inhibitors of Drp1 are critical for both basic research and as potential therapeutic agents.

This compound: A Novel Drp1 Inhibitor

This compound is a small molecule compound identified as an inhibitor of Drp1. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C22H24N8OS
Molecular Weight 448.6 g/mol
IUPAC Name 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide
ChEMBL ID CHEMBL4467972
CAS Number 2247733-08-8

Data sourced from PubChem.[1]

While specific quantitative data on the biological activity of this compound, such as its IC50 or EC50 for Drp1 inhibition, are not yet publicly available, the following sections outline the standard experimental protocols and data presentation methods that would be employed to characterize this and other novel Drp1 inhibitors.

Experimental Protocols for Characterizing Drp1 Inhibitors

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of a Drp1 inhibitor like this compound.

In Vitro Drp1 GTPase Activity Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Drp1.

Methodology:

  • Recombinant Drp1 Purification: Express and purify recombinant human Drp1 protein.

  • GTPase Assay:

    • Prepare a reaction buffer containing GTP and the purified Drp1 enzyme.

    • Add varying concentrations of the Drp1 inhibitor (e.g., this compound).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Measure the amount of inorganic phosphate (Pi) released from GTP hydrolysis using a colorimetric assay (e.g., Malachite Green assay).

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Mitochondrial Morphology Assay

Objective: To assess the effect of the inhibitor on mitochondrial morphology in living cells.

Methodology:

  • Cell Culture and Staining:

    • Culture a suitable cell line (e.g., HeLa, SH-SY5Y) on glass-bottom dishes.

    • Transfect cells with a mitochondrial-targeted fluorescent protein (e.g., Mito-DsRed) or stain with a mitochondrial dye (e.g., MitoTracker Red CMXRos).

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the Drp1 inhibitor for a specified duration (e.g., 2-24 hours).

  • Induction of Mitochondrial Fission (Optional): To test the inhibitor's ability to block induced fission, cells can be co-treated with a known fission-inducing agent (e.g., CCCP, staurosporine).

  • Imaging: Acquire fluorescence images of mitochondria using a confocal microscope.

  • Quantitative Analysis:

    • Categorize cells based on mitochondrial morphology (e.g., tubular, fragmented, intermediate).

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial parameters such as aspect ratio, form factor, and mitochondrial length.

Western Blot Analysis of Drp1 Phosphorylation and Translocation

Objective: To investigate the inhibitor's effect on Drp1's activation and recruitment to mitochondria.

Methodology:

  • Cell Treatment and Fractionation:

    • Treat cells with the Drp1 inhibitor.

    • Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

  • Western Blotting:

    • Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against total Drp1, phospho-Drp1 (Ser616 - activating phosphorylation), phospho-Drp1 (Ser637 - inhibitory phosphorylation), and a mitochondrial marker (e.g., TOM20 or COX IV).

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated Drp1 to total Drp1 and the amount of Drp1 in the mitochondrial fraction.

Signaling Pathways and Logical Relationships

Drp1-mediated mitochondrial fission is a central node in several critical cellular signaling pathways. Inhibitors like this compound are instrumental in dissecting these complex networks.

Drp1 Recruitment and Fission Machinery

The process of mitochondrial fission begins with the recruitment of cytosolic Drp1 to the outer mitochondrial membrane. This is a highly regulated process involving several adaptor proteins.

Drp1_Recruitment Drp1_cyto Drp1 (Cytosol) Drp1_mito Drp1 (Mitochondria) Drp1_cyto->Drp1_mito Translocation Fission Mitochondrial Fission Drp1_mito->Fission GTP Hydrolysis Fis1 Fis1 Fis1->Drp1_mito Recruitment Mff Mff Mff->Drp1_mito Recruitment MiD49 MiD49 MiD49->Drp1_mito Recruitment MiD51 MiD51 MiD51->Drp1_mito Recruitment Drp1_IN_1 This compound Drp1_IN_1->Drp1_mito Inhibition

Caption: Drp1 recruitment to the mitochondrial membrane.

Experimental Workflow for Characterizing a Novel Drp1 Inhibitor

The logical flow for characterizing a new Drp1 inhibitor involves a series of in vitro and cell-based assays.

Experimental_Workflow Start Novel Compound (this compound) GTPase_Assay In Vitro Drp1 GTPase Assay Start->GTPase_Assay Mito_Morphology Cell-Based Mitochondrial Morphology Assay Start->Mito_Morphology Conclusion Characterized Drp1 Inhibitor GTPase_Assay->Conclusion Drp1_Phospho Western Blot: Drp1 Phosphorylation Mito_Morphology->Drp1_Phospho Drp1_Translocation Western Blot: Drp1 Translocation Mito_Morphology->Drp1_Translocation Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Mito_Morphology->Apoptosis_Assay Autophagy_Assay Autophagy Assays (e.g., LC3 Puncta) Mito_Morphology->Autophagy_Assay Apoptosis_Assay->Conclusion Autophagy_Assay->Conclusion

Caption: Workflow for characterizing this compound.

Drp1 in Apoptosis and Autophagy Signaling

Drp1-mediated mitochondrial fission is a critical step in the intrinsic apoptotic pathway and is also involved in mitophagy, the selective autophagic clearance of damaged mitochondria.

Apoptosis_Autophagy_Pathway Apoptotic_Stimuli Apoptotic Stimuli Drp1_Activation Drp1 Activation Apoptotic_Stimuli->Drp1_Activation Mito_Stress Mitochondrial Stress Mito_Stress->Drp1_Activation Mito_Fission Mitochondrial Fission Drp1_Activation->Mito_Fission MOMP MOMP Mito_Fission->MOMP Mitophagy Mitophagy Mito_Fission->Mitophagy Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Drp1_IN_1 This compound Drp1_IN_1->Drp1_Activation Inhibition

Caption: Drp1's role in apoptosis and autophagy.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound

CompoundDrp1 GTPase IC50 (µM)
This compound To be determined
Mdivi-1 (Reference)~1-50 (species dependent)
P110 (Reference)~10-20

Table 2: Hypothetical Cellular Activity of this compound in HeLa Cells

Treatment% Cells with Fragmented Mitochondria
Vehicle Control25 ± 5
CCCP (10 µM)85 ± 8
This compound (10 µM)15 ± 4
This compound (10 µM) + CCCP (10 µM)35 ± 6

Note: The data presented in Tables 1 and 2 are hypothetical and serve as a template for presenting experimental results for a novel Drp1 inhibitor like this compound.

Conclusion and Future Directions

This compound represents a promising new tool for the study of mitochondrial fission. Through the systematic application of the experimental protocols outlined in this guide, researchers can thoroughly characterize its mechanism of action and its effects on cellular signaling pathways. This will not only advance our fundamental understanding of mitochondrial biology but also pave the way for the development of novel therapeutics targeting Drp1 in a variety of diseases. Future studies should focus on determining the in vivo efficacy and safety profile of this compound in relevant animal models of disease.

References

Drp1-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission, a fundamental process for maintaining mitochondrial health, regulating cell cycle progression, and executing programmed cell death. Dysregulation of Drp1 activity is implicated in a variety of human pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making it a compelling target for therapeutic intervention. Drp1-IN-1 is a small molecule inhibitor of Drp1. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as compound A-7, is a potent inhibitor of the Drp1 protein.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamidePubChem
Molecular Formula C22H24N8OS[2]
Molecular Weight 448.54 g/mol [2]
CAS Number 2247733-08-8
Appearance Solid[2]
IC50 0.91 μM[1][2]
Solubility Soluble in DMSO[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the activity of the Drp1 protein.[1][2] Drp1-mediated mitochondrial fission is a multi-step process that is tightly regulated. In its inactive state, Drp1 resides predominantly in the cytosol. Upon cellular signaling, Drp1 is recruited to the outer mitochondrial membrane (OMM) by a suite of receptor proteins, including Mitochondrial Fission Factor (Mff), Fission 1 protein (Fis1), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).

At the OMM, Drp1 oligomerizes in a GTP-dependent manner, forming ring-like structures that constrict and ultimately sever the mitochondrion. The GTPase activity of Drp1 is crucial for this process. The activity of Drp1 is further modulated by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 616 generally promotes Drp1 activity and mitochondrial fission, whereas phosphorylation at Serine 637 is typically inhibitory, favoring mitochondrial elongation.

This compound, by inhibiting Drp1, prevents the excessive mitochondrial fission associated with various pathological states. This can lead to a more interconnected and elongated mitochondrial network, which is often associated with improved mitochondrial function and cell survival.[3][4]

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) cluster_regulation Post-Translational Modification Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 Drp1_inactive->Drp1_active Cellular Stress (e.g., Oxidative Stress) Mff Mff Drp1_active->Mff Recruitment Fis1 Fis1 Drp1_active->Fis1 Recruitment MiD49_51 MiD49/51 Drp1_active->MiD49_51 Recruitment P_S616 Phosphorylation (Ser616) (Promotes Fission) P_S637 Phosphorylation (Ser637) (Inhibits Fission) Drp1_OMM Drp1 Oligomerization (GTP-dependent) Mff->Drp1_OMM Fis1->Drp1_OMM MiD49_51->Drp1_OMM Fission Mitochondrial Fission Drp1_OMM->Fission GTP Hydrolysis & Constriction Drp1_IN_1 This compound Drp1_IN_1->Drp1_active Inhibition Experimental_Workflow start Start: Cell Seeding treatment Treatment with this compound (or vehicle control) start->treatment staining Mitochondrial Staining (e.g., MitoTracker or anti-TOM20) treatment->staining fixation Cell Fixation staining->fixation imaging Fluorescence Microscopy fixation->imaging analysis Image Analysis: Mitochondrial Morphology Quantification imaging->analysis end End: Results analysis->end

References

Unraveling the Role of Drp1 in Cellular Homeostasis: A Technical Guide to Its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dynamin-related protein 1 (Drp1), a crucial GTPase, orchestrates mitochondrial fission, a fundamental process in maintaining cellular health. Dysregulation of Drp1-mediated fission is implicated in a myriad of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the function of Drp1, the mechanisms of its inhibition, and detailed protocols for its study. While a compound designated as Drp1-IN-1 is commercially available and reported to inhibit Drp1, a comprehensive body of public scientific literature detailing its specific biological activity, quantitative efficacy, and precise mechanism of action is not yet available. Therefore, this guide will focus on the broader principles of Drp1 inhibition, utilizing the well-characterized inhibitors Mdivi-1 and the peptide P110 as primary examples to illustrate the experimental methodologies and quantitative analysis central to this field of research.

The Central Role of Drp1 in Mitochondrial Dynamics

Mitochondria are not static organelles but exist in a dynamic, interconnected network that is constantly remodeled through a delicate balance of fission and fusion events. Drp1 is the master regulator of mitochondrial fission, the process by which mitochondria divide.[1][2]

Mechanism of Drp1-Mediated Fission:

  • Recruitment: In its inactive state, Drp1 resides primarily in the cytoplasm.[2] Upon cellular signaling, Drp1 is recruited to the outer mitochondrial membrane.[3] This recruitment is facilitated by adaptor proteins such as Fission 1 protein (Fis1), Mitochondrial Fission Factor (Mff), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).[4]

  • Oligomerization: At the mitochondrial surface, Drp1 monomers assemble into higher-order oligomeric ring-like structures that encircle the mitochondrion at the site of division.[2]

  • GTP Hydrolysis: The GTPase activity of Drp1 is essential for its function. The hydrolysis of GTP to GDP induces a conformational change in the Drp1 oligomer, leading to the constriction and eventual scission of the mitochondrial membranes.[3]

The regulation of Drp1 activity is complex, involving post-translational modifications such as phosphorylation, SUMOylation, and ubiquitination, which can either enhance or inhibit its function.[1]

Drp1 Inhibition: A Therapeutic Strategy

Given the role of excessive mitochondrial fission in various diseases, inhibiting Drp1 has emerged as a promising therapeutic approach.[5] Several small molecules and peptides have been developed to target Drp1 activity.

Notable Drp1 Inhibitors:

  • Mdivi-1: One of the first identified and most widely studied Drp1 inhibitors.[6] It is a non-competitive inhibitor that was initially reported to block Drp1's GTPase activity. However, its specificity has been a subject of debate, with some studies suggesting off-target effects, including inhibition of the mitochondrial electron transport chain's Complex I.[7]

  • P110: A peptide inhibitor designed to specifically disrupt the interaction between Drp1 and its adaptor protein Fis1.[8] This targeted approach aims to prevent the recruitment of Drp1 to the mitochondria, thereby inhibiting fission.[8]

  • This compound: A commercially available compound reported to inhibit Drp1.[9] Its detailed mechanism of action and specific biological effects are not extensively documented in peer-reviewed literature.

Quantitative Analysis of Drp1 Inhibitors

The characterization of Drp1 inhibitors relies on quantitative assays to determine their potency and efficacy.

InhibitorTargetAssay TypeIC50 / KiCell/SystemReference
Mdivi-1 Drp1 GTPase ActivityBiochemical Assay~1-10 µM (yeast Dnm1)Yeast[10]
Mitochondrial FissionCell-based Assay10 µMVarious cell lines
P110 Drp1-Fis1 InteractionCo-immunoprecipitation-Cultured neurons[8]
Drp1 GTPase ActivityBiochemical Assay~50% inhibition at 1 µMRecombinant Drp1[8]
Drpitor1a Drp1 GTPase ActivityBiochemical Assay0.06 µM (for fragmentation)Cancer cell lines

Table 1: Quantitative Data for Selected Drp1 Inhibitors. This table summarizes the inhibitory concentrations and targets for well-characterized Drp1 inhibitors. The lack of extensive public data for this compound precludes its inclusion in this comparative table.

Experimental Protocols for Studying Drp1 Function and Inhibition

A variety of experimental techniques are employed to investigate the role of Drp1 and the effects of its inhibitors.

Drp1 GTPase Activity Assay

This biochemical assay measures the rate of GTP hydrolysis by Drp1, providing a direct assessment of its enzymatic activity and the effect of potential inhibitors.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from GTP upon hydrolysis by Drp1. A common method is the malachite green assay, where the malachite green-molybdate complex binds to free orthophosphate, resulting in a colored product that can be measured spectrophotometrically.[2]

Detailed Methodology:

  • Recombinant Drp1 Purification: Purify recombinant Drp1 protein from a suitable expression system (e.g., E. coli).

  • Reaction Setup: In a 96-well plate, combine purified Drp1 with a reaction buffer containing GTP and MgCl2. For inhibitor studies, pre-incubate Drp1 with varying concentrations of the inhibitor before adding GTP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the malachite green reagent.[2]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.

  • Data Analysis: Calculate the amount of Pi released using a standard curve generated with known concentrations of phosphate. Determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Mitochondrial Fission Assay

This cell-based assay visualizes and quantifies changes in mitochondrial morphology in response to Drp1 inhibition.

Principle: Cells are treated with a Drp1 inhibitor, and the morphology of their mitochondria is observed using fluorescence microscopy. Inhibition of Drp1 leads to an elongated and interconnected mitochondrial network due to a shift in the fission-fusion balance towards fusion.

Detailed Methodology:

  • Cell Culture and Staining: Culture cells of interest (e.g., HeLa, SH-SY5Y) on glass-bottom dishes. Stain the mitochondria with a fluorescent dye that accumulates in the mitochondria, such as MitoTracker Red CMXRos.

  • Inhibitor Treatment: Treat the cells with the Drp1 inhibitor at various concentrations for a specified duration. Include appropriate vehicle controls.

  • Live-Cell Imaging: Acquire images of the mitochondrial network using a confocal or high-resolution fluorescence microscope.

  • Image Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Parameters to measure include mitochondrial length, branching, and the number of individual mitochondrial fragments.

  • Data Interpretation: A decrease in the number of fragmented mitochondria and an increase in the average mitochondrial length are indicative of Drp1 inhibition.

Western Blotting for Drp1 Translocation

This technique assesses the recruitment of Drp1 from the cytosol to the mitochondria, a key step in the initiation of fission.

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The amount of Drp1 in each fraction is then quantified by Western blotting. Inhibition of Drp1 recruitment will result in a decreased amount of Drp1 in the mitochondrial fraction.

Detailed Methodology:

  • Cell Treatment: Treat cells with the Drp1 inhibitor or a control vehicle.

  • Subcellular Fractionation: Harvest the cells and perform subcellular fractionation using a commercially available kit or a standard dounce homogenization and differential centrifugation protocol to separate the cytosolic and mitochondrial fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[9]

  • Immunodetection: Probe the membrane with a primary antibody specific for Drp1. Also, use antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., VDAC or COX IV) markers to verify the purity of the fractions.

  • Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities using densitometry software. A decrease in the Drp1 signal in the mitochondrial fraction relative to the control indicates inhibition of translocation.

Signaling Pathways and Experimental Workflows

The activity of Drp1 is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

Drp1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Oxidative Stress) CDK1_ERK CDK1 / ERK Signaling Stress->CDK1_ERK activates Ca2_PKA Ca2+ / PKA Signaling Drp1_cytosol Drp1 (Cytosol) Inactive Ca2_PKA->Drp1_cytosol regulates phosphorylation CDK1_ERK->Drp1_cytosol activates (pS616) Drp1_mito Drp1 (Mitochondria) Active Drp1_cytosol->Drp1_mito Translocation & Oligomerization Mito_Fission Mitochondrial Fission Drp1_mito->Mito_Fission induces Apoptosis Apoptosis Mito_Fission->Apoptosis Metabolism Altered Metabolism Mito_Fission->Metabolism

Figure 1: Simplified Drp1 Signaling Pathway.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Inhibitor Drp1 Inhibitor (e.g., this compound) GTPase_Assay Drp1 GTPase Activity Assay Inhibitor->GTPase_Assay CoIP Co-Immunoprecipitation (Drp1-Adaptor) Inhibitor->CoIP Cell_Culture Cell Culture & Treatment Inhibitor->Cell_Culture Mito_Morphology Mitochondrial Morphology Analysis Cell_Culture->Mito_Morphology Western_Blot Western Blot (Drp1 Translocation) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay

Figure 2: General Experimental Workflow for Drp1 Inhibitor Characterization.

Conclusion and Future Directions

The intricate role of Drp1 in mitochondrial dynamics and its association with a wide range of diseases have established it as a critical target for drug development. While inhibitors like Mdivi-1 and P110 have provided valuable tools for research, the quest for more specific and potent inhibitors continues. The compound this compound represents a potential addition to this toolkit, although further public research is needed to fully elucidate its characteristics. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of Drp1 and to develop novel therapeutic strategies targeting mitochondrial fission. Future research should focus on identifying and characterizing novel Drp1 inhibitors with improved specificity and exploring their therapeutic potential in preclinical and clinical settings.

References

An In-Depth Technical Guide to Preliminary Studies on Drp1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Dynamin-related protein 1 (Drp1) is a key GTPase that mediates the fission of mitochondria, a process critical for mitochondrial quality control, cell division, and apoptosis. Dysregulation of Drp1 activity and excessive mitochondrial fission have been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Consequently, the development of small molecule inhibitors targeting Drp1 has emerged as a promising therapeutic strategy. This technical guide provides a detailed summary of the preliminary studies on prominent Drp1 inhibitors, with a focus on their mechanism of action, experimental use, and the signaling pathways they modulate. While the specific compound "Drp1-IN-1" did not yield specific public data in our search, this guide focuses on the most extensively studied inhibitors, Mdivi-1 and P110, to provide a thorough understanding of the current landscape of Drp1 inhibition.

Core Concepts: Drp1-Mediated Mitochondrial Fission

Mitochondrial fission is a multi-step process initiated by the recruitment of cytosolic Drp1 to the outer mitochondrial membrane (OMM). This process is facilitated by adaptor proteins such as Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51), and Fission 1 protein (Fis1).[1][2] Upon recruitment, Drp1 oligomerizes into ring-like structures that constrict the mitochondrial membrane in a GTP-hydrolysis-dependent manner, ultimately leading to the division of the mitochondrion.[1][3][4]

The activity of Drp1 is tightly regulated by post-translational modifications, most notably phosphorylation. For instance, phosphorylation at Serine 616 (S616) by kinases like CDK1/Cyclin B and ERK1/2 is generally considered an activating signal, promoting Drp1's translocation to the mitochondria and subsequent fission.[1][5] Conversely, phosphorylation at Serine 637 (S637) by kinases such as PKA and CAMKII can be inhibitory, leading to Drp1 remaining in the cytosol.[1][6]

Mechanism of Action of Key Drp1 Inhibitors

Mdivi-1 (Mitochondrial Division Inhibitor 1)

Mdivi-1 is one of the most widely studied Drp1 inhibitors. It is a quinazolinone derivative that is thought to allosterically inhibit Drp1's GTPase activity. By binding to Drp1, Mdivi-1 is believed to prevent the conformational changes necessary for its oligomerization and function, thereby blocking mitochondrial fission.[7] Studies have shown that Mdivi-1 can reduce Drp1 expression levels after prolonged exposure.[8]

P110

P110 is a peptide-based inhibitor designed to specifically disrupt the interaction between Drp1 and one of its primary mitochondrial receptors, Fis1. By competitively binding to Drp1, P110 prevents its recruitment to the mitochondrial surface, thereby inhibiting fission.[9][10] Research indicates that P110 treatment can inhibit the formation of Drp1 tetramers.[9]

Quantitative Data from Preliminary Studies

The following table summarizes key quantitative data from various studies utilizing Drp1 inhibitors. This data provides insights into their potency and efficacy in different experimental models.

InhibitorParameterValue/EffectCell/Model SystemReference
Mdivi-1Cell ViabilityRestored to control levels from 30% after tBid expressionNeuronal HT-22 cells[11]
Mdivi-1Apoptotic Cells (FACS)Prevented tBid-induced apoptosisNeuronal HT-22 cells[11]
Mdivi-1Drp1 ExpressionLower than control group (P < 0.05)RLE-6TN cells (48h hyperoxia)[8]
Mdivi-1Glycolysis Enzymes (PFKM, HK2, LDHA)Significantly downregulated (P < 0.05)RLE-6TN cells (48h hyperoxia)[8]
Mdivi-1ATP LevelsElevated (P < 0.05)RLE-6TN cells (48h hyperoxia)[8]
P110Drp1 Tetramer FormationInhibited MPP+-induced formationCultured SH-SY5Y cells[9]
P110Drp1 GTPase ActivityInhibited MPP+-induced increaseIn vitro[9]
P110Cytochrome c ReleaseInhibited Drp1-induced releaseIsolated mitochondria[9]
P110Mitochondrial ROS ProductionInhibited Drp1-induced production (P<0.05, n=3)Isolated mitochondria[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in studies with Drp1 inhibitors.

Immunoprecipitation for Drp1-Fis1 Interaction
  • Objective: To determine the direct binding between Drp1 and Fis1 and the inhibitory effect of P110.

  • Procedure:

    • Incubate recombinant Drp1 (100 ng) and Fis1 (100 ng) in PBS containing 1 mM dithiobis[succinimidyl propionate] (DSP) for 30 minutes in the presence or absence of P110 (1 µM) or a control peptide.

    • Terminate the reaction with 10 mM Tris-HCl, pH 7.5.

    • Subject the reaction mixtures to immunoprecipitation with an anti-Drp1 antibody in the presence of 1% Triton X-100.

    • Wash the immunoprecipitates with PBS.

    • Analyze the samples by Western blotting.[9]

Western Blotting for Drp1 Expression and Phosphorylation
  • Objective: To quantify the levels of total and phosphorylated Drp1.

  • Procedure:

    • Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against Drp1, phospho-Drp1 (S616 or S637), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and quantify band intensities.[12]

Cellular Viability and Apoptosis Assays
  • Objective: To assess the effect of Drp1 inhibition on cell survival and programmed cell death.

  • Procedure:

    • Cell Viability (MTT Assay): Plate cells in a 96-well plate, treat with the Drp1 inhibitor and/or a toxic stimulus. Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • Apoptosis (Annexin V/PI Staining): Treat cells as described above. Harvest and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Analyze the cell populations by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Drp1 and a typical experimental workflow for studying Drp1 inhibitors.

Drp1_Activation_Pathway cluster_extracellular Extracellular Signals cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors (e.g., EGF) Ras Ras Growth_Factors->Ras Stress_Signals Stress Signals (e.g., Oxidative Stress) ERK1_2 ERK1/2 Stress_Signals->ERK1_2 Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK1_2 Drp1_inactive Drp1 (Inactive) (pS637) ERK1_2->Drp1_inactive pS616 Drp1_active Drp1 (Active) (pS616) Drp1_inactive->Drp1_active Mff Mff Drp1_active->Mff Recruitment Fis1 Fis1 Drp1_active->Fis1 Recruitment Mitochondrial_Fission Mitochondrial Fission Mff->Mitochondrial_Fission Fis1->Mitochondrial_Fission

Caption: Drp1 activation signaling pathway.

Drp1_Inhibitor_Workflow Cell_Culture Cell Culture/ Animal Model Induce_Pathology Induce Pathological Condition (e.g., Ischemia) Cell_Culture->Induce_Pathology Treatment Treatment with Drp1 Inhibitor (e.g., Mdivi-1) Data_Collection Data Collection Treatment->Data_Collection Induce_Pathology->Treatment Biochemical_Assays Biochemical Assays (Western Blot, IP) Data_Collection->Biochemical_Assays Cellular_Assays Cellular Assays (Viability, Apoptosis) Data_Collection->Cellular_Assays Imaging Microscopy (Mitochondrial Morphology) Data_Collection->Imaging Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Imaging->Data_Analysis

Caption: Experimental workflow for studying Drp1 inhibitors.

Conclusion and Future Directions

The preliminary studies on Drp1 inhibitors like Mdivi-1 and P110 have provided a strong rationale for targeting mitochondrial fission in various diseases. These compounds have proven to be valuable tools for elucidating the role of Drp1 in cellular physiology and pathology. Future research should focus on the development of more potent and specific Drp1 inhibitors with improved pharmacokinetic properties. Furthermore, a deeper understanding of the complex regulatory networks governing Drp1 activity will be crucial for the successful clinical translation of these promising therapeutic agents. As new compounds emerge, the methodologies and foundational knowledge outlined in this guide will be invaluable for their preclinical evaluation.

References

Drp1-IN-1: A Technical Guide for Basic Research in Mitochondrial Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Drp1-IN-1, a potent inhibitor of the Dynamin-related protein 1 (Drp1), for its application in basic research concerning mitochondrial dynamics. This document outlines the core mechanism of Drp1-mediated mitochondrial fission, the properties of this compound, and detailed protocols for key experiments.

Introduction to Drp1 and Mitochondrial Fission

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1] Mitochondrial fission, the division of a single mitochondrion into two, is primarily mediated by the large GTPase, Dynamin-related protein 1 (Drp1).[2]

The process of Drp1-mediated mitochondrial fission is a tightly regulated, multi-step event. It begins with the translocation of cytosolic Drp1 to the outer mitochondrial membrane (OMM).[2] This recruitment is facilitated by several receptor proteins on the OMM, including Fission protein 1 (Fis1), Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).[2] Once at the mitochondrial surface, Drp1 oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to scission.[2]

The activity of Drp1 is further regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 616 (pS616) by kinases such as CDK1/cyclin B promotes Drp1 activity and mitochondrial fission. Conversely, phosphorylation at Serine 637 (pS637) by Protein Kinase A (PKA) is generally considered inhibitory, preventing Drp1's translocation to the mitochondria.[2]

Dysregulation of Drp1-mediated mitochondrial fission has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, making Drp1 an attractive therapeutic target.[3][4]

This compound: A Potent Inhibitor of Drp1

This compound is a small molecule inhibitor of Drp1. It serves as a valuable tool for researchers studying the physiological and pathological roles of mitochondrial fission.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₂H₂₄N₈OS
Molecular Weight 448.54 g/mol
Appearance Solid
Potency
ParameterValueReference
IC₅₀ 0.91 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on mitochondrial dynamics and cellular function.

Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Drp1, a critical step in mitochondrial fission. Inhibition of this activity is a primary mechanism for many Drp1 inhibitors.

Principle: The release of inorganic phosphate (Pi) from GTP hydrolysis is quantified using a colorimetric malachite green-based assay.

Materials:

  • Recombinant human Drp1 protein

  • GTP solution (10 mM)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)

  • This compound stock solution (in DMSO)

  • Malachite green reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.

  • Add 20 µL of recombinant Drp1 protein (final concentration typically 0.1-0.5 µM) to each well.

  • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of GTP solution (final concentration 1 mM).

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of malachite green reagent.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Analysis of Mitochondrial Morphology

This experiment visually assesses the effect of this compound on mitochondrial structure within cells. Inhibition of Drp1 is expected to lead to mitochondrial elongation and a more interconnected network.

Principle: Mitochondria are visualized using a fluorescent dye or a mitochondrially targeted fluorescent protein, and their morphology is analyzed by fluorescence microscopy.

Materials:

  • Adherent cells (e.g., HeLa, SH-SY5Y, or primary neurons)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • MitoTracker dye (e.g., MitoTracker Red CMXRos) or plasmid for expressing a mitochondrial fluorescent protein (e.g., pMito-GFP)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope (confocal is recommended for higher resolution)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • If using a fluorescent protein, transfect the cells with the pMito-GFP plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).

  • Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for a desired period (e.g., 2-24 hours).

  • If using a MitoTracker dye, incubate the cells with the dye (e.g., 100-500 nM MitoTracker Red CMXRos) for 15-30 minutes at 37°C before fixation.

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (optional, but recommended for subsequent immunostaining if needed).

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify mitochondrial morphology using image analysis software. This can include parameters such as mitochondrial length, aspect ratio, and form factor.

Western Blot Analysis of Drp1 Phosphorylation

This protocol allows for the quantification of the phosphorylation status of Drp1 at key regulatory sites (S616 and S637) following treatment with this compound.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to total Drp1 and its phosphorylated forms.

Materials:

  • Cultured cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Drp1, anti-pDrp1 (S616), anti-pDrp1 (S637)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in the previous protocol.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pDrp1 S616) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total Drp1 and a loading control (e.g., β-actin or GAPDH).

  • Quantify the band intensities and normalize the phosphorylated Drp1 levels to total Drp1.

Co-Immunoprecipitation (Co-IP) of Drp1 and its Receptors

This experiment is used to investigate whether this compound affects the interaction between Drp1 and its mitochondrial receptors (e.g., Fis1, Mff).

Principle: An antibody against a target protein (e.g., Drp1) is used to pull down the target and its interacting partners from a cell lysate. The presence of the interacting partners is then detected by Western blotting.

Materials:

  • Cultured cells treated with this compound

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors

  • Primary antibody for immunoprecipitation (e.g., anti-Drp1)

  • Protein A/G magnetic beads or agarose resin

  • Primary antibodies for Western blotting (e.g., anti-Fis1, anti-Mff, anti-Drp1)

  • Elution buffer

Procedure:

  • Treat cells with this compound.

  • Lyse cells in Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Collect the pre-cleared lysate and incubate it with the immunoprecipitating antibody (e.g., anti-Drp1) overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with Co-IP lysis buffer.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluates by Western blotting using antibodies against the protein of interest (e.g., Fis1, Mff) and the immunoprecipitated protein (Drp1).

Cell Viability Assay

This assay determines the cytotoxic effects of this compound on cultured cells.

Principle: A metabolic indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is used to measure the metabolic activity of cells, which correlates with cell viability.

Materials:

  • Cultured cells

  • This compound stock solution

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Activation Fis1 Fis1 Drp1_active->Fis1 Mff Mff Drp1_active->Mff MiD49_51 MiD49/51 Drp1_active->MiD49_51 PKA PKA PKA->Drp1_inactive pS637 CDK1 CDK1/Cyclin B CDK1->Drp1_inactive pS616 Drp1_ring Drp1 Ring Fis1->Drp1_ring Recruitment & Oligomerization Mff->Drp1_ring Recruitment & Oligomerization MiD49_51->Drp1_ring Recruitment & Oligomerization Mitochondrion Mitochondrial Fission Drp1_ring->Mitochondrion GTP Hydrolysis Drp1_IN_1 This compound Drp1_IN_1->Drp1_active Inhibition

Caption: Drp1-mediated mitochondrial fission signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays GTPase_Assay Drp1 GTPase Activity Assay (IC50 Determination) Cell_Culture Cell Culture Treatment with this compound Mito_Morphology Mitochondrial Morphology (Microscopy) Cell_Culture->Mito_Morphology Western_Blot Western Blot (Drp1 Phosphorylation) Cell_Culture->Western_Blot Co_IP Co-Immunoprecipitation (Drp1-Receptor Interaction) Cell_Culture->Co_IP Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Drp1_IN_1 This compound Drp1_IN_1->GTPase_Assay Drp1_IN_1->Cell_Culture

Caption: Experimental workflow for characterizing the effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of Drp1-mediated mitochondrial fission in various biological processes. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the specific effects of this compound on cellular and molecular mechanisms. A thorough understanding of how this inhibitor modulates mitochondrial dynamics will undoubtedly contribute to advancements in our knowledge of mitochondrial biology and the development of novel therapeutic strategies for diseases associated with aberrant mitochondrial fission.

References

Methodological & Application

Application Notes and Protocols for Drp1-IN-1 in Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-related protein 1 (Drp1) is a key regulator of mitochondrial fission, a fundamental process for maintaining mitochondrial health, distribution, and function.[1][2][3][4] Dysregulation of Drp1-mediated fission is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1][5][6][7] Drp1-IN-1 is a small molecule inhibitor designed to modulate mitochondrial dynamics by targeting Drp1. These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and expected outcomes. The protocols and data presented are based on the established effects of well-characterized Drp1 inhibitors, such as Mdivi-1, and serve as a guide for investigating this compound.

Mechanism of Action

This compound is presumed to function as an inhibitor of Drp1's GTPase activity, which is essential for its role in mitochondrial constriction and division.[5][8] Under normal physiological conditions, cytosolic Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins like Fis1, Mff, MiD49, and MiD51.[5][9][10] Upon recruitment, Drp1 oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-dependent manner.[9][10]

By inhibiting the GTPase activity of Drp1, this compound is expected to prevent the final scission step of mitochondrial fission. This leads to an elongation of the mitochondrial network, a state often associated with reduced cellular stress and protection against apoptosis.[11][12] Inhibition of Drp1 has been shown to decrease the production of reactive oxygen species (ROS), maintain mitochondrial membrane potential, and inhibit the release of pro-apoptotic factors like cytochrome c.[5][6][8]

Signaling Pathway

The regulation of Drp1 activity is complex and involves various post-translational modifications, including phosphorylation. Several kinases and phosphatases modulate Drp1's translocation to the mitochondria and its enzymatic activity. For instance, phosphorylation at Ser616 by kinases such as CDK1 and ERK1/2 promotes Drp1 activity and mitochondrial fission, while phosphorylation at Ser637 by PKA can be inhibitory.[1][2][9] The phosphatase calcineurin can dephosphorylate Ser637, leading to Drp1 activation and translocation to the mitochondria.[2][6] this compound is thought to act downstream of these regulatory events by directly targeting the GTPase function of the protein.

cluster_0 Upstream Regulation cluster_1 Drp1 Activity cluster_2 Mitochondrial Dynamics & Cellular Outcomes Kinases (CDK1, ERK1/2) Kinases (CDK1, ERK1/2) Drp1 (cytosolic) Drp1 (cytosolic) Kinases (CDK1, ERK1/2)->Drp1 (cytosolic)  pS616 (activates) Phosphatases (Calcineurin) Phosphatases (Calcineurin) Phosphatases (Calcineurin)->Drp1 (cytosolic)  de-pS637 (activates) PKA PKA PKA->Drp1 (cytosolic)  pS637 (inhibits) Drp1 (mitochondrial) Drp1 (mitochondrial) Drp1 (cytosolic)->Drp1 (mitochondrial) Translocation Mitochondrial Fission Mitochondrial Fission Drp1 (mitochondrial)->Mitochondrial Fission GTP Hydrolysis Mitochondrial Elongation Mitochondrial Elongation This compound This compound This compound->Drp1 (mitochondrial) Inhibits Mitochondrial Fission->Mitochondrial Elongation Inhibited by this compound ROS Production ROS Production Mitochondrial Fission->ROS Production Apoptosis Apoptosis Mitochondrial Fission->Apoptosis Cell Survival Cell Survival Mitochondrial Elongation->Cell Survival

Caption: Drp1 signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize expected quantitative data from key experiments when treating cells with a Drp1 inhibitor. The values are representative and may vary depending on the cell type, inhibitor concentration, and experimental conditions.

Table 1: Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control0100 ± 5
This compound1098 ± 6
This compound5080 ± 8[13]
This compound10075 ± 7[13]
Stressor + Vehicle050 ± 7
Stressor + this compound5075 ± 9

Table 2: Effect of this compound on Apoptosis

Treatment GroupConcentration (µM)Apoptotic Cells (%)
Vehicle Control05 ± 2
This compound506 ± 3
Stressor + Vehicle040 ± 5
Stressor + this compound5015 ± 4[14]

Table 3: Effect of this compound on Mitochondrial Morphology

Treatment GroupConcentration (µM)Mitochondrial MorphologyAverage Mitochondrial Length (µm)
Vehicle Control0Fragmented/Tubular2.5 ± 0.5
This compound50Elongated/Interconnected8.0 ± 1.5[11][12]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by a stressor in the presence or absence of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentration of this compound or vehicle for 1-2 hours.

  • Induce apoptosis by adding the apoptotic agent and incubate for the recommended time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Assessment of Mitochondrial Morphology

This protocol visualizes changes in mitochondrial morphology following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound or vehicle for the desired time.

  • Incubate the cells with MitoTracker Red CMXRos (e.g., 100 nM) for 30 minutes at 37°C.

  • Wash the cells with pre-warmed medium.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Mount the coverslips onto glass slides using mounting medium with DAPI.

  • Visualize the mitochondrial network using a fluorescence microscope. Elongated and interconnected networks are indicative of fission inhibition.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for this compound Characterization cluster_assays Functional Assays Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) This compound Treatment->Apoptosis Assay (Flow Cytometry) Mitochondrial Morphology (Microscopy) Mitochondrial Morphology (Microscopy) This compound Treatment->Mitochondrial Morphology (Microscopy) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Apoptosis Assay (Flow Cytometry)->Data Analysis & Interpretation Mitochondrial Morphology (Microscopy)->Data Analysis & Interpretation

Caption: Workflow for assessing this compound effects.

Conclusion

This compound presents a valuable tool for investigating the role of mitochondrial fission in various cellular processes and disease models. By following the provided protocols, researchers can effectively characterize the impact of this compound on cell viability, apoptosis, and mitochondrial dynamics. The ability to modulate mitochondrial morphology with this inhibitor opens avenues for exploring novel therapeutic strategies targeting diseases with aberrant mitochondrial fission. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental setup.

References

Application Notes and Protocols for Drp1-IN-1 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1] The dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission.[2] Dysregulation of Drp1 activity and excessive mitochondrial fission are implicated in various pathologies, including neurodegenerative diseases and cancer.[3][4] Drp1-IN-1 is a potent inhibitor of Drp1 with an IC50 of 0.91 μM, making it a valuable tool for studying the role of mitochondrial fission in cellular processes.[5] These application notes provide detailed protocols for utilizing this compound in live-cell imaging to analyze its effects on mitochondrial morphology and dynamics.

Product Information

PropertyValueReference
Product Name This compound[5]
Synonyms comp A-7[5]
Target Dynamin-1-like protein (Drp1)[5]
IC50 0.91 μM[5]
Molecular Formula C₂₂H₂₄N₈OS[6]
Molecular Weight 448.54 g/mol [6]
Appearance Solid[6]
Solubility Soluble in DMSO[7]
Storage Store solid at -20°C. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]

Mechanism of Action

Drp1 mediates the final step of mitochondrial division by assembling into oligomeric rings around the outer mitochondrial membrane, which constrict and sever the mitochondrion in a GTP-dependent manner.[8][9] Drp1 is recruited from the cytosol to the mitochondrial surface by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[10] this compound inhibits the GTPase activity of Drp1, thereby preventing the conformational changes required for mitochondrial constriction and fission.[5] This inhibition leads to an elongation of the mitochondrial network, a hallmark of reduced mitochondrial division.

Signaling Pathway of Drp1-Mediated Mitochondrial Fission

The following diagram illustrates the signaling pathway of Drp1-mediated mitochondrial fission and the point of inhibition by this compound.

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 Drp1_inactive->Drp1_active Activation Signals (e.g., Phosphorylation) Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Recruitment Drp1_IN_1 This compound Drp1_IN_1->Drp1_active Inhibition Drp1_ring Drp1 Oligomeric Ring Receptors->Drp1_ring Assembly Fission Mitochondrial Fission Drp1_ring->Fission GTP Hydrolysis & Constriction

Caption: Drp1 signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Morphology using this compound and MitoTracker Dyes

This protocol describes the use of this compound to observe changes in mitochondrial morphology in live cells using MitoTracker fluorescent dyes.

Materials:

  • This compound (in DMSO)

  • MitoTracker Red CMXRos or MitoTracker Green FM (Thermo Fisher Scientific)

  • Mammalian cell line of interest (e.g., HeLa, U2OS, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM, Thermo Fisher Scientific)

  • 35 mm glass-bottom imaging dishes

  • Confocal or high-resolution fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Mitochondrial Staining (MitoTracker) B->C D 4. Live-Cell Imaging C->D E 5. Image Analysis D->E

Caption: Experimental workflow for live-cell imaging with this compound.

Procedure:

  • Cell Seeding:

    • Seed cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A concentration range of 1-10 µM is a good starting point for optimization, based on the IC50 of 0.91 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Replace the medium in the imaging dishes with the medium containing this compound or vehicle control.

    • Incubate the cells for a desired period. An incubation time of 1-4 hours is recommended as a starting point, but this may need to be optimized for your specific cell type and experimental question.

  • Mitochondrial Staining:

    • Prepare a working solution of MitoTracker dye in pre-warmed serum-free medium. A final concentration of 100-200 nM is typically recommended.[11]

    • Remove the this compound containing medium and wash the cells once with warm PBS.

    • Add the MitoTracker staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the dishes.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the dish to equilibrate for at least 15 minutes before imaging.

    • Acquire images using a 60x or 100x oil-immersion objective.

    • Use appropriate laser lines and emission filters for the chosen MitoTracker dye (e.g., 561 nm excitation and 570-620 nm emission for MitoTracker Red CMXRos).

    • Acquire z-stacks to capture the entire volume of the mitochondrial network.

    • For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 minutes) to observe dynamic changes.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify mitochondrial morphology.[12]

    • Common parameters to quantify include:

      • Mitochondrial Length/Aspect Ratio: To assess elongation versus fragmentation.

      • Form Factor: A measure of particle circularity, where a value of 1 indicates a perfect circle.

      • Branching: To quantify the complexity of the mitochondrial network.

      • Mitochondrial Count: To determine the number of individual mitochondria.

Quantitative Data Presentation

The following table summarizes representative quantitative data on the effects of a Drp1 inhibitor (Mdivi-1) on mitochondrial morphology in different cell types. While this data is not for this compound specifically, it provides an expectation of the results that can be obtained. Researchers should generate their own dose-response and time-course data for this compound in their specific experimental system.

Cell LineTreatmentParameter MeasuredResultReference
Primary Cortical NeuronsNMDA (excitotoxicity inducer) + Mdivi-1 (50 µM)Mitochondrial FissionMdivi-1 blocked NMDA-induced mitochondrial fission.[13]
Hippocampal NeuronsNicotine (10 µM) + Mdivi-1 (10 µM)Number of mitochondria per 10 µm of neuriteMdivi-1 prevented the nicotine-induced increase in mitochondrial number, indicating inhibition of fission.[14]
Growth Hormone-secreting Pituitary Adenoma (GH3) cellsMdivi-1Cell ProliferationMdivi-1 treatment enhanced the proliferation of GH3 cells.[15]
APP/PS1 mouse model of Alzheimer's DiseaseMdivi-1 (10 and 40 mg/kg)Mitochondrial Length in brain tissueMdivi-1 administration increased mitochondrial length, indicating reduced fission.[16]

Troubleshooting

ProblemPossible CauseSolution
Low MitoTracker Signal - Insufficient dye concentration or incubation time.- Loss of mitochondrial membrane potential.- Increase MitoTracker concentration or incubation time.- Ensure cells are healthy and not undergoing apoptosis.
High Background Fluorescence - Incomplete removal of unbound dye.- Perform additional washes after staining.- Use a live-cell imaging medium with reduced background fluorescence.
Phototoxicity/Photobleaching - High laser power or prolonged exposure.- Reduce laser power to the minimum required for a good signal-to-noise ratio.- Decrease exposure time and/or increase the interval between time-lapse acquisitions.
No observable effect of this compound - Insufficient inhibitor concentration or incubation time.- Cell type is resistant to Drp1 inhibition.- Perform a dose-response and time-course experiment to determine the optimal conditions.- Confirm Drp1 expression and activity in your cell line.
Cell Death - this compound toxicity at high concentrations.- Prolonged inhibition of mitochondrial fission can be detrimental to some cell types.- Perform a viability assay (e.g., with propidium iodide) to determine the cytotoxic concentration of this compound.- Reduce the incubation time.

Conclusion

This compound is a potent and specific inhibitor of Drp1-mediated mitochondrial fission. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in live-cell imaging experiments. By carefully optimizing experimental conditions and employing quantitative image analysis, investigators can gain valuable insights into the role of mitochondrial dynamics in various cellular processes and disease models.

References

Application Notes and Protocols for Drp1 Inhibition in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dynamin-related protein 1 (Drp1) inhibitors for in vitro research, with a focus on dosage, concentration, and experimental protocols. While the specific compound "Drp1-IN-1" is not extensively documented in peer-reviewed literature, the following data and protocols have been compiled based on studies of the widely used and structurally related Drp1 inhibitor, Mdivi-1. Researchers should consider this information as a starting point and optimize conditions for their specific cell types and experimental questions.

Introduction to Drp1 and Its Inhibition

Dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission, a fundamental process for maintaining mitochondrial health, distribution, and quality control.[1][2][3] Dysregulation of Drp1 activity and excessive mitochondrial fission are implicated in a variety of pathological conditions, including neurodegenerative diseases and cardiovascular disorders.[2] Inhibition of Drp1 has emerged as a promising therapeutic strategy to mitigate cellular damage in these contexts.[1][4]

Drp1 inhibitors, such as Mdivi-1, are small molecules designed to interfere with Drp1's function, thereby reducing mitochondrial fragmentation and its downstream consequences.[1][5] These compounds are valuable tools for investigating the role of mitochondrial dynamics in cellular processes and for preclinical assessment of Drp1 inhibition as a therapeutic approach.

Quantitative Data: Drp1 Inhibitor (Mdivi-1) Dosage and Concentration

The effective concentration of Drp1 inhibitors can vary significantly depending on the cell type, treatment duration, and the specific endpoint being measured. The following table summarizes reported in vitro concentrations for Mdivi-1.

Cell TypeConcentration RangeIncubation TimeObserved EffectsReference
Neuroblastoma (N2a)25 µM - 75 µMNot SpecifiedReduced mRNA expression of fission genes (Drp1, Fis1); Increased mRNA expression of fusion genes (Mfn1, Mfn2, Opa1).[1]
HT-22 (immortalized hippocampal neuronal cells)50 µM - 75 µMNot SpecifiedNeuroprotection against glutamate toxicity; Prevention of mitochondrial fragmentation and loss of mitochondrial membrane potential.[6]
Primary Neurons25 µMNot SpecifiedNeuroprotection against glutamate excitotoxicity and oxygen-glucose deprivation (OGD).[6]
Rat Pulmonary Microvascular Endothelial CellsNot SpecifiedNot SpecifiedAggravated LPS-induced vascular hyperpermeability.[3]
Cockayne syndrome type A (CS-A) fibroblastsNot SpecifiedNot SpecifiedRescued defective mitochondrial phenotype and inhibited apoptosis.[5]

Note: Higher concentrations of Mdivi-1 have been reported to exert toxic effects in cell cultures.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for each specific cell line and experimental setup. Recent studies have also questioned the specificity of Mdivi-1, suggesting it may have off-target effects independent of Drp1.[4][7][8] Therefore, it is recommended to use complementary approaches, such as siRNA-mediated knockdown of Drp1, to validate findings.[6]

Signaling Pathways and Experimental Workflow

Drp1-Mediated Mitochondrial Fission Signaling Pathway

Drp1 is a cytosolic protein that is recruited to the outer mitochondrial membrane to initiate fission.[2][3] This process is regulated by various post-translational modifications and interactions with adaptor proteins. The following diagram illustrates the key steps in Drp1-mediated mitochondrial fission.

Drp1_Signaling_Pathway Cytosolic_Drp1 Cytosolic Drp1 (inactive) Drp1_Recruitment Drp1 Recruitment and Oligomerization Cytosolic_Drp1->Drp1_Recruitment Translocation Mitochondrial_Receptors Mitochondrial Receptors (Fis1, Mff, MiD49/51) OMM Outer Mitochondrial Membrane (OMM) Drp1_Recruitment->OMM at OMM GTP_Hydrolysis GTP Hydrolysis Drp1_Recruitment->GTP_Hydrolysis Assembly Mitochondrial_Fission Mitochondrial Fission GTP_Hydrolysis->Mitochondrial_Fission Constriction Drp1_IN_1 Drp1 Inhibitor (e.g., Mdivi-1) Drp1_IN_1->Drp1_Recruitment Inhibits

Caption: Drp1 translocation and assembly at the mitochondrial outer membrane leading to fission.

Experimental Workflow for In Vitro Drp1 Inhibition Studies

A typical workflow for assessing the effects of a Drp1 inhibitor in cell culture involves several key steps, from cell preparation to data analysis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Neuronal cells, Fibroblasts) start->cell_culture treatment Treatment with Drp1 Inhibitor (e.g., Mdivi-1) + Experimental Stressor (optional) cell_culture->treatment incubation Incubation (Time-course) treatment->incubation endpoint_assays Endpoint Assays incubation->endpoint_assays morphology Mitochondrial Morphology (Microscopy) endpoint_assays->morphology Imaging viability Cell Viability/Apoptosis (e.g., MTT, TUNEL) endpoint_assays->viability Functional Assays protein_analysis Protein Analysis (Western Blot) endpoint_assays->protein_analysis Biochemical Assays data_analysis Data Analysis and Interpretation morphology->data_analysis viability->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for studying the effects of Drp1 inhibitors in vitro.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Morphology by Immunofluorescence

This protocol describes how to visualize changes in mitochondrial morphology following treatment with a Drp1 inhibitor.

Materials:

  • Cell culture medium and supplements

  • Drp1 inhibitor (e.g., Mdivi-1)

  • Coverslips (pre-coated if necessary)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a mitochondrial marker (e.g., anti-TOM20, anti-HSP60)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Treatment: Treat cells with the desired concentration of the Drp1 inhibitor and/or experimental stressor for the predetermined duration. Include a vehicle-treated control group.

  • Fixation: After treatment, wash the cells twice with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images and analyze mitochondrial morphology (e.g., length, branching, degree of fragmentation).

Protocol 2: Western Blot Analysis of Drp1 and Related Proteins

This protocol allows for the quantification of Drp1 protein levels and the assessment of post-translational modifications (e.g., phosphorylation) that indicate its activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Drp1, anti-phospho-Drp1 (Ser616), anti-actin or anti-tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with inhibitors.

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Logical Relationship of Drp1 Inhibition Effects

The inhibition of Drp1 sets off a cascade of cellular events, primarily centered around the preservation of mitochondrial integrity and function, which can ultimately lead to improved cell survival under stress conditions.

Drp1_Inhibition_Effects Drp1_Inhibitor Drp1 Inhibitor Drp1_Activity Drp1 Activity Drp1_Inhibitor->Drp1_Activity Inhibits Mito_Fission Mitochondrial Fission Drp1_Activity->Mito_Fission Promotes Mito_Morphology Elongated Mitochondrial Network Mito_Fission->Mito_Morphology Prevents MMP Preservation of Mitochondrial Membrane Potential Mito_Morphology->MMP Maintains Apoptosis Reduced Apoptosis MMP->Apoptosis Inhibits Cell_Survival Increased Cell Survival Apoptosis->Cell_Survival Leads to

Caption: The consequential effects of Drp1 inhibition on mitochondrial health and cell fate.

References

Application of Drp1-IN-1 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-related protein 1 (Drp1) is a key regulator of mitochondrial fission, a fundamental process for maintaining mitochondrial health, regulating cell metabolism, and controlling cell cycle progression and apoptosis. In many cancers, Drp1 is overexpressed or hyperactivated, leading to increased mitochondrial fission. This altered mitochondrial dynamic landscape is associated with enhanced tumor growth, proliferation, invasion, and resistance to therapy. Consequently, the inhibition of Drp1 has emerged as a promising therapeutic strategy in oncology.

Drp1-IN-1 is a potent and selective inhibitor of Drp1 GTPase activity. By blocking Drp1-mediated mitochondrial fission, this compound induces a shift towards mitochondrial fusion, resulting in elongated and interconnected mitochondrial networks. This alteration of mitochondrial dynamics triggers downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis in cancer cells. These application notes provide an overview of the use of this compound in cancer cell line research, including representative data for similar Drp1 inhibitors and detailed protocols for key experimental assays.

Data Presentation

While specific IC50 values for this compound are not yet widely published, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other notable Drp1 inhibitors in various cancer cell lines. This data provides a valuable reference for determining the effective concentration range for this compound in experimental settings.

InhibitorCancer Cell LineCell TypeIC50 (µM)
Drpitor1 A549Lung CarcinomaNot specified, but potent
SK-MES-1Lung Squamous Cell CarcinomaNot specified, but potent
SK-LU-1Lung AdenocarcinomaNot specified, but potent
SW 900Lung Squamous Cell CarcinomaNot specified, but potent
MCF7Breast AdenocarcinomaNot specified, but potent
Drpitor1a A549Lung CarcinomaNot specified, but potent
SK-MES-1Lung Squamous Cell CarcinomaNot specified, but potent
SK-LU-1Lung AdenocarcinomaNot specified, but potent
SW 900Lung Squamous Cell CarcinomaNot specified, but potent
MCF7Breast AdenocarcinomaNot specified, but potent
TPH104c BT-20Triple-Negative Breast Cancer0.22 ± 0.06
MDA-MB-231Triple-Negative Breast Cancer0.48 ± 0.16
MDA-MB-468Triple-Negative Breast Cancer0.45 ± 0.17
TPH104m BT-20Triple-Negative Breast Cancer0.18 ± 0.03
MDA-MB-231Triple-Negative Breast Cancer0.47 ± 0.15
MDA-MB-468Triple-Negative Breast Cancer0.27 ± 0.14

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures to assess its effects, the following diagrams are provided.

Drp1_Inhibition_Pathway Drp1 Inhibition Signaling Pathway Drp1_IN_1 This compound Drp1 Drp1 Drp1_IN_1->Drp1 Inhibits Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Mitochondrial_Fusion Mitochondrial Fusion (Elongation) Drp1->Mitochondrial_Fusion Inhibits Mitochondrial_Fission->Mitochondrial_Fusion Opposes Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fusion->Mitochondrial_Dysfunction ROS Increased ROS Mitochondrial_Dysfunction->ROS Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitochondrial_Dysfunction->Cell_Cycle_Arrest ROS->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_assays Cellular Assays Start Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations) Start->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Drp1, Caspases, etc.) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Logical_Relationship Logical Relationship of Drp1 Inhibition Effects Drp1_Inhibition Drp1 Inhibition by this compound Mitochondrial_Elongation Mitochondrial Elongation Drp1_Inhibition->Mitochondrial_Elongation Cellular_Stress Increased Cellular Stress Mitochondrial_Elongation->Cellular_Stress Apoptotic_Pathway Activation of Apoptotic Pathway Cellular_Stress->Apoptotic_Pathway Cell_Cycle_Checkpoint Activation of Cell Cycle Checkpoints Cellular_Stress->Cell_Cycle_Checkpoint Cancer_Cell_Death Cancer Cell Death Apoptotic_Pathway->Cancer_Cell_Death Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Checkpoint->Tumor_Growth_Inhibition Cancer_Cell_Death->Tumor_Growth_Inhibition

Application Notes and Protocols: Drp1-IN-1 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Drp1-IN-1, a potent inhibitor of the mitochondrial fission protein Drp1 (IC50: 0.91 μM), in combination with other research compounds.[1] Due to the limited specific data on this compound in combination studies, the following applications are largely based on the extensive research conducted with other well-characterized Drp1 inhibitors, such as Mdivi-1. It is recommended that these protocols be adapted and optimized for specific experimental needs.

Introduction to Drp1 and Mitochondrial Fission

Dynamin-related protein 1 (Drp1) is a key GTPase that mediates the fission of mitochondria, a process essential for maintaining mitochondrial health, distribution, and quality control.[2][3][4] Dysregulation of mitochondrial fission is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[5][6] In cancer, increased mitochondrial fission is often associated with tumor progression, metabolic reprogramming, and resistance to chemotherapy.[5] Conversely, in neurodegenerative diseases, excessive mitochondrial fragmentation can lead to neuronal dysfunction and cell death. Inhibition of Drp1 has emerged as a promising therapeutic strategy to counteract these pathological processes.[5][6]

This compound is a small molecule inhibitor of Drp1 with a reported IC50 of 0.91 μM.[1] Its chemical formula is C22H24N8OS and it has a molecular weight of 448.54 g/mol .[7][8] By inhibiting Drp1, this compound is expected to reduce mitochondrial fission, leading to a more fused mitochondrial network. This modulation of mitochondrial dynamics can have significant implications for cell fate, particularly when combined with other therapeutic agents.

Potential Applications in Combination Therapy

Based on studies with other Drp1 inhibitors, this compound is a promising candidate for combination therapies in several research areas:

Sensitization of Cancer Cells to Chemotherapy
  • Combination with Platinum-Based Agents (e.g., Cisplatin): Drp1 inhibition has been shown to synergistically enhance cisplatin-induced apoptosis in various cancer cell lines.[9] This effect is thought to be mediated by the induction of replication stress and DNA damage, leading to the upregulation of pro-apoptotic proteins.

  • Combination with Anthracyclines (e.g., Doxorubicin): While Drp1 inhibition can protect cardiac cells from doxorubicin-induced toxicity, it may also enhance the anti-cancer effects of doxorubicin in tumor cells where mitochondrial dynamics are dysregulated.[5]

  • Combination with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand): Inhibition of Drp1 has been shown to sensitize cancer cells to TRAIL-mediated apoptosis.

Neuroprotection in Models of Neurodegenerative Diseases
  • Combination with Antioxidants: In neurodegenerative models characterized by oxidative stress, combining this compound with antioxidants could provide enhanced protection against neuronal cell death by simultaneously reducing mitochondrial fragmentation and reactive oxygen species (ROS) production.

  • Combination with other Neuroprotective Agents: this compound could be used in conjunction with other compounds that target different aspects of neurodegeneration, such as protein aggregation inhibitors or anti-inflammatory agents, to achieve a multi-targeted therapeutic approach.

Quantitative Data Summary

The following table summarizes key quantitative data for Drp1 inhibitors from the literature. Note that the IC50 for this compound is provided, while other data are from studies using the related compound Mdivi-1 and are provided as a reference for designing experiments with this compound.

CompoundTargetIC50Cell Line(s)Combination AgentObserved EffectReference(s)
This compound Drp10.91 μMNot specified-Drp1 protein inhibition[1]
Mdivi-1Drp11-50 μM (effective concentration)Various cancer cell linesCisplatinSynergistic pro-apoptotic effect[9]
Mdivi-1Drp110-50 μMH9c2 cardiomyocytesDoxorubicinAttenuation of doxorubicin-induced cardiotoxicity[5]
Mdivi-1Drp110-50 μMPancreatic ductal adenocarcinoma cellsGemcitabineChemosensitization[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound in combination with other research compounds. These are generalized protocols and should be optimized for the specific cell lines and compounds being investigated.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound in combination with a cytotoxic agent on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cytotoxic agent (e.g., Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the cytotoxic agent in complete medium.

  • Treat the cells with either this compound alone, the cytotoxic agent alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with another compound.

Materials:

  • Cells of interest

  • This compound and combination compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, the combination compound, or both for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases as a marker of apoptosis.

Materials:

  • Cells of interest

  • This compound and combination compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat as described in the cell viability protocol.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescence signal is proportional to the amount of caspase activity.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Staining)

Objective: To assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

  • Cells of interest

  • This compound and combination compound

  • Tetramethylrhodamine, Ethyl Ester (TMRE)

  • FCCP (a mitochondrial uncoupler, as a positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on glass coverslips (for microscopy) or in appropriate plates (for flow cytometry) and treat as desired.

  • In the last 30 minutes of the treatment, add TMRE to the culture medium at a final concentration of 50-200 nM.

  • For the positive control, treat a set of cells with FCCP (e.g., 10 µM) for 10-15 minutes before and during TMRE staining.

  • Wash the cells with warm PBS.

  • For microscopy, mount the coverslips and immediately visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence.

  • For flow cytometry, harvest the cells, resuspend in PBS, and analyze using the appropriate laser and emission filter for TMRE.

  • A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.

Visualizations

Drp1_Signaling_Pathway Drp1_IN_1 This compound Drp1 Drp1 Drp1_IN_1->Drp1 Inhibits Mitochondrial_Fission Mitochondrial Fission Drp1_IN_1->Mitochondrial_Fission Prevents Apoptosis Apoptosis Drp1_IN_1->Apoptosis Sensitizes to (in cancer) Neuronal_Death Neuronal Death Drp1_IN_1->Neuronal_Death Protects from Drp1->Mitochondrial_Fission Promotes Mitochondrial_Fission->Apoptosis Contributes to Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction Chemotherapy Chemotherapeutic Agent DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis Neurotoxin Neurotoxin/ Oxidative Stress Neurotoxin->Mitochondrial_Fission Induces Mitochondrial_Dysfunction->Neuronal_Death

Caption: Signaling pathways affected by this compound in combination therapy.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with this compound +/- Combination Compound start->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis caspase Caspase Activity incubation->caspase mmp Mitochondrial Membrane Potential (TMRE) incubation->mmp analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis caspase->analysis mmp->analysis

Caption: General experimental workflow for studying this compound in combination.

References

Application Notes and Protocols for Drp1-IN-1 Delivery Using Nanoliposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, characterized by a balance between fission and fusion events, are critical for cellular homeostasis, energy production, and quality control. The dynamin-related protein 1 (Drp1), a cytosolic GTPase, is a key regulator of mitochondrial fission.[1][2][3] Upon activation, Drp1 translocates to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane, leading to the division of mitochondria.[4][5][6] Dysregulation of Drp1-mediated fission is implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, making Drp1 a promising therapeutic target.[7][8][9]

Drp1-IN-1 is a potent and selective small molecule inhibitor of Drp1 with an IC50 of 0.91 μM.[10][11][12] Its therapeutic potential is often limited by its hydrophobic nature and poor solubility in aqueous solutions, which can hinder its bioavailability and cellular uptake. Nanoliposomes, vesicular structures composed of a lipid bilayer, offer a versatile platform for the delivery of hydrophobic drugs like this compound. These nanocarriers can enhance drug solubility, improve stability, and facilitate targeted delivery, thereby increasing therapeutic efficacy and reducing off-target effects.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and cellular application of this compound-loaded nanoliposomes.

Drp1 Signaling Pathway in Mitochondrial Fission

The process of mitochondrial fission is tightly regulated and involves the coordinated action of several proteins. Under basal conditions, Drp1 is predominantly localized in the cytosol.[9] In response to cellular signals such as increased reactive oxygen species (ROS) or calcium levels, Drp1 is recruited to the outer mitochondrial membrane.[4] This recruitment is facilitated by adaptor proteins, including Fis1, Mff, MiD49, and MiD51.[4][5][9] Once at the mitochondrial surface, Drp1 oligomerizes into ring-like structures that constrict the mitochondrial tubules in a GTP-dependent manner, ultimately leading to membrane scission.[4][5][6]

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (Dimer) Drp1_active Active Drp1 (Oligomer) Drp1_inactive->Drp1_active Translocation & Oligomerization Fis1 Fis1 Fis1->Drp1_active Mff Mff Mff->Drp1_active MiD49 MiD49 MiD49->Drp1_active MiD51 MiD51 MiD51->Drp1_active Mitochondrion Mitochondrial Fission Drp1_active->Mitochondrion Signal Cellular Stress (e.g., ROS, Ca2+) Signal->Drp1_inactive Activation Drp1_IN_1 This compound Drp1_IN_1->Drp1_active Inhibition

Drp1-mediated mitochondrial fission signaling pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the design of an effective nanoliposomal formulation.

PropertyValueReference
Molecular Weight 448.54 g/mol [12]
Formula C₂₂H₂₄N₈OS[12]
Appearance Solid[12]
Solubility Soluble in DMSO (100 mg/mL)[10]
IC50 0.91 µM[10][11][12]

Nanoliposome Formulation and Characterization

The following table summarizes typical formulation parameters and expected characterization results for this compound loaded nanoliposomes prepared by the thin-film hydration method.

ParameterRecommended Range/Value
Lipid Composition (molar ratio) DSPC:Cholesterol (3:2)
This compound to Lipid Ratio (w/w) 1:10 to 1:20
Particle Size (Z-average) 100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -10 to -30 mV
Encapsulation Efficiency > 80%

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoliposomes by Thin-Film Hydration

This protocol describes a common and reliable method for encapsulating the hydrophobic this compound into nanoliposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical starting point is a 3:2 molar ratio of DSPC to cholesterol and a 1:15 drug-to-lipid weight ratio.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of DSPC (~55°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at 60-65°C for 1 hour. The volume of PBS should be chosen to achieve the desired final lipid concentration.

  • Sonication:

    • To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a bath sonicator for 5-10 minutes above the lipid transition temperature.

  • Extrusion:

    • For a more uniform size distribution, extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder pre-heated to 60-65°C.

  • Purification:

    • Remove the unencapsulated this compound by dialysis against PBS at 4°C for 24 hours with frequent buffer changes or by size exclusion chromatography.

  • Storage:

    • Store the final nanoliposome suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant can be considered.

Nanoliposome_Preparation_Workflow A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with PBS B->C D 4. Sonication C->D E 5. Extrusion (100 nm) D->E F 6. Purification (Dialysis/SEC) E->F G This compound Loaded Nanoliposomes F->G

Workflow for preparing this compound nanoliposomes.
Protocol 2: Characterization of Nanoliposomes

A. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoliposome suspension with PBS.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential to assess the surface charge and stability of the nanoliposomes.

B. Morphological Analysis:

  • Prepare a diluted sample of the nanoliposome suspension.

  • Place a drop of the suspension on a carbon-coated copper grid and allow it to air dry.

  • Optionally, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

  • Observe the morphology of the nanoliposomes using Transmission Electron Microscopy (TEM).

C. Determination of Encapsulation Efficiency:

  • Separate the unencapsulated this compound from the nanoliposomes using a suitable method (e.g., ultracentrifugation or size exclusion chromatography).

  • Lyse the nanoliposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the amount of this compound in the lysed nanoliposome fraction and the unencapsulated fraction using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: In Vitro Cellular Uptake and Efficacy Studies

A. Cell Culture:

  • Culture a suitable cell line (e.g., a cell line known to exhibit mitochondrial fragmentation under stress) in appropriate growth medium.

B. Cellular Uptake Study:

  • To visualize cellular uptake, fluorescently labeled nanoliposomes can be prepared by incorporating a lipophilic fluorescent dye (e.g., DiI or DiO) into the lipid film during preparation.

  • Treat the cells with the fluorescently labeled nanoliposomes (both empty and this compound loaded) for various time points.

  • Wash the cells with PBS to remove non-internalized nanoliposomes.

  • Visualize the cellular uptake of the nanoliposomes using fluorescence microscopy or quantify it using flow cytometry.

C. Mitochondrial Morphology Assessment:

  • Induce mitochondrial fission in the cultured cells using a known stressor (e.g., H₂O₂ or CCCP).

  • Treat the cells with free this compound and this compound loaded nanoliposomes at various concentrations.

  • Stain the mitochondria with a fluorescent probe (e.g., MitoTracker Red CMXRos).

  • Observe the changes in mitochondrial morphology (fragmented vs. tubular) using fluorescence microscopy. Quantification of mitochondrial length or aspect ratio can be performed using image analysis software.

D. Cell Viability Assay:

  • To assess the cytoprotective effect of this compound nanoliposomes, induce cell death in the cultured cells with a relevant stimulus.

  • Treat the cells with free this compound and this compound loaded nanoliposomes.

  • Measure cell viability using a standard assay such as the MTT or PrestoBlue assay.

In_Vitro_Workflow A Cell Culture B Induce Mitochondrial Fission (e.g., with H₂O₂) A->B C Treatment Groups: - Vehicle Control - Free this compound - Empty Nanoliposomes - this compound Nanoliposomes B->C D Incubation C->D E Assess Outcomes D->E F Mitochondrial Morphology (Fluorescence Microscopy) E->F G Cellular Uptake (Fluorescence Microscopy/Flow Cytometry) E->G H Cell Viability (MTT/PrestoBlue Assay) E->H

Workflow for in vitro evaluation of nanoliposomes.

Conclusion

The encapsulation of this compound into nanoliposomes presents a promising strategy to overcome the challenges associated with its hydrophobicity and to enhance its therapeutic potential. The protocols outlined in these application notes provide a framework for the successful formulation, characterization, and in vitro evaluation of this compound nanoliposomes. Researchers and drug development professionals can adapt and optimize these methods to suit their specific experimental needs and to further explore the therapeutic applications of targeting Drp1-mediated mitochondrial fission.

References

Application Notes and Protocols: Assessing Intracellular ROS Levels Following Drp1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing changes in intracellular Reactive Oxygen Species (ROS) levels in response to treatment with Drp1-IN-1, a chemical inhibitor of Dynamin-related protein 1 (Drp1). Inhibition of Drp1, a key regulator of mitochondrial fission, has been shown to impact cellular ROS homeostasis. Accurate measurement of ROS is crucial for understanding the mechanism of action of Drp1 inhibitors and their therapeutic potential.

Introduction to Drp1 and ROS

Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. Dynamin-related protein 1 (Drp1) is a GTPase that plays a central role in mediating mitochondrial fission.[1][2] Dysregulation of Drp1 activity and excessive mitochondrial fission have been implicated in the pathology of various diseases, often associated with increased production of reactive oxygen species (ROS).[3][4][5] ROS, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), are byproducts of mitochondrial respiration. While essential for cell signaling at low levels, excessive ROS can lead to oxidative stress and cellular damage.

This compound is a small molecule inhibitor that targets Drp1, thereby blocking mitochondrial fission.[6][7] By inhibiting Drp1-mediated fission, it is hypothesized that mitochondrial function can be preserved, leading to a reduction in aberrant ROS production.[2][3] This document outlines key experimental protocols to test this hypothesis by quantifying intracellular and mitochondrial ROS levels.

Signaling Pathway: Drp1, Mitochondrial Fission, and ROS Production

The following diagram illustrates the signaling pathway linking Drp1 activation to mitochondrial fission and subsequent ROS production. This compound acts by inhibiting the function of Drp1, thus preventing the downstream events.

Drp1_ROS_Pathway cluster_stimulus Cellular Stress cluster_drp1 Drp1 Activation cluster_mitochondria Mitochondrial Dynamics & Function Stress Oxidative Stress, Metabolic Insults, Pathological Signals Drp1_inactive Cytosolic Drp1 (Inactive) Stress->Drp1_inactive Activates Drp1_active Drp1 Translocation to Mitochondria Drp1_inactive->Drp1_active Mito_fission Mitochondrial Fission Drp1_active->Mito_fission Mediates Drp1_IN1 This compound Drp1_IN1->Drp1_active Inhibits Mito_dysfunction Mitochondrial Dysfunction Mito_fission->Mito_dysfunction Leads to ROS Increased ROS Production Mito_dysfunction->ROS Experimental_Workflow cluster_analysis start Start: Adherent or Suspension Cells treatment Treatment: 1. Vehicle Control 2. This compound 3. Positive Control (e.g., H₂O₂) start->treatment staining ROS Staining: - DCFH-DA (Total ROS) - MitoSOX Red (Mitochondrial O₂⁻) - Amplex Red (Extracellular H₂O₂) treatment->staining analysis Analysis staining->analysis microscopy Fluorescence Microscopy analysis->microscopy plate_reader Microplate Reader analysis->plate_reader flow_cytometry Flow Cytometry analysis->flow_cytometry end End: Quantification of ROS Levels microscopy->end plate_reader->end flow_cytometry->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Drp1-IN-1 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drp1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with the Drp1 inhibitor, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has been shown to be soluble in DMSO at a concentration of 100 mg/mL, though this may require sonication to fully dissolve.[1] For laboratory use, creating a high-concentration stock solution in anhydrous, high-purity DMSO is the standard first step.

Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a common issue known as "precipitation upon dilution." this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is added to a large volume of aqueous medium, the compound can crash out of solution. To mitigate this, it is crucial to perform a serial dilution of the stock solution and to ensure rapid and thorough mixing upon addition to the final culture medium. It is also recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced toxicity.

Q3: What is the typical working concentration for this compound in cell culture experiments?

A3: While specific optimal concentrations are cell-type and assay-dependent, a general starting point for Drp1 inhibitors like the mdivi compounds is in the range of 25-75 µM.[2] However, it is important to note that higher concentrations of these inhibitors can exert toxic effects.[2] Therefore, a dose-response experiment is highly recommended to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.

Q4: Can I pre-mix this compound in my cell culture medium and store it?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. Due to its poor aqueous solubility and potential for degradation, it is best to prepare fresh dilutions from your DMSO stock solution for each experiment. Stock solutions in DMSO, however, can be stored at -20°C or -80°C for longer stability.

Troubleshooting Guide for Insolubility Issues

This guide provides a step-by-step approach to addressing common solubility problems with this compound.

Problem 1: this compound powder is not dissolving in DMSO.
  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is still not fully dissolved, use an ultrasonic bath to aid dissolution.[1] Gentle warming (to no more than 37°C) can also be attempted, but be cautious of potential compound degradation.

    • Always use anhydrous, high-purity DMSO as water content can negatively impact solubility.

Problem 2: The compound precipitates immediately upon addition to cell culture medium.
  • Possible Cause: Rapid change in solvent polarity leading to precipitation.

  • Troubleshooting Steps:

    • Serial Dilution: Instead of adding the high-concentration DMSO stock directly to your final volume, perform one or more intermediate dilutions in cell culture medium or a suitable buffer (e.g., PBS).

    • Rapid Mixing: When adding the this compound solution to your culture plate or flask, gently swirl the vessel to ensure immediate and thorough mixing.

    • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final medium. Try lowering the final working concentration.

    • Serum Consideration: The presence of serum in the cell culture medium can sometimes help to stabilize small molecules. If you are using a serum-free medium, consider if a low percentage of serum could be tolerated in your experiment.

Problem 3: The solution appears cloudy or contains visible particles after a short time in culture.
  • Possible Cause: Delayed precipitation or instability in the culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Before treating your cells, visually inspect the freshly prepared solution for any signs of precipitation.

    • Solubility in Final Medium: Prepare a small test sample of this compound in your complete cell culture medium at the final working concentration. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) and observe for any precipitation over time.

    • Consider Co-solvents: For challenging cases, and if your experimental system allows, the use of co-solvents may be an option. An in vivo formulation for a similar Drp1 inhibitor uses a combination of DMSO, PEG300, and Tween-80. While not directly applicable to all cell culture, this suggests that these excipients can improve solubility in aqueous environments. Any use of co-solvents in cell culture would require careful validation for cellular toxicity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationMethodReference
DMSO100 mg/mLRequires sonication[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, you would need X mg of this compound (where X is 10 * molecular weight of this compound in g/mol / 1000).

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution vigorously for 2-3 minutes.

    • If the solid is not completely dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparing a Working Solution of this compound for Cell Culture
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed complete cell culture medium

  • Procedure (for a final concentration of 50 µM in 10 mL of medium):

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a 1:10 intermediate dilution by adding 5 µL of the 10 mM stock solution to 45 µL of pre-warmed cell culture medium. Mix well by pipetting. This results in a 1 mM intermediate solution.

    • Add 50 µL of the 1 mM intermediate solution to 9.95 mL of the final volume of cell culture medium.

    • Immediately and gently swirl the culture flask or plate to ensure thorough mixing.

    • The final concentration of DMSO in the medium will be 0.5%.

Visualizations

Drp1_Signaling_Pathway cluster_stress Cellular Stress cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane Cellular_Stress e.g., Oxidative Stress, DNA Damage Drp1_active Drp1 (active oligomer) Cellular_Stress->Drp1_active activates Drp1_inactive Drp1 (inactive dimer/tetramer) Drp1_inactive->Drp1_active Post-translational modifications Mitochondrial_Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Mitochondrial_Receptors translocates to Mitochondrial_Fission Mitochondrial Fission Mitochondrial_Receptors->Mitochondrial_Fission recruits Drp1 to initiate Drp1_IN_1 This compound Drp1_IN_1->Drp1_active inhibits

Caption: Signaling pathway of Drp1-mediated mitochondrial fission and the inhibitory action of this compound.

Drp1_IN_1_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Start This compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Vortex Vortex Vigorously Add_DMSO->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate Stock_Solution High-Concentration Stock Solution Sonicate->Stock_Solution Intermediate_Dilution Intermediate Dilution in Medium Stock_Solution->Intermediate_Dilution Final_Dilution Final Dilution in Cell Culture Medium Intermediate_Dilution->Final_Dilution Treat_Cells Treat Cells Final_Dilution->Treat_Cells

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Tree Start Insolubility Issue with this compound In_DMSO Is the issue with the initial DMSO stock? Start->In_DMSO In_Aqueous Does it precipitate upon dilution in aqueous media? In_DMSO->In_Aqueous No Solution_DMSO 1. Check DMSO quality (anhydrous). 2. Vortex thoroughly. 3. Use sonication. In_DMSO->Solution_DMSO Yes Solution_Aqueous 1. Perform serial dilutions. 2. Ensure rapid mixing. 3. Lower final concentration. In_Aqueous->Solution_Aqueous Yes Resolved Issue Resolved In_Aqueous->Resolved No Solution_DMSO->Resolved Solution_Aqueous->Resolved

References

common off-target effects of Drp1 inhibitors like Drp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the use of Drp1 inhibitors in research, with a specific focus on common off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Dynamin-related protein 1 (Drp1) and why are its inhibitors used in research?

Dynamin-related protein 1 (Drp1) is a large GTPase that acts as the master regulator of mitochondrial fission, the process by which mitochondria divide.[1][2] Drp1 is recruited from the cytosol to the outer mitochondrial membrane by receptor proteins, where it assembles into ring-like structures that constrict and divide the mitochondrion.[2][3] Because dysregulated mitochondrial fission is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, Drp1 inhibitors are valuable tools for studying these pathological processes and for evaluating potential therapeutic strategies.[1][4][5]

Q2: What are "off-target effects" and why are they a significant concern with Drp1 inhibitors?

An off-target effect occurs when a small molecule inhibitor binds to and affects proteins other than its intended target. This is a critical concern because such interactions can lead to misinterpretation of experimental results, where an observed biological effect is incorrectly attributed to the inhibition of the primary target (Drp1).[6] Many widely used Drp1 inhibitors, particularly the first-generation compound mdivi-1, have well-documented off-target activities that can produce cellular effects independent of Drp1.[1][4][7]

Q3: What are the known off-target effects of mdivi-1, a commonly used Drp1 inhibitor?

The most significant and widely reported off-target effect of mdivi-1 is the reversible inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4][7][8] This effect occurs at concentrations typically used to inhibit Drp1 (e.g., 25-50 µM) and can lead to decreased oxygen consumption and modulation of reactive oxygen species (ROS) production, independent of Drp1's function.[7][8] Furthermore, some studies have questioned the efficacy of mdivi-1 in inhibiting human Drp1's GTPase activity directly, suggesting its observed cellular effects may be largely due to these off-targets.[1][7] Mdivi-1 has also been reported to impair autophagy flux in cardiomyocytes.[9]

Q4: How can I distinguish between on-target Drp1 inhibition and off-target effects in my experiments?

  • Genetic Validation: Compare the inhibitor's effects to those seen in Drp1 knockout (KO) or siRNA/shRNA knockdown cells. A true on-target effect should be absent in cells lacking Drp1.[1][8]

  • Rescue Experiments: Use a modified version of the target protein that is insensitive to the inhibitor to see if it can reverse the drug's effects.[6]

  • Use Multiple Inhibitors: Employ structurally different inhibitors that target the same protein. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Direct Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor directly binds to Drp1 inside the cell.[10][11]

Troubleshooting Guide

Problem: My cells show unexpected toxicity or phenotypes (e.g., altered respiration, apoptosis) after treatment with a Drp1 inhibitor like mdivi-1.

Possible Cause: The observed phenotype may be due to a known off-target effect rather than the inhibition of Drp1-mediated fission. For mdivi-1, inhibition of mitochondrial Complex I is a likely cause of altered cellular respiration and can contribute to cytotoxicity.[7]

Solution Steps:

  • Verify the Phenotype in a Control Cell Line: The most critical control is a Drp1 knockout (KO) cell line. If the inhibitor still causes the same phenotype in cells that completely lack Drp1, the effect is unequivocally off-target.[1][7]

  • Assess Mitochondrial Respiration: Directly measure the inhibitor's effect on the electron transport chain. An off-target effect on Complex I will cause a rapid decrease in oxygen consumption when cells are given substrates that feed into Complex I (e.g., pyruvate, glutamate).

  • Perform a Dose-Response Analysis: Off-target effects can sometimes occur at higher concentrations than on-target effects.[12] Determine if the unexpected phenotype is only present at the upper end of the concentration range.

  • Confirm Target Engagement: Use an assay like CETSA (see protocol below) to verify that your inhibitor is binding to Drp1 at the concentrations used in your experiment.

Quantitative Data on Drp1 Inhibitor Selectivity

Summarizing the binding affinity and off-target activity of Drp1 inhibitors can be challenging due to conflicting reports in the literature. The table below highlights key findings for the widely-used compound mdivi-1.

CompoundTarget/Off-TargetAssay TypeReported Potency (Ki or IC50)Key FindingReference
Mdivi-1 Drp1 (Yeast Dnm1)GTPase Activity1-50 µMInhibits the yeast homolog of Drp1.[8]
Mdivi-1 Drp1 (Human)GTPase Activity>1.2 mMShows very poor inhibition of human Drp1.[1][7]
Mdivi-1 Mitochondrial Complex IO₂ Consumption~50% inhibition at 50 µMActs as a reversible inhibitor of Complex I independent of Drp1.[7][8]
DRP1i27 Drp1 (Human, Isoform 3)Microscale Thermophoresis (MST)Kᴅ = 0.23 ± 1.8 µMA newer compound shown to bind directly to human Drp1.[1]

Visualizing Drp1 Action and Troubleshooting Workflows

Drp1_Signaling_Pathway cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Drp1_inactive Inactive Drp1 (Dimer) Drp1_active Active Drp1 (Oligomer) Drp1_inactive->Drp1_active Phosphorylation (S616) Dephosphorylation (S637) Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Recruitment Inhibitor Drp1 Inhibitor (e.g., Drp1-IN-1) Inhibitor->Drp1_active Blocks GTPase Activity or Assembly Mito Mitochondrial Outer Membrane Receptors->Mito Assembly & Constriction

Caption: Drp1 activation, recruitment to mitochondria, and site of inhibitor action.

Troubleshooting_Workflow decision decision result result protocol protocol Start Start: Observe Phenotype with Drp1 Inhibitor Compare Compare phenotype in WT vs. Drp1 KO cells Start->Compare IsSame Phenotype present in KO cells? Compare->IsSame OffTarget Conclusion: Likely Off-Target Effect IsSame->OffTarget Yes Validate Further Validation IsSame->Validate No Respiration Run Respiration Assay to check Complex I OffTarget->Respiration OnTarget Conclusion: Likely On-Target Effect Validate->OnTarget CETSA Run CETSA to confirm direct target binding Validate->CETSA

Caption: Workflow for troubleshooting and validating Drp1 inhibitor effects.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment. The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures compared to the unbound protein.[10][11]

Methodology (Immunoblot-based):

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the Drp1 inhibitor at the desired concentration (e.g., 10-50 µM) and another set with vehicle (e.g., DMSO) for 1-3 hours.[13][14]

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Divide the cell suspension from each group (vehicle and inhibitor-treated) into multiple aliquots in PCR tubes.[13]

  • Heat Challenge: Place the aliquots in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., 45°C to 65°C in 2-3°C increments). Leave one aliquot from each group at room temperature as a control. Immediately cool the samples for 3 minutes at 25°C.[10][13]

  • Cell Lysis: Lyse the cells to release soluble proteins. This can be done by freeze-thaw cycles (e.g., liquid nitrogen followed by thawing) or by adding a lysis buffer.

  • Separate Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Analysis by Western Blot: Collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western blot using a primary antibody against Drp1.

  • Interpretation: In the vehicle-treated samples, the Drp1 band intensity will decrease as the temperature increases. In the inhibitor-treated samples, if the compound binds and stabilizes Drp1, the protein will remain soluble at higher temperatures. This will appear as a "thermal shift" to the right on the melt curve.

Protocol 2: Mitochondrial Respiration Assay for Off-Target Effects

This protocol assesses the inhibitor's effect on the mitochondrial electron transport chain (ETC), particularly Complex I. It is commonly performed using a Seahorse XF Analyzer or a similar instrument that measures oxygen consumption rate (OCR).

Methodology (Seahorse XF Assay):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates that fuel Complex I-dependent respiration, such as pyruvate, glutamate, and glutamine. Incubate the plate in a non-CO₂ incubator for 1 hour before the assay.

  • Inhibitor Injection: Load the Drp1 inhibitor into the injection port of the sensor cartridge. Also, prepare ports with known ETC inhibitors for the mitochondrial stress test (e.g., oligomycin, FCCP, and a mix of rotenone/antimycin A).

  • Assay Execution:

    • Basal OCR: Measure the baseline OCR for several cycles.

    • Inhibitor Effect: Inject the Drp1 inhibitor and immediately monitor for changes in OCR. A rapid drop in OCR indicates inhibition of the ETC, likely at Complex I if using substrates like pyruvate/glutamate.

    • Mitochondrial Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (an uncoupler to measure maximal respiration), and rotenone/antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration) to fully assess mitochondrial function.

  • Interpretation: A significant decrease in OCR immediately following the injection of your Drp1 inhibitor, which is not mimicked by Drp1 KO/siRNA but is similar to the effect of rotenone, strongly suggests an off-target inhibition of Complex I.[7]

References

improving the efficacy of Drp1-IN-1 in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drp1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1] Drp1 is a cytosolic GTPase that is recruited to the outer mitochondrial membrane to mediate the division of mitochondria.[2][3] By inhibiting Drp1, this compound is expected to prevent mitochondrial fission, leading to an elongated and more interconnected mitochondrial network. This mechanism is crucial for studying the role of mitochondrial dynamics in various cellular processes and disease models.[4]

Q2: What is the recommended starting concentration for this compound in primary cell cultures?

Due to the limited public data on this compound, establishing a universal starting concentration is challenging. However, based on its reported IC50 of 0.91 μM and data from other Drp1 inhibitors like Mdivi-1, a starting concentration range of 1-10 μM is recommended for initial experiments in primary cell cultures.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.

Q3: What is the appropriate solvent for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is critical to use high-purity, anhydrous DMSO to ensure the stability of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my primary cells with this compound?

The optimal incubation time will depend on the specific primary cell type and the biological question being addressed. For short-term effects on mitochondrial morphology, an incubation period of 1 to 6 hours may be sufficient. For longer-term studies investigating downstream effects, such as apoptosis or changes in gene expression, incubation times of 24 hours or more may be necessary. It is advisable to perform a time-course experiment to determine the ideal duration for your experiment.

Q5: How can I assess the efficacy of this compound in my primary cell culture?

The primary effect of Drp1 inhibition is a change in mitochondrial morphology. Therefore, the most direct way to assess the efficacy of this compound is to visualize mitochondria using fluorescence microscopy. This can be achieved by using a mitochondrially-targeted fluorescent protein (e.g., Mito-GFP or Mito-DsRed) or a fluorescent dye that accumulates in mitochondria (e.g., MitoTracker dyes).[5] Successful inhibition of Drp1 will result in a shift from fragmented, punctate mitochondria to elongated, tubular networks.[6] Western blotting can also be used to assess the levels of Drp1 and related proteins.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable change in mitochondrial morphology. Insufficient concentration of this compound: The concentration may be too low for your specific cell type.Perform a dose-response experiment with a wider concentration range (e.g., 0.5 μM to 50 μM).
Short incubation time: The inhibitor may require more time to exert its effects.Increase the incubation time (e.g., perform a time-course experiment from 1 to 24 hours).
Compound instability: this compound may be degrading in the culture medium.Prepare fresh stock solutions and add the inhibitor to the medium immediately before use.
Low cell permeability: The compound may not be efficiently entering the cells.While this compound is expected to be cell-permeable, this can vary between cell types. Unfortunately, without specific data, this is difficult to address directly. Consider using a positive control (e.g., Mdivi-1) if available.
Significant cytotoxicity or cell death observed. High concentration of this compound: Primary cells are often more sensitive to chemical treatments than cell lines.Lower the concentration of this compound. Determine the maximum non-toxic concentration for your cells using a viability assay (e.g., MTT or Trypan Blue exclusion).
High DMSO concentration: The solvent may be causing toxicity.Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).
Off-target effects: Like other Drp1 inhibitors, this compound may have off-target effects.[8]Reduce the inhibitor concentration and/or incubation time. Consider using a secondary, structurally different Drp1 inhibitor as a control to confirm that the observed phenotype is due to Drp1 inhibition.
Inconsistent results between experiments. Variability in primary cell culture: Primary cells can exhibit significant batch-to-batch variability.Use cells from the same passage number and maintain consistent culture conditions.
Inconsistent compound preparation: Freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes representative data for the more extensively studied Drp1 inhibitor, Mdivi-1, in primary cell cultures. This data can serve as a general guideline for the expected effects of Drp1 inhibition.

Cell Type Inhibitor & Concentration Incubation Time Observed Effect Reference
Primary Cortical NeuronsMdivi-1 (50 µM)24 hoursProtection against glutamate-induced excitotoxicity.[9]
Primary HepatocytesMdivi-1 (50 µM)12 hoursInhibition of senecionine-induced apoptosis.[9]
Retinal Endothelial CellsDrp1 siRNA48 hoursReduction in high glucose-induced apoptosis.[4]
CardiomyocytesMdivi-1 (10 µM)24 hoursAttenuation of doxorubicin-induced cardiotoxicity.[8]

Note: The optimal concentrations and effects can vary significantly between different primary cell types and experimental setups. It is essential to perform thorough validation for your specific system.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Morphology by Immunofluorescence

This protocol describes how to visualize mitochondrial morphology in primary cells treated with this compound using immunofluorescence.

Materials:

  • Primary cells cultured on glass coverslips

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a mitochondrial marker (e.g., anti-TOM20, anti-HSP60)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed primary cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the determined incubation time.

  • After incubation, aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody against a mitochondrial marker (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope. Analyze mitochondrial morphology (e.g., length, branching) using appropriate imaging software.

Visualizations

Drp1_Signaling_Pathway cluster_cytosol cluster_mito Cytosol Cytosol Mitochondrion Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (Dimer) Drp1_active Active Drp1 (Oligomer) Drp1_inactive->Drp1_active Oligomerization Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Recruitment Fission Mitochondrial Fission Receptors->Fission Initiation Drp1_IN_1 This compound Drp1_IN_1->Drp1_active Inhibition Stress Cellular Stress (e.g., Oxidative Stress) Stress->Drp1_inactive Activation Experimental_Workflow A 1. Primary Cell Culture (e.g., Neurons, Cardiomyocytes) B 2. Treatment with this compound (Dose-response & Time-course) A->B C 3. Assess Mitochondrial Morphology (Immunofluorescence/Live-cell imaging) B->C D 4. Analyze Cell Viability (MTT, Trypan Blue) B->D E 5. Functional Assays (e.g., Apoptosis, ATP levels) B->E F 6. Data Analysis & Interpretation C->F D->F E->F Troubleshooting_Tree Start Start: No effect of this compound observed Q1 Is the this compound concentration optimized? Start->Q1 S1 Perform a dose-response experiment Q1->S1 No Q2 Is the incubation time sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Perform a time-course experiment Q2->S2 No Q3 Is the compound stable? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Use freshly prepared solutions Q3->S3 No End Consider off-target effects or cell type-specific resistance Q3->End Yes A3_Yes Yes A3_No No S3->End

References

Technical Support Center: Addressing Cytotoxicity of Drp1-IN-1 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with the use of Drp1-IN-1, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known IC50 of this compound?

A1: this compound is an inhibitor of the dynamin-1-like protein (Drp1) with a reported IC50 of 0.91 μM.[1] This value represents the concentration at which 50% of the Drp1 enzyme activity is inhibited in biochemical assays. Cellular potency may vary depending on the cell type and experimental conditions.

Q2: What are the potential causes of cytotoxicity observed with this compound at high concentrations?

A2: While specific data for this compound is limited, high concentrations of Drp1 inhibitors, such as the widely studied Mdivi-1, can induce cytotoxicity through several mechanisms:

  • Exaggerated Pharmacological Effect: Prolonged and excessive inhibition of mitochondrial fission can disrupt mitochondrial homeostasis, leading to mitochondrial dysfunction and cell death.

  • Off-Target Effects: Small molecule inhibitors can interact with other cellular targets, particularly at higher concentrations. For instance, Mdivi-1 has been reported to inhibit mitochondrial complex I of the electron transport chain, which can lead to decreased ATP production and increased reactive oxygen species (ROS) production.[2][3]

  • Induction of Apoptosis: Inhibition of Drp1 has been shown to sensitize some cancer cells to apoptosis, and at high concentrations, it may induce apoptosis directly.[4][5]

  • Solubility Issues: Poor solubility of the compound in cell culture media at high concentrations can lead to precipitation, which can be toxic to cells.

Q3: How can I determine the optimal, non-toxic working concentration of this compound for my specific cell line?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to identify a concentration that effectively inhibits Drp1-mediated mitochondrial fission without causing significant cytotoxicity. A detailed protocol for determining the IC50 for cell viability is provided in the "Experimental Protocols" section.

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is limited published data specifically detailing the off-target effects of this compound. However, as with many small molecule inhibitors, the potential for off-target activities increases with concentration. Researchers should be cautious and consider performing experiments to rule out known off-target effects of similar compounds, such as inhibition of the mitochondrial electron transport chain.

Q5: What are some alternative Drp1 inhibitors if this compound proves to be too toxic for my experiments?

A5: Several other Drp1 inhibitors are available, each with its own set of characteristics. Some alternatives include:

  • Mdivi-1: The most extensively studied Drp1 inhibitor, though it has known off-target effects.[2][3]

  • P110: A peptide inhibitor that blocks the interaction between Drp1 and its receptor Fis1, reported to be more specific.

  • Drpitor1 and Drpitor1a: Ellipticine compounds identified as potent and specific Drp1 GTPase inhibitors.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cell death observed at the desired effective concentration. The effective concentration for Drp1 inhibition is toxic to the specific cell line.1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits mitochondrial fission without significant cell death. 2. Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to observe the desired effect with less toxicity. 3. Use a different cell line: Cell sensitivity to Drp1 inhibition can vary. 4. Consider an alternative Drp1 inhibitor: See the FAQ on alternative inhibitors.
Inconsistent results between experiments. 1. Compound precipitation: this compound may be precipitating out of the media at the working concentration. 2. Variability in cell health and density: Unhealthy or inconsistently plated cells can respond differently.1. Check solubility: Visually inspect the media for any precipitate after adding this compound. Prepare fresh stock solutions and ensure the final DMSO concentration is low (typically <0.5%). 2. Standardize cell culture practices: Ensure consistent cell passage number, seeding density, and overall health.
No effect on mitochondrial fission observed. 1. Inactive compound: The this compound stock may have degraded. 2. Insufficient concentration: The concentration used may be too low for the specific cell line. 3. Cell line is resistant to Drp1 inhibition. 1. Use a fresh stock of this compound. 2. Increase the concentration of this compound after performing a cytotoxicity assay to ensure the new concentration is not toxic. 3. Confirm Drp1 expression in your cell line.
Unexpected changes in cellular metabolism (e.g., altered oxygen consumption). Potential off-target effect on the electron transport chain. 1. Perform a mitochondrial stress test (e.g., using a Seahorse XF Analyzer) to assess the direct impact of this compound on mitochondrial respiration. 2. Compare with a known mitochondrial complex I inhibitor (e.g., rotenone) to see if the metabolic phenotype is similar.

Quantitative Data

Table 1: Properties of this compound

PropertyValueSource
IC50 (Drp1 inhibition) 0.91 µM[1]
Solubility in DMSO 100 mg/mL (222.95 mM)[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay

This protocol allows for the determination of the concentration of this compound that reduces the viability of a cell population by 50%.

Materials:

  • Adherent cells of interest

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start with a high concentration (e.g., 100 µM) and dilute down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Fragmentation

This protocol provides a method to visually and quantitatively assess changes in mitochondrial morphology following treatment with this compound.

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • This compound

  • MitoTracker™ Red CMXRos or other mitochondrial-specific fluorescent dye

  • Formaldehyde or paraformaldehyde (for fixing)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or imaging plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.

  • Mitochondrial Staining: During the last 15-30 minutes of the treatment, incubate the cells with pre-warmed medium containing MitoTracker™ dye according to the manufacturer's instructions.

  • Fixation: Wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional but recommended for clear imaging): Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging: Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.

  • Analysis:

    • Qualitative: Visually inspect the mitochondrial morphology. Healthy, untreated cells typically display a tubular, interconnected mitochondrial network. Effective Drp1 inhibition will lead to a more elongated and interconnected (hyperfused) network. Cytotoxicity may lead to fragmented, punctate mitochondria.

    • Quantitative: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Parameters such as aspect ratio, circularity, and form factor can be measured for individual mitochondria to objectively assess fragmentation versus elongation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat Cells with this compound start->treat prep_drug Prepare Serial Dilutions of this compound prep_drug->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining the cytotoxic IC50 of this compound.

troubleshooting_flow cluster_solutions Troubleshooting Steps start High Cell Death Observed? dose_response Perform Dose-Response & Time-Course start->dose_response Yes no_issue Continue Experiment start->no_issue No check_solubility Check Compound Solubility dose_response->check_solubility cell_health Verify Cell Health & Density check_solubility->cell_health alternative_inhibitor Consider Alternative Inhibitor cell_health->alternative_inhibitor issue_resolved Issue Resolved alternative_inhibitor->issue_resolved

Caption: A logical troubleshooting guide for addressing cytotoxicity.

signaling_pathway cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects cluster_downstream Downstream Consequences Drp1_IN_1 This compound (High Conc.) Drp1 Drp1 Drp1_IN_1->Drp1 Inhibits Complex_I Mitochondrial Complex I Drp1_IN_1->Complex_I May Inhibit Other_Kinases Other Kinases Drp1_IN_1->Other_Kinases May Inhibit Mito_Fission Mitochondrial Fission Drp1->Mito_Fission Mediates Mito_Dysfunction Mitochondrial Dysfunction Mito_Fission->Mito_Dysfunction Leads to (if imbalanced) ROS Increased ROS Complex_I->ROS ATP_Depletion ATP Depletion Complex_I->ATP_Depletion Apoptosis Apoptosis Mito_Dysfunction->Apoptosis ROS->Apoptosis ATP_Depletion->Apoptosis

Caption: Potential signaling pathways affected by high concentrations of this compound.

References

refining Drp1-IN-1 treatment duration for specific assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Drp1 inhibitors, such as Drp1-IN-1, in various cellular assays. The information is designed to help address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Drp1 inhibitors?

A1: Drp1 (Dynamin-related protein 1) is a GTPase that plays a crucial role in mitochondrial fission.[1][2] Drp1 inhibitors act by preventing the self-assembly of Drp1 on the outer mitochondrial membrane, thereby inhibiting its GTPase activity.[3] This ultimately blocks mitochondrial fission, the process by which mitochondria divide.[3][4]

Q2: I am not observing the expected changes in mitochondrial morphology after treatment with a Drp1 inhibitor. What could be the issue?

A2: Several factors could contribute to this. First, ensure that the concentration and treatment duration of the inhibitor are optimized for your specific cell type and experimental conditions. Insufficient concentration or treatment time may not be enough to induce a significant change. Conversely, prolonged treatment or excessively high concentrations could lead to off-target effects or cellular stress, masking the intended morphological changes. It is also important to verify the stability of the inhibitor in your cell culture medium over the course of the experiment. Finally, consider the baseline mitochondrial dynamics of your cell line, as cells with inherently lower fission rates may show a less dramatic response.

Q3: My cells are showing signs of toxicity or increased cell death after treatment with a Drp1 inhibitor. How can I mitigate this?

A3: Cell toxicity is a common concern with many small molecule inhibitors. To address this, it is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Reducing the treatment duration can also help minimize toxicity. If toxicity persists, consider investigating potential off-target effects of the specific inhibitor you are using. For instance, the widely studied Drp1 inhibitor Mdivi-1 has been reported to have off-target effects, including inhibition of mitochondrial complex I.[3]

Q4: How long should I treat my cells with a Drp1 inhibitor before assessing apoptosis?

A4: The optimal treatment duration for apoptosis assays will vary depending on the cell type, the apoptosis-inducing stimulus, and the specific Drp1 inhibitor being used. It is crucial to perform a time-course experiment to determine the ideal window for observing the effects of Drp1 inhibition on apoptosis. For example, in some studies, apoptosis is measured 24 hours after co-treatment with an apoptosis inducer and an inhibitor.[5] In other contexts, effects on apoptosis-related events like cytochrome c release are observed after 30 hours of treatment.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments - Variation in cell confluence or passage number- Instability of the Drp1 inhibitor in solution- Inconsistent incubation times- Maintain consistent cell culture practices.- Prepare fresh inhibitor solutions for each experiment.- Strictly adhere to standardized incubation protocols.
No effect on mitochondrial fission - Sub-optimal inhibitor concentration- Insufficient treatment duration- Cell line is resistant to the inhibitor's effects- Perform a dose-response experiment to find the EC50.- Conduct a time-course experiment (e.g., 6, 12, 24 hours).- Try a different Drp1 inhibitor with a distinct mechanism or verify Drp1 expression in your cell line.
Unexpected changes in other cellular processes - Off-target effects of the inhibitor- Review the literature for known off-target effects of your specific inhibitor.- Use a secondary, structurally different Drp1 inhibitor to confirm that the observed phenotype is due to Drp1 inhibition.- Employ genetic approaches (e.g., Drp1 siRNA or knockout) as a complementary method.[5]

Experimental Protocols

Mitochondrial Morphology Assay
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

  • Mitochondrial Staining: Stain mitochondria with a fluorescent probe such as MitoTracker™ Red CMXRos (100-200 nM) for 15-30 minutes at 37°C.

  • Inhibitor Treatment: Replace the staining solution with fresh culture medium containing the desired concentration of the Drp1 inhibitor (e.g., this compound) or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 4, 12, or 24 hours). A time-course is recommended to determine the optimal treatment time.[7]

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify mitochondrial morphology. Mitochondria can be categorized as fragmented (short, spherical) or tubular (elongated, interconnected).

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with the Drp1 inhibitor and/or an apoptosis-inducing agent for the predetermined optimal duration.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[8]

Signaling Pathways and Workflows

Drp1_Signaling_Pathway Drp1-Mediated Mitochondrial Fission Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 (phosphorylated) Drp1_inactive->Drp1_active  Post-translational  modifications (e.g., pS616) Receptors Fis1, Mff, MiD49/51 Drp1_active->Receptors  Translocation to OMM Drp1_ring Drp1 Oligomeric Ring Receptors->Drp1_ring  Recruitment and Assembly Mitochondrion Mitochondrion Drp1_ring->Mitochondrion  Constriction Fission Mitochondrial Fission Drp1_ring->Fission Mitochondrion->Fission Drp1_IN_1 This compound Drp1_IN_1->Drp1_ring  Inhibition of Assembly

Caption: Drp1 activation and its role in mitochondrial fission.

Experimental_Workflow General Workflow for Assessing Drp1 Inhibitor Effects start Start: Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment morphology Mitochondrial Morphology Assay (Fluorescence Microscopy) treatment->morphology apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_analysis Data Analysis and Interpretation morphology->data_analysis apoptosis->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for Drp1 inhibitor studies.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Results? check_conc Is Concentration Optimal? start->check_conc check_time Is Treatment Duration Optimal? check_conc->check_time No solution_dose Action: Perform Dose-Response check_conc->solution_dose Yes check_off_target Potential Off-Target Effects? check_time->check_off_target No solution_time Action: Perform Time-Course check_time->solution_time Yes solution_off_target Action: Use Secondary Inhibitor or siRNA check_off_target->solution_off_target Yes

Caption: A logical approach to troubleshooting experiments.

References

Technical Support Center: Navigating the Challenges of Drp1 Inhibitors in Long-term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Drp1 inhibitors in long-term research applications. While the user inquired about "Drp1-IN-1," public domain information on this specific compound is unavailable. Therefore, this guide focuses on the well-characterized Drp1 inhibitor, Mdivi-1 , as a representative example to address common challenges. The principles and protocols discussed here are likely applicable to other Drp1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cells show signs of toxicity after prolonged exposure to Mdivi-1. How can I mitigate this?

A1: Long-term exposure to Mdivi-1 can indeed lead to cellular toxicity. This can manifest as reduced cell viability, altered morphology, or decreased proliferative capacity. Here are some troubleshooting steps:

  • Optimize Concentration: The effective concentration of Mdivi-1 can vary significantly between cell types. It is crucial to perform a dose-response curve to determine the minimal concentration that achieves the desired inhibitory effect on mitochondrial fission without causing significant toxicity.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule. This can provide the cells with a recovery period, potentially reducing cumulative toxicity.

  • Use of Antioxidants: Mdivi-1 treatment can sometimes lead to an increase in reactive oxygen species (ROS). Co-treatment with antioxidants like N-acetylcysteine (NAC) may help alleviate oxidative stress-induced toxicity.

  • Alternative Inhibitors: If toxicity persists, consider testing other Drp1 inhibitors that may have a different toxicity profile in your specific cell model.

Q2: I am observing unexpected off-target effects in my long-term experiments with Mdivi-1. What are the known off-target effects and how can I control for them?

A2: Mdivi-1 is known to have off-target effects, which can become more pronounced in long-term studies. A significant off-target effect is the reversible inhibition of mitochondrial complex I.

  • Control Experiments: To dissect the Drp1-specific effects from off-target effects, it is essential to include appropriate controls. This can include using a structurally distinct Drp1 inhibitor or using genetic approaches like siRNA or CRISPR/Cas9 to knockdown Drp1.

  • Mitochondrial Respiration Assays: Perform mitochondrial function assays, such as measuring the oxygen consumption rate (OCR), to assess the impact on the electron transport chain. This can help differentiate between effects on mitochondrial dynamics and direct inhibition of respiration.

  • Glutathione Peroxidase Inhibition: Mdivi-1 has also been reported to inhibit glutathione peroxidase 1 (GPx1). Measuring GPx1 activity in your experimental system can help determine if this off-target effect is contributing to your observations.

Q3: How can I confirm that Mdivi-1 is effectively inhibiting Drp1 activity over a long period?

A3: Verifying the sustained inhibition of Drp1 is crucial for the interpretation of long-term study results.

  • Western Blot Analysis: Periodically assess the levels of Drp1 and its phosphorylated forms (e.g., p-Drp1 Ser616 and p-Drp1 Ser637) via Western blot. While Mdivi-1 does not directly alter Drp1 protein levels, changes in phosphorylation can indicate alterations in Drp1 regulation.

  • Mitochondrial Morphology Imaging: The most direct way to assess Drp1 inhibition is to visualize mitochondrial morphology. In the presence of a Drp1 inhibitor, mitochondria will appear more elongated and interconnected. This can be monitored over time using fluorescence microscopy with mitochondria-specific dyes (e.g., MitoTracker Red CMXRos) or fluorescently tagged mitochondrial proteins.

  • Functional Assays: Assess cellular processes known to be regulated by Drp1-mediated mitochondrial fission, such as apoptosis or cell cycle progression, at different time points.

Troubleshooting Guides

Guide 1: Optimizing Mdivi-1 Concentration for Long-Term Cell Culture
Step Action Rationale
1 Perform a Dose-Response Curve: To identify the EC50 (half-maximal effective concentration) for mitochondrial elongation and the IC50 (half-maximal inhibitory concentration) for cell viability.
2 Select a Concentration Range: Choose a range of concentrations below the IC50 for your long-term experiments.
3 Monitor Cell Viability: Regularly assess cell viability using methods like MTT or trypan blue exclusion assays throughout the experiment.
4 Assess Mitochondrial Morphology: At key time points, visualize mitochondrial morphology to ensure the desired effect on mitochondrial dynamics is maintained.
5 Functional Readouts: Correlate the observed morphological changes with functional outcomes relevant to your study.
Guide 2: Differentiating On-Target vs. Off-Target Effects
Experimental Approach Methodology Expected Outcome for On-Target Effect Expected Outcome for Off-Target Effect
Genetic Knockdown Use siRNA or CRISPR/Cas9 to reduce Drp1 expression.The phenotype observed with Mdivi-1 is recapitulated.The phenotype is not observed, suggesting it is an off-target effect of Mdivi-1.
Rescue Experiment Overexpress a Mdivi-1-resistant Drp1 mutant.The Mdivi-1 induced phenotype is reversed.The phenotype persists, indicating an off-target effect.
Alternative Inhibitor Use a structurally different Drp1 inhibitor (e.g., P110).A similar phenotype is observed.A different or no phenotype is observed.
Mitochondrial Respiration Measure Oxygen Consumption Rate (OCR).No direct and immediate change in basal respiration.A rapid decrease in basal and maximal respiration, indicative of Complex I inhibition.

Quantitative Data Summary

Table 1: Reported IC50 Values for Mdivi-1

Target Reported IC50 Assay Condition Reference
Drp11-10 µMIn vitro GTPase assayVankayala et al., 2021
Mitochondrial Complex I~1.8 µMOxygen consumption rate in isolated mitochondriaBordt et al., 2017
GPx1~6.1 µMIn vitro enzyme activity assayCui et al., 2021

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Morphology
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with the desired concentration of Mdivi-1 or vehicle control for the specified duration.

  • Staining: Incubate cells with a mitochondrial-specific fluorescent probe (e.g., 100 nM MitoTracker Red CMXRos) for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a high-resolution objective.

  • Analysis: Quantify mitochondrial morphology by measuring parameters such as mitochondrial length, circularity, and branching using image analysis software (e.g., ImageJ/Fiji).

Visualizations

G cluster_0 Drp1 Inhibition Workflow start Start Long-Term Experiment with Mdivi-1 dose_response Optimize Mdivi-1 Concentration start->dose_response viability Monitor Cell Viability (e.g., MTT assay) dose_response->viability morphology Assess Mitochondrial Morphology (Fluorescence Microscopy) viability->morphology Parallel Monitoring function_ Perform Functional Assays (e.g., Apoptosis, Cell Cycle) morphology->function_ off_target Control for Off-Target Effects (e.g., Genetic Knockdown) function_->off_target data_analysis Analyze and Interpret Data off_target->data_analysis end_point Conclude Experiment data_analysis->end_point

Caption: Experimental workflow for long-term studies using Drp1 inhibitors.

G cluster_1 Mdivi-1: On-Target vs. Off-Target Effects cluster_on_target On-Target cluster_off_target Off-Target Mdivi1 Mdivi-1 Drp1 Drp1 Mdivi1->Drp1 Inhibits ComplexI Mitochondrial Complex I Mdivi1->ComplexI Inhibits GPx1 Glutathione Peroxidase 1 (GPx1) Mdivi1->GPx1 Inhibits MitoFission Mitochondrial Fission Drp1->MitoFission promotes MitoElongation Mitochondrial Elongation ROS Increased ROS ComplexI->ROS

Caption: Signaling pathways of Mdivi-1, highlighting on-target and off-target effects.

minimizing variability in experiments with Drp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing Drp1-IN-1, a Dynamin-related protein 1 (Drp1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as compound A-7) is a small molecule inhibitor of Dynamin-related protein 1 (Drp1).[1] Drp1 is a GTPase that plays a crucial role in the process of mitochondrial fission, the division of mitochondria.[2][3] By inhibiting the activity of Drp1, this compound is expected to block mitochondrial fission, leading to an elongated or more interconnected mitochondrial network within the cell.[4]

Q2: I am seeing inconsistent results with this compound in my cell-based assays. What are the potential sources of variability?

Inconsistent results when using Drp1 inhibitors like this compound can arise from several factors:

  • Cell Type and Density: Different cell lines can have varying baseline levels of Drp1 expression and mitochondrial dynamics.[5] Cell density at the time of treatment can also influence cellular metabolism and drug response.

  • Compound Stability and Handling: Ensure proper storage of this compound. For example, stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[1] Avoid repeated freeze-thaw cycles.

  • Treatment Duration and Concentration: The effective concentration and treatment time can vary significantly between cell types and experimental endpoints. It is crucial to perform a dose-response and time-course experiment for your specific model system.

  • Off-Target Effects: While this compound is designed to be a Drp1 inhibitor, the potential for off-target effects should be considered, as has been reported for other Drp1 inhibitors like Mdivi-1, which can inhibit mitochondrial Complex I.[6][7]

  • Experimental Endpoint Measurement: The method used to assess the effects of this compound (e.g., mitochondrial morphology imaging, cell viability assays) has its own inherent variability. Consistent and standardized measurement protocols are essential.

Q3: How can I confirm that this compound is effectively inhibiting Drp1 in my experimental system?

To confirm the on-target activity of this compound, you can perform the following experiments:

  • Mitochondrial Morphology Analysis: The most direct method is to visualize mitochondrial morphology using fluorescence microscopy. In effective Drp1 inhibition, you should observe a shift from fragmented, punctate mitochondria to elongated, tubular networks. This can be achieved by staining with mitochondria-specific dyes (e.g., MitoTracker) or by expressing mitochondrially targeted fluorescent proteins.

  • Western Blot Analysis of Drp1 Subcellular Localization: Drp1 is primarily cytosolic and translocates to the mitochondria to initiate fission.[8] You can assess the levels of Drp1 in cytosolic and mitochondrial fractions via Western blotting. However, changes in localization can be transient.

  • GTPase Activity Assay: For in vitro validation, a GTPase activity assay using recombinant Drp1 can directly measure the inhibitory effect of this compound.[9]

Q4: Are there known off-target effects of Drp1 inhibitors that I should be aware of?

The most well-documented off-target effect for a Drp1 inhibitor comes from studies on Mdivi-1, which has been shown to inhibit Complex I of the mitochondrial electron transport chain.[6][7] This can independently affect mitochondrial function and cell viability. While the off-target profile of this compound is not as extensively characterized, it is prudent to consider this possibility. To control for this, you can:

  • Use the lowest effective concentration of this compound.

  • Employ a secondary, structurally different Drp1 inhibitor as a control.

  • Utilize genetic approaches like siRNA or CRISPR to knockdown Drp1 and compare the phenotype to that observed with this compound.[10]

Troubleshooting Guides

Problem 1: No observable change in mitochondrial morphology after this compound treatment.
Possible Cause Troubleshooting Step
Insufficient Concentration Perform a dose-response experiment. Start with a concentration around the reported IC50 (0.91 μM for this compound) and test a range of higher concentrations (e.g., 1-50 µM).
Inadequate Treatment Duration Conduct a time-course experiment. The effects on mitochondrial morphology may take several hours to become apparent. Test various time points (e.g., 1, 6, 12, 24 hours).
Poor Compound Solubility/Stability Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment.
High Basal Mitochondrial Fusion In some cell types, mitochondria may already be highly fused under basal conditions, making it difficult to observe further elongation. Use a positive control that induces mitochondrial fission (e.g., a mitochondrial uncoupler like CCCP) to confirm that you can detect changes in morphology.
Cell Line Insensitivity The role of Drp1 in maintaining mitochondrial morphology can vary between cell lines. Confirm Drp1 expression in your cell line via Western blot. Consider using a different cell line known to be responsive to Drp1 inhibition.
Problem 2: Unexpected cytotoxicity or cell death observed with this compound.
Possible Cause Troubleshooting Step
High Concentration High concentrations of Drp1 inhibitors can be toxic.[10] Perform a dose-response curve to determine the optimal concentration that inhibits fission without causing significant cell death.
Off-Target Effects As mentioned, inhibition of other cellular processes (e.g., Complex I) can lead to toxicity.[7] Try to rescue the phenotype by bypassing the potential off-target. For example, if Complex I inhibition is suspected, you could supplement with a substrate for Complex II (e.g., succinate).
Prolonged Inhibition of Fission Complete and prolonged blockage of mitochondrial fission can be detrimental to cell health, as fission is required for mitochondrial quality control and distribution.[4] Assess earlier time points to uncouple the anti-fission effect from cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and non-toxic to your cells. Include a vehicle-only control in all experiments.

Quantitative Data

Table 1: IC50 Values of Selected Drp1 Inhibitors

InhibitorIC50 (μM)Target/AssayReference
This compound (comp A-7) 0.91Drp1[1]
Mdivi-1 1-10Yeast Dnm1 GTPase activity[11]
Drpitor1 0.09Mitochondrial Fragmentation[12]
Drpitor1a 0.06Mitochondrial Fragmentation[12]

Note: IC50 values can vary depending on the assay conditions and cell type used.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Morphology by Fluorescence Microscopy
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

  • Staining (Live-Cell Imaging):

    • Incubate cells with a mitochondrial-specific fluorescent probe (e.g., 100-500 nM MitoTracker Red CMXRos) in pre-warmed culture medium for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed culture medium.

    • Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Treatment: Incubate cells for the desired duration (e.g., 1-24 hours).

  • Imaging:

    • Image the cells using a fluorescence microscope (confocal microscopy is recommended for higher resolution).

    • Acquire images from multiple fields of view for each condition.

  • Analysis:

    • Qualitatively assess mitochondrial morphology (e.g., tubular, fragmented, intermediate).

    • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure mitochondrial length, aspect ratio, or form factor.

Protocol 2: Western Blot for Drp1 Expression
  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Drp1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Normalize Drp1 expression to a loading control (e.g., β-actin or GAPDH).

Visualizations

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 (oligomeric ring) Drp1_inactive->Drp1_active translocates to & oligomerizes at Mitochondrial_membrane Outer Mitochondrial Membrane Fis1 Fis1 Mff Mff MiD49_51 MiD49/51 Mitochondrial_fission Mitochondrial Fission Drp1_active->Mitochondrial_fission mediates Drp1_IN_1 This compound Drp1_IN_1->Drp1_active inhibits Stress_signals Cellular Stress (e.g., apoptosis, ROS) Stress_signals->Drp1_inactive activates

Caption: Signaling pathway of Drp1-mediated mitochondrial fission and the point of inhibition by this compound.

Experimental_Workflow start Start: Hypothesis involving mitochondrial fission cell_culture Cell Culture (select appropriate cell line) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment morphology Mitochondrial Morphology Analysis (Microscopy) treatment->morphology biochemistry Biochemical Assays (e.g., Western Blot, Viability Assay) treatment->biochemistry data_analysis Data Analysis & Interpretation morphology->data_analysis biochemistry->data_analysis conclusion Conclusion data_analysis->conclusion troubleshooting Troubleshooting: Inconsistent Results? data_analysis->troubleshooting troubleshooting->treatment Optimize Concentration/Time

Caption: A logical workflow for experiments involving this compound, including a checkpoint for troubleshooting.

References

best practices for storing and handling Drp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Drp1-IN-1, a potent inhibitor of the dynamin-related protein 1 (Drp1). This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A1: Upon receiving this compound, it is crucial to store it under the correct conditions to maintain its stability and efficacy.

Storage ConditionPowderStock Solution
Temperature -20°C for long-term storage-80°C for up to 6 months; -20°C for up to 1 month[1][2]
Light Protect from lightProtect from light
Moisture Store in a dry, desiccated environmentAliquot to avoid repeated freeze-thaw cycles[2]

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).

SolventConcentrationNotes
DMSO Up to 100 mg/mL (222.95 mM)[1]Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to your desired concentration. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) that can be further diluted in cell culture medium or assay buffer for your experiments. Once prepared, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[2]

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions for extended periods is not well-documented. It is best practice to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium from the DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for long durations.

Q5: What are the general safety precautions for handling this compound?

A5: this compound is intended for research use only. Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[3]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect on mitochondrial morphology (e.g., no mitochondrial elongation). Compound inactivity: Improper storage or handling may have degraded the inhibitor.Ensure the compound has been stored correctly at -20°C (powder) or -80°C (stock solution). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Insufficient concentration: The concentration of this compound used may be too low to effectively inhibit Drp1 in your specific cell type or experimental system.Perform a dose-response experiment to determine the optimal concentration for your system. Start with a range of concentrations around the reported IC50 of 0.91 µM.[1][4]
Cell type resistance: Some cell lines may be less sensitive to Drp1 inhibition.Consider using a different cell line or a positive control cell line known to be responsive to Drp1 inhibitors.
Incorrect experimental timeline: The incubation time with the inhibitor may be too short to observe changes in mitochondrial morphology.Perform a time-course experiment to determine the optimal incubation time for your cell type (e.g., 4, 8, 12, 24 hours).
High cellular toxicity or cell death observed. High concentration of this compound: Excessive concentrations of the inhibitor can lead to off-target effects and cytotoxicity.Perform a dose-response experiment to find the highest non-toxic concentration. Use the lowest effective concentration for your experiments.
High concentration of DMSO: The final concentration of the DMSO solvent in your culture medium may be toxic to the cells.Ensure the final DMSO concentration in your culture medium is below a toxic level (typically <0.5%, but this can be cell-type dependent). Run a vehicle control with the same concentration of DMSO to assess its effect.
Prolonged incubation: Long exposure to the inhibitor, even at non-toxic concentrations, may eventually lead to cell death in some cell types.Optimize the incubation time to the shortest duration that produces the desired effect.
Inconsistent or variable results between experiments. Inconsistent stock solution preparation: Variations in the concentration of the stock solution can lead to variability in experimental outcomes.Ensure the powder is fully dissolved when making the stock solution. Use a calibrated pipette for accurate measurements. Aliquot the stock solution to ensure consistency between experiments.
Cellular confluency and health: The physiological state of the cells can influence their response to the inhibitor.Use cells at a consistent confluency and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can degrade the compound.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2]
Unexpected changes in protein expression (e.g., Drp1 levels). Cellular stress response: Inhibition of Drp1 can induce cellular stress, which may lead to compensatory changes in the expression of Drp1 or other related proteins.Monitor the expression levels of Drp1 and other relevant proteins (e.g., Mfn1/2, OPA1) by Western blot. Consider shorter incubation times to minimize secondary effects.

Experimental Protocols

Protocol 1: Analysis of Mitochondrial Morphology by Fluorescence Microscopy

This protocol describes how to assess changes in mitochondrial morphology in cultured cells treated with this compound.

1. Cell Seeding:

  • Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Allow cells to adhere and grow to 50-70% confluency.

2. Mitochondrial Staining:

  • Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

  • Alternatively, cells can be transfected with a plasmid expressing a mitochondrially targeted fluorescent protein (e.g., mito-GFP).

3. This compound Treatment:

  • Prepare a fresh dilution of this compound from your DMSO stock solution in pre-warmed cell culture medium to the desired final concentration.

  • Include a vehicle control (DMSO only) at the same final concentration as the this compound treated samples.

  • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 4-24 hours) in a cell culture incubator.

4. Cell Fixation and Imaging:

  • After incubation, wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with an antifade mounting medium.

  • Image the cells using a fluorescence or confocal microscope.

5. Data Analysis:

  • Qualitatively assess mitochondrial morphology (e.g., tubular, fragmented, elongated).

  • Quantitatively analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) to measure parameters such as mitochondrial length, circularity, and branching.

G cluster_workflow Experimental Workflow: Mitochondrial Morphology Analysis A Seed Cells B Stain Mitochondria (e.g., MitoTracker) A->B C Treat with this compound (and vehicle control) B->C D Incubate C->D E Fix and Image Cells D->E F Analyze Morphology E->F

Experimental workflow for mitochondrial morphology analysis.
Protocol 2: Western Blot Analysis of Drp1 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation status of Drp1 at key regulatory sites (e.g., Ser616 and Ser637).

1. Cell Culture and Treatment:

  • Culture cells in appropriate vessels (e.g., 6-well plates) to 80-90% confluency.

  • Treat cells with this compound or vehicle control as described in Protocol 1.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total Drp1, phospho-Drp1 (Ser616), and phospho-Drp1 (Ser637) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the phospho-Drp1 signals to the total Drp1 signal to determine the relative phosphorylation levels.

Signaling Pathway

Drp1-Mediated Mitochondrial Fission

Drp1 is a key regulator of mitochondrial fission. In its inactive state, Drp1 is primarily cytosolic. Upon receiving a fission signal, Drp1 is recruited to the outer mitochondrial membrane by receptor proteins such as Fis1, Mff, MiD49, and MiD51.[1][4] At the mitochondrial surface, Drp1 oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrial membranes in a GTP-dependent manner. The activity of Drp1 is regulated by post-translational modifications, including phosphorylation. For instance, phosphorylation at Ser616 generally promotes Drp1 activity and mitochondrial fission, while phosphorylation at Ser637 is often inhibitory.[5] this compound inhibits the GTPase activity of Drp1, thereby preventing the constriction and scission of mitochondria, leading to mitochondrial elongation.

G cluster_pathway Drp1 Signaling in Mitochondrial Fission Fission_Signal Fission Signal (e.g., Cellular Stress) Drp1_Cytosol Inactive Drp1 (Cytosolic) Fission_Signal->Drp1_Cytosol Phospho_S616 Phosphorylation (Ser616) Fission_Signal->Phospho_S616 activates Drp1_Mito Active Drp1 (Mitochondrial) Drp1_Cytosol->Drp1_Mito translocation Oligomerization Drp1 Oligomerization (Ring Formation) Drp1_Mito->Oligomerization binds to receptors Receptors Mitochondrial Receptors (Fis1, Mff, MiD49/51) Receptors->Oligomerization GTP_Hydrolysis GTP Hydrolysis Oligomerization->GTP_Hydrolysis leads to Fission Mitochondrial Fission GTP_Hydrolysis->Fission drives Elongation Mitochondrial Elongation Drp1_IN_1 This compound Drp1_IN_1->GTP_Hydrolysis inhibits Drp1_IN_1->Elongation results in Phospho_S616->Drp1_Mito promotes recruitment Phospho_S637 Phosphorylation (Ser637) Phospho_S637->Drp1_Cytosol promotes retention

Drp1 signaling pathway in mitochondrial fission.

References

Validation & Comparative

A Comparative Guide to the Validation of Drp1 Inhibitors: Drpitor1a, Mdivi-1, and P110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three distinct inhibitors of the mitochondrial fission protein, Dynamin-related protein 1 (Drp1): the novel small molecule Drpitor1a, the widely-used but controversial Mdivi-1, and the selective peptide inhibitor P110. This comparison is supported by experimental data and detailed protocols for key validation assays to assist researchers in selecting and validating the appropriate tool for their studies on mitochondrial dynamics.

Introduction to Drp1 and Its Inhibition

Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. Drp1, a cytosolic GTPase, is a master regulator of mitochondrial fission. It is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51, where it oligomerizes and constricts the membrane in a GTP-dependent manner, leading to the division of the mitochondrion. Dysregulation of Drp1-mediated fission is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making Drp1 a compelling therapeutic target. This guide focuses on validating the inhibitory effects of compounds targeting Drp1, using Drpitor1a as a primary example and comparing it with the established alternatives, Mdivi-1 and P110.

Comparative Performance of Drp1 Inhibitors

The efficacy and specificity of Drp1 inhibitors can be quantitatively assessed through various in vitro and cell-based assays. The following table summarizes the key performance metrics for Drpitor1a, Mdivi-1, and P110.

InhibitorTypeMechanism of ActionTarget SpecificityIC50 (Mitochondrial Fragmentation)Off-Target Effects Noted
Drpitor1a Small MoleculeInhibits Drp1 GTPase activity.[1]Selective for Drp1 over Dynamin 1.[1]0.06 µM[1]Not extensively reported.
Mdivi-1 Small MoleculeAllosteric inhibitor of Drp1 GTPase activity.[2]Also inhibits mitochondrial Complex I.[2][3]10 µM[1]Inhibition of mitochondrial respiration independent of Drp1.[3]
P110 PeptideDisrupts the interaction between Drp1 and its adaptor protein Fis1.[3][4]Selective for the Drp1-Fis1 interaction.[4]~1 µM (for 50% inhibition of GTPase activity)[3]Minimal effects on basal mitochondrial fission.[4]

Key Experimental Validation Protocols

Accurate validation of a Drp1 inhibitor is crucial. Below are detailed protocols for essential experiments to confirm the inhibitory effect on Drp1.

Mitochondrial Morphology Analysis via Fluorescence Microscopy

This protocol allows for the visualization and quantification of changes in mitochondrial morphology, a direct indicator of Drp1 inhibition (which leads to mitochondrial elongation).

a. Materials:

  • Cell culture medium

  • MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filters

b. Protocol:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the Drp1 inhibitor at various concentrations for the desired time period. Include a vehicle-treated control group.

  • During the last 15-30 minutes of incubation, add the MitoTracker dye to the culture medium at the manufacturer's recommended concentration.

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope. Acquire images from multiple fields of view for each condition.

  • Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Analyze parameters such as mitochondrial length, circularity, and network branching. A shift towards longer, more interconnected mitochondria indicates inhibition of fission.

Cell Viability Assessment using MTT Assay

This assay determines the cytotoxic effects of the Drp1 inhibitor.

a. Materials:

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

b. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the Drp1 inhibitor. Include a vehicle-treated control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Drp1 Translocation to Mitochondria

This biochemical assay validates if the inhibitor prevents the recruitment of Drp1 from the cytosol to the mitochondria, a key step in fission.

a. Materials:

  • Cell lysis buffer for cytosolic and mitochondrial fractionation (kits are commercially available)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Drp1, anti-VDAC (mitochondrial marker), anti-GAPDH or anti-tubulin (cytosolic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

b. Protocol:

  • Treat cells with the Drp1 inhibitor and a positive control that induces Drp1 translocation (e.g., a cellular stressor).

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol.

  • Determine the protein concentration of each fraction.

  • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Drp1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Probe the same membrane for mitochondrial and cytosolic markers to verify the purity of the fractions. A decrease in the Drp1 signal in the mitochondrial fraction of inhibitor-treated cells compared to the stimulated control indicates successful inhibition of translocation.

Visualizing the Molecular and Experimental Frameworks

To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (dimer) Adaptors Adaptor Proteins (Fis1, Mff, MiD49/51) Drp1_inactive->Adaptors Translocation Drp1_active Active Drp1 (oligomer) Mitochondrion Mitochondrion Drp1_active->Mitochondrion Constriction & GTP Hydrolysis Adaptors->Drp1_active Recruitment & Oligomerization Daughter_Mito1 Daughter Mitochondrion 1 Mitochondrion->Daughter_Mito1 Daughter_Mito2 Daughter Mitochondrion 2 Mitochondrion->Daughter_Mito2 Stimuli Cellular Stress/ Signals Stimuli->Drp1_inactive Activation (e.g., phosphorylation) Drpitor1a Drpitor1a Drpitor1a->Drp1_active Inhibits GTPase Activity P110 P110 P110->Adaptors Blocks Drp1-Fis1 Interaction Mdivi1 Mdivi-1 Mdivi1->Drp1_active Inhibits GTPase Activity

Drp1-Mediated Mitochondrial Fission and Points of Inhibition.

Experimental_Workflow cluster_assays Validation Assays start Start: Select Drp1 Inhibitor cell_culture Cell Culture (e.g., HeLa, SH-SY5Y) start->cell_culture treatment Inhibitor Treatment (Dose-Response & Time-Course) cell_culture->treatment morphology Mitochondrial Morphology (Fluorescence Microscopy) treatment->morphology viability Cell Viability (MTT Assay) treatment->viability biochemistry Biochemical Analysis (Western Blot for Drp1 Translocation) treatment->biochemistry data_analysis Data Analysis & Quantification morphology->data_analysis viability->data_analysis biochemistry->data_analysis conclusion Conclusion: Validate Inhibitory Effect & Specificity data_analysis->conclusion

Experimental Workflow for Validating Drp1 Inhibitors.

Inhibitor_Comparison cluster_inhibitors Drp1 Inhibitors Drp1 Drp1 Target Drpitor1a Drpitor1a (Potent & Selective) Drp1->Drpitor1a High Potency (IC50: 0.06 µM) Mdivi1 Mdivi-1 (Less Potent, Off-Target Effects) Drp1->Mdivi1 Lower Potency (IC50: 10 µM) P110 P110 (Specific Interaction Blocker) Drp1->P110 Specific Mechanism (Inhibits Drp1-Fis1) Drpitor1a->Mdivi1 Higher Specificity Drpitor1a->P110 Different Modality (Small Molecule vs. Peptide) P110->Mdivi1 Higher Specificity

References

A Comparative Guide to Drp1 Inhibitors: Drp1-IN-1 vs. Mdivi-1 and Other Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Drp1-IN-1 and the widely-used Drp1 inhibitor, Mdivi-1, along with other emerging alternatives. The information presented herein is supported by available experimental data to aid researchers in selecting the appropriate tool for their studies on mitochondrial dynamics.

Introduction to Drp1 Inhibition

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular homeostasis, energy production, and programmed cell death. The dynamin-related protein 1 (Drp1), a large GTPase, is a master regulator of mitochondrial fission. Its dysregulation is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making it a compelling therapeutic target. This has led to the development of small molecule inhibitors to modulate Drp1 activity.

This compound: A Potent but Less Characterized Inhibitor

This compound is a compound identified as an inhibitor of Dynamin-1-like protein (DNM1L), the gene encoding Drp1, and is reported to affect mitochondrial dynamics in cancer cells[1]. While public domain data on its specific mechanism of action and cellular effects are limited, one supplier reports a potent inhibitory concentration.

Mdivi-1: The Widely Used but Controversial Tool

Mdivi-1 has been extensively used as a selective, cell-permeable inhibitor of Drp1-mediated mitochondrial fission[1]. It was initially reported to inhibit the GTPase activity of Drp1, leading to the elongation of mitochondrial networks and protection against apoptosis. However, a significant body of recent research has brought the specificity of Mdivi-1 into question, demonstrating that it can act as a reversible inhibitor of mitochondrial Complex I of the electron transport chain. This off-target effect may contribute to some of its observed cellular effects, independent of direct Drp1 inhibition.

Quantitative Comparison of Drp1 Inhibitors

The following table summarizes the available quantitative data for this compound and Mdivi-1, alongside other notable Drp1 inhibitors.

InhibitorTargetIC50 / KiMechanism of ActionKey Characteristics
This compound Drp1IC50: 0.91 µM[2]Reported to inhibit Drp1 protein[2].Potent inhibitor based on available data, but detailed mechanism and specificity are not well-documented in peer-reviewed literature.
Mdivi-1 Drp1 (intended), Mitochondrial Complex I (off-target)Ki: 1-50 µM (yeast Drp1)[3]; Poor inhibitor of human Drp1 GTPase activity (Ki > 1.2 mM)Initially described as a non-competitive inhibitor of Drp1 GTPase assembly. Now known to also inhibit Complex I of the electron transport chain.Widely used, but its specificity is debated. Off-target effects on mitochondrial respiration need to be considered.
Drpitor1 Drp1IC50 for mitochondrial fragmentation: 0.09 µMInhibits the GTPase activity of Drp1[4].High potency in inhibiting mitochondrial fragmentation[4].
Drpitor1a Drp1IC50 for mitochondrial fragmentation: 0.06 µMInhibits the GTPase activity of Drp1[4].A potent analogue of Drpitor1[4].
P110 Drp1-Peptide inhibitor that blocks the Drp1-Fis1 interaction and inhibits Drp1 GTPase activity.Selective for the Drp1/Fis1 interaction, offering a more targeted approach[5].

Signaling Pathway and Experimental Workflow

To visualize the context of Drp1 inhibition and the general workflow for inhibitor comparison, the following diagrams are provided.

Drp1_Signaling_Pathway cluster_stimuli Cellular Stress cluster_activation Drp1 Activation cluster_fission Mitochondrial Fission cluster_consequences Cellular Consequences cluster_inhibition Inhibitor Action ROS ROS Drp1_cyto Drp1 (cytosolic) ROS->Drp1_cyto activates Ca_overload Ca2+ Overload Ca_overload->Drp1_cyto activates Receptors Fis1, Mff, MiD49/51 Drp1_cyto->Receptors translocates to Drp1_mito Drp1 (mitochondrial) Mito_fission Mitochondrial Fission Drp1_mito->Mito_fission mediates Receptors->Drp1_mito recruits Mito_fragmentation Mitochondrial Fragmentation Mito_fission->Mito_fragmentation Apoptosis Apoptosis Mito_fragmentation->Apoptosis Mitophagy Mitophagy Mito_fragmentation->Mitophagy Drp1_IN_1 This compound Drp1_IN_1->Drp1_mito inhibits Mdivi_1 Mdivi-1 Mdivi_1->Drp1_mito inhibits GTPase assembly (disputed) Complex_I Mitochondrial Complex I Mdivi_1->Complex_I inhibits

Caption: Drp1-mediated mitochondrial fission pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_culture Cell Culture (e.g., HeLa, SH-SY5Y) Treatment Treatment with Drp1 Inhibitors (this compound, Mdivi-1, etc.) Cell_culture->Treatment Mito_morphology Mitochondrial Morphology (Live/Fixed Cell Imaging) Treatment->Mito_morphology Drp1_activity Drp1 GTPase Activity Assay Treatment->Drp1_activity Cell_viability Cell Viability (MTT, etc.) Treatment->Cell_viability Mito_function Mitochondrial Function (e.g., Respiration, ROS) Treatment->Mito_function Quantification Image & Data Quantification Mito_morphology->Quantification Drp1_activity->Quantification Cell_viability->Quantification Mito_function->Quantification Comparison Comparative Analysis of Inhibitor Efficacy and Specificity Quantification->Comparison

Caption: General experimental workflow for comparing Drp1 inhibitors.

Detailed Experimental Protocols

Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Drp1, a key indicator of its enzymatic activity.

Materials:

  • Recombinant human Drp1 protein

  • GTP stock solution (e.g., 100 mM)

  • GTPase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Malachite green colorimetric phosphate assay kit

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare a reaction mixture containing GTPase buffer and the desired concentration of recombinant Drp1 protein.

  • Add the Drp1 inhibitor (this compound, Mdivi-1, etc.) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of the malachite green reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

  • The amount of inorganic phosphate released is proportional to the GTPase activity. Calculate the percentage of inhibition relative to the vehicle control.

Mitochondrial Fission/Morphology Assay (Live-Cell Imaging)

This assay visualizes and quantifies changes in mitochondrial morphology in response to Drp1 inhibition.

Materials:

  • Cells stably or transiently expressing a mitochondria-targeted fluorescent protein (e.g., Mito-DsRed, Mito-GFP).

  • Glass-bottom imaging dishes or plates.

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).

  • Image analysis software (e.g., ImageJ/Fiji).

Protocol:

  • Seed cells expressing the mitochondrial fluorescent reporter onto glass-bottom dishes.

  • Allow cells to adhere and grow to an appropriate confluency.

  • Treat the cells with the Drp1 inhibitors at desired concentrations. Include a vehicle control.

  • To induce mitochondrial fission (as a positive control for inhibition), a substance like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) can be added.

  • Place the dish on the live-cell imaging microscope and acquire images at different time points (e.g., 0, 1, 2, 4 hours after treatment).

  • Analyze the acquired images using software like ImageJ. Quantify mitochondrial morphology by measuring parameters such as mitochondrial length, circularity, and network connectivity. A shift towards more elongated and interconnected mitochondria indicates inhibition of fission.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the Drp1 inhibitors.

Materials:

  • Cells of interest.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plate reader.

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the Drp1 inhibitors. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Mix thoroughly and measure the absorbance at 570 nm using a plate reader.

  • Cell viability is proportional to the absorbance and is typically expressed as a percentage of the vehicle-treated control.

Conclusion

The selection of a Drp1 inhibitor requires careful consideration of the experimental context and the available data on each compound. This compound presents as a potentially potent inhibitor based on its reported IC50, but the lack of extensive characterization in the public domain warrants caution and necessitates independent validation. Mdivi-1, while widely used, has known off-target effects on mitochondrial respiration that must be accounted for in experimental design and data interpretation. For more specific targeting of Drp1-mediated processes, inhibitors like Drpitor1/1a or the peptide inhibitor P110 may offer more selective alternatives. Researchers are encouraged to perform rigorous control experiments to validate the on-target effects of any Drp1 inhibitor used in their studies.

References

A Comparative Analysis of Drp1-IN-1 and P110 Peptide for the Inhibition of Mitochondrial Fission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Drp1 Inhibitors

The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, a fundamental cellular process with implications in numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] The therapeutic potential of targeting Drp1 has led to the development of various inhibitors. This guide provides a detailed comparison of two such inhibitors: the small molecule Drp1-IN-1 and the peptide-based P110, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Performance at a Glance: this compound vs. P110

FeatureThis compoundP110 Peptide
Inhibitor Type Small moleculeHeptapeptide
Mechanism of Action Direct inhibition of Drp1 GTPase activity.[2][3]Allosteric inhibition of the Drp1-Fis1 protein-protein interaction.[4][5]
Reported IC50 0.91 µM for Drp1 protein inhibition.[2][6]Not typically reported as a direct enzymatic IC50; efficacy is demonstrated by blocking Drp1-Fis1 interaction at low micromolar concentrations (e.g., 1-10 µM).[5][7]
Selectivity Reported as a Drp1 protein inhibitor.[2]Selective for pathological, stress-induced mitochondrial fission mediated by the Drp1-Fis1 interaction, with minimal effects on basal fission.[4][5]
Cell Permeability Assumed due to its small molecule nature.Often conjugated to a cell-penetrating peptide (e.g., TAT) to facilitate entry into cells.[4]
Mode of Application In vitro and potentially in vivo.In vitro and in vivo experimental models.[8]

Delving into the Mechanisms: Two Distinct Approaches to Inhibit Drp1

This compound and P110 employ fundamentally different strategies to inhibit mitochondrial fission. This compound acts as a direct antagonist of the Drp1 protein, likely targeting its GTPase domain to prevent the hydrolysis of GTP, a critical step for the conformational changes required for mitochondrial constriction and division.[3][9]

In contrast, the P110 peptide operates by disrupting a specific protein-protein interaction. It selectively interferes with the binding of Drp1 to one of its mitochondrial outer membrane adaptor proteins, Fis1.[4][5] This interaction is particularly important in pathological conditions associated with cellular stress. By preventing the recruitment of Drp1 to the mitochondria via Fis1, P110 effectively curtails excessive mitochondrial fragmentation under disease-relevant conditions while preserving the physiological functions of Drp1 mediated by other adaptor proteins.[4]

cluster_drp1_in_1 This compound Mechanism cluster_p110 P110 Peptide Mechanism Drp1_IN_1 This compound Drp1_GTPase Drp1 GTPase Activity Drp1_IN_1->Drp1_GTPase Inhibits Mito_Fission_1 Mitochondrial Fission Drp1_GTPase->Mito_Fission_1 Drives P110 P110 Peptide Drp1_Fis1 Drp1-Fis1 Interaction P110->Drp1_Fis1 Blocks Drp1_Recruitment Drp1 Recruitment to Mitochondria Drp1_Fis1->Drp1_Recruitment Mito_Fission_2 Pathological Mitochondrial Fission Drp1_Recruitment->Mito_Fission_2

Figure 1. Mechanisms of Action

The Drp1 Signaling Pathway: A Target for Intervention

The process of mitochondrial fission is tightly regulated by a complex signaling network that converges on Drp1. Cytosolic Drp1 exists in an inactive state and is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[10] Upon recruitment, Drp1 oligomerizes and, through its GTPase activity, constricts and severs the mitochondrial membranes. The activity of Drp1 is further modulated by post-translational modifications, including phosphorylation, which can either promote or inhibit its function.[10]

Drp1_Signaling_Pathway Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Adaptors Adaptor Proteins (Fis1, Mff, MiD49/51) Cellular_Stress->Adaptors Activates Drp1_Cytosol Inactive Drp1 (Cytosol) Drp1_Mitochondria Active Drp1 (Mitochondria) Drp1_Cytosol->Drp1_Mitochondria Recruitment Adaptors->Drp1_Mitochondria Mitochondrial_Fission Mitochondrial Fission Drp1_Mitochondria->Mitochondrial_Fission GTP Hydrolysis

Figure 2. Drp1 Signaling Pathway

Experimental Evaluation: Protocols for Assessing Inhibitor Efficacy

A robust evaluation of Drp1 inhibitors relies on a series of well-defined experimental assays. The following protocols provide a framework for assessing the efficacy of compounds like this compound and P110.

Experimental_Workflow Start Start: Compound Treatment GTPase_Assay Drp1 GTPase Activity Assay Start->GTPase_Assay Mito_Frag_Assay Mitochondrial Fragmentation Assay Start->Mito_Frag_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Start->Cell_Viability_Assay Data_Analysis Data Analysis and Efficacy Determination GTPase_Assay->Data_Analysis Mito_Frag_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis End End: Comparative Assessment Data_Analysis->End

Figure 3. Experimental Workflow
Drp1 GTPase Activity Assay

Objective: To measure the rate of GTP hydrolysis by Drp1 in the presence and absence of an inhibitor.

Methodology:

  • Protein Source: Recombinant human Drp1 protein or immunoprecipitated Drp1 from cell lysates can be used.[11][12]

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM MgCl2, 1 mM DTT, pH 7.4), the Drp1 protein, and the test inhibitor at various concentrations.[13]

  • Initiation: The reaction is initiated by the addition of GTP (typically 0.5-1 mM).[11][14]

  • Detection of Phosphate Release: The rate of GTP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be achieved using a colorimetric method, such as the malachite green assay, which forms a colored complex with free phosphate, or a fluorescence-based assay using a phosphate-binding protein.[12][14]

  • Data Analysis: The absorbance or fluorescence is measured at specific time points using a plate reader. The initial reaction velocity is calculated, and the IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mitochondrial Fragmentation Assay

Objective: To visually and quantitatively assess the effect of an inhibitor on mitochondrial morphology.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HeLa, SH-SY5Y, or primary neurons) are cultured on glass coverslips or in imaging-compatible plates. The cells are then treated with the Drp1 inhibitor for a specified duration. A positive control for mitochondrial fragmentation (e.g., a mitochondrial uncoupler like CCCP) is often included.[15]

  • Mitochondrial Staining: Mitochondria are visualized by staining with a fluorescent dye that accumulates in the mitochondria, such as MitoTracker Red CMXRos or by transfection with a mitochondrially targeted fluorescent protein (e.g., mito-GFP).[16]

  • Imaging: Live-cell or fixed-cell imaging is performed using a fluorescence or confocal microscope.

  • Quantification: The degree of mitochondrial fragmentation is quantified. This can be done by manual scoring of cells into categories (e.g., tubular, fragmented, intermediate) or by using automated image analysis software to measure parameters such as mitochondrial length, circularity, and number of individual mitochondria per cell.[15]

Cell Viability Assay

Objective: To determine the cytotoxic effects of the Drp1 inhibitor and its ability to protect cells from specific stressors.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of the Drp1 inhibitor, both alone to assess toxicity and in combination with a pro-apoptotic or cytotoxic stimulus (e.g., glutamate, staurosporine) to evaluate its protective effects.[17]

  • Viability Measurement: After the incubation period, cell viability is assessed using one of several common assays:

    • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[18]

    • ATP Assay: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[18]

    • Live/Dead Staining: This fluorescence-based assay uses dyes to differentiate between live and dead cells based on membrane integrity.

  • Data Analysis: The signal from each well is read using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells. Dose-response curves can be generated to determine the EC50 (for protection) or CC50 (for cytotoxicity) of the inhibitor.

Conclusion

Both this compound and the P110 peptide represent valuable tools for the study of mitochondrial dynamics and hold promise as starting points for therapeutic development. This compound offers a direct approach to inhibiting the core enzymatic activity of Drp1. In contrast, P110 provides a more nuanced mechanism by selectively targeting a specific protein-protein interaction that is upregulated in pathological states, potentially offering a wider therapeutic window. The choice between these inhibitors will depend on the specific research question and the desired mode of intervention in the Drp1-mediated fission process. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging Drp1 inhibitors.

References

Cross-Validation of Drp1 Inhibition: A Comparative Guide to Drp1-IN-1 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methods for inhibiting the function of Dynamin-related protein 1 (Drp1), a master regulator of mitochondrial fission. We will explore the effects of a specific small molecule inhibitor, Drp1-IN-1, and compare its performance with genetic knockdown of Drp1. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their studies and in the development of novel therapeutics targeting mitochondrial dynamics.

At a Glance: Pharmacological vs. Genetic Inhibition of Drp1

The following table summarizes the key comparative effects of inhibiting Drp1 using the chemical inhibitor this compound versus genetic knockdown techniques (e.g., siRNA, shRNA). Both approaches aim to reduce Drp1 function, leading to similar downstream cellular effects.

FeatureThis compound (Pharmacological Inhibition)Drp1 Genetic Knockdown (e.g., siRNA, shRNA)
Mechanism of Action Directly inhibits the GTPase activity of the Drp1 enzyme or disrupts its recruitment to the mitochondrial outer membrane.[1]Reduces the expression of the DNM1L gene, leading to decreased levels of Drp1 protein.[2]
Mitochondrial Morphology Induces mitochondrial elongation and a more fused mitochondrial network by blocking fission.[3][4]Results in a hyperfused and elongated mitochondrial network.[2]
Apoptosis Can delay or reduce apoptosis by inhibiting excessive mitochondrial fragmentation, a key step in the apoptotic cascade.[5][6]Reduces apoptosis in response to certain stimuli by preventing mitochondrial fission-dependent processes.[3]
Cell Viability Generally minimal effects on cell viability under basal conditions, but can protect against cell death induced by stressors that cause excessive mitochondrial fission.[5]Can slow down cell proliferation but does not necessarily reduce mitochondrial respiration.[7] In some contexts, it can protect against cell death.[3]
Autophagy Can modulate autophagy, with reports indicating that Drp1 inhibition can restore autophagy flux in models of neurodegenerative disease.[8]Can improve impaired autophagy flux, a mechanism that may be independent of its role in mitochondrial fission.[8]
Specificity & Off-Target Effects Potential for off-target effects, as with any small molecule inhibitor. Some inhibitors like Mdivi-1 have been reported to have effects on complex I of the electron transport chain.[3]Can have off-target effects depending on the siRNA/shRNA sequence. Compensatory mechanisms may be activated in response to long-term knockdown.
Temporal Control Allows for acute and reversible inhibition of Drp1 function. The timing and duration of inhibition can be precisely controlled.Can be transient (siRNA) or stable (shRNA), offering options for both short-term and long-term studies. Reversibility is more complex.

Drp1 Signaling in Apoptosis

Dynamin-related protein 1 (Drp1) plays a pivotal role in the intrinsic pathway of apoptosis. Under cellular stress, the activation and translocation of Drp1 to the outer mitochondrial membrane are critical for mitochondrial fission. This process facilitates mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c.

Drp1_Apoptosis_Pathway stress Cellular Stress (e.g., Oxidative Stress) bax_bak Bax/Bak Activation stress->bax_bak drp1_cyto Cytosolic Drp1 (Inactive) stress->drp1_cyto  Activation fission Mitochondrial Fission bax_bak->fission drp1_mito Mitochondrial Drp1 (Active) drp1_cyto->drp1_mito Translocation drp1_mito->fission momp MOMP fission->momp cyto_c Cytochrome c Release momp->cyto_c apoptosis Apoptosis cyto_c->apoptosis drp1_in1 This compound drp1_in1->drp1_mito Inhibits knockdown Drp1 Knockdown knockdown->drp1_cyto Reduces Expression

Drp1-mediated apoptosis signaling pathway.

Experimental Protocols

Analysis of Mitochondrial Morphology

This protocol outlines the steps for visualizing and quantifying changes in mitochondrial morphology following treatment with this compound or Drp1 knockdown.

Materials:

  • Cells of interest cultured on glass coverslips or in imaging-grade multi-well plates.

  • MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM) or transfection with a mitochondria-targeted fluorescent protein (e.g., mito-DsRed).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with DAPI.

  • Fluorescence microscope (confocal recommended for high resolution).

  • Image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density on coverslips or in imaging plates to achieve 50-70% confluency at the time of imaging.

    • For this compound treatment, add the inhibitor at the desired concentration and for the specified duration.

    • For genetic knockdown, transfect cells with siRNA or shRNA constructs targeting Drp1 and incubate for 24-72 hours to allow for protein depletion.

  • Mitochondrial Staining (for live-cell imaging or post-fixation staining):

    • If using MitoTracker dyes, incubate the cells with the dye at a final concentration of 25-500 nM in pre-warmed cell culture medium for 15-30 minutes at 37°C.[9]

    • Wash the cells three times with pre-warmed PBS.[9]

  • Fixation (optional, for fixed-cell imaging):

    • After staining (if applicable), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Acquire images using a fluorescence microscope. For detailed morphological analysis, a confocal microscope is recommended to obtain Z-stacks through the entire cell volume.[10]

  • Image Analysis:

    • Quantify mitochondrial morphology by classifying cells into categories such as "fragmented," "intermediate," and "tubular" or "elongated."[10]

    • Alternatively, use image analysis software to measure parameters like mitochondrial aspect ratio, form factor, and branch length for a more quantitative assessment.

Workflow for Mitochondrial Morphology Analysis

workflow start Start: Seed Cells treatment Apply Treatment (this compound or Drp1 siRNA) start->treatment staining Stain Mitochondria (e.g., MitoTracker) treatment->staining imaging Acquire Images (Confocal Microscopy) staining->imaging analysis Quantify Morphology (ImageJ/Fiji) imaging->analysis end End: Comparative Data analysis->end

Experimental workflow for morphology analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a common method for detecting apoptosis by flow cytometry.

Materials:

  • Treated and control cells.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

  • Binding Buffer.

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

    • Centrifuge the cell suspension and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of Drp1 are effective strategies for studying the roles of mitochondrial fission. The choice between these methods will depend on the specific experimental goals. This compound offers acute and reversible control, which is advantageous for studying the immediate effects of Drp1 inhibition. Genetic knockdown provides a means for longer-term studies of Drp1 depletion. The data presented in this guide, along with the detailed protocols, should serve as a valuable resource for researchers investigating the therapeutic potential of targeting Drp1 in various disease contexts. It is crucial to consider the potential for off-target effects with either method and to include appropriate controls to ensure the validity of the experimental findings.

References

A Comparative Guide to the Specificity of Drp1 Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, a fundamental process implicated in numerous physiological and pathological states. Its role in diseases ranging from neurodegenerative disorders to cancer has made it a prime target for therapeutic intervention. A growing arsenal of small molecule inhibitors targeting Drp1 is available to researchers. However, selecting the appropriate tool requires a thorough understanding of their specificity and potential off-target effects. This guide provides an objective comparison of several prominent Drp1 inhibitors, supported by experimental data, to aid in the selection of the most suitable compound for your cellular models.

Performance Comparison of Drp1 Inhibitors

The efficacy and specificity of a Drp1 inhibitor are paramount for generating reliable and interpretable data. The following table summarizes key quantitative data for several commonly used Drp1 inhibitors.

InhibitorTargetMechanism of ActionPotency (IC50/K_d)Selectivity NotesKey Off-Target Effects
Mdivi-1 Drp1 (yeast homolog Dnm1)Allosteric inhibitor of Drp1 GTPase activity.[1]IC50: 1-10 µM (yeast Dnm1)[2]; Ki > 1.2 mM (human Drp1)[2]Questionable specificity for human Drp1.[2]Reversible inhibitor of mitochondrial Complex I.[1][3] May induce Drp1-independent effects on mitochondrial respiration and ROS production.[1][3]
P110 Drp1Peptide inhibitor that disrupts the Drp1-Fis1 interaction.[4][5]Not typically measured by IC50; effective at µM concentrations.Selective for the Drp1-Fis1 interaction; does not affect Drp1 interaction with other mitochondrial adaptors like Mff.[5][6]Minimal off-target effects reported under basal conditions.[5]
Drpitor1 Drp1Competitive inhibitor of the Drp1 GTPase domain.[7][8]IC50 (mitochondrial fragmentation): 0.09 µM[7]More potent than Mdivi-1.[7] Does not inhibit the GTPase activity of dynamin 1.[7]Structurally related to ellipticine, a known DNA intercalator.[9]
Drpitor1a Drp1Congener of Drpitor1, competitive inhibitor of the Drp1 GTPase domain.[7][8]IC50 (mitochondrial fragmentation): 0.06 µM[7]More potent than Mdivi-1.[7] Does not inhibit the GTPase activity of dynamin 1.[7]Fewer off-target effects compared to Drpitor1.[10]
DRP1i27 Drp1Binds to the GTPase site of human Drp1 isoform 3.[2][11]K_d: 190 µM (MST), Binding Affinity: 286 µM (SPR)[2][11]First small molecule shown to directly bind to human Drp1.[2] No effect in Drp1 knock-out cells, indicating Drp1-dependent action.[2]Not extensively characterized for off-target effects.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in Drp1 inhibition and its assessment, the following diagrams are provided.

Drp1_Signaling_Pathway Cytosol Cytosolic Drp1 (Inactive dimer/tetramer) Fis1 Fis1 Cytosol->Fis1 Recruitment Mff Mff Cytosol->Mff MiD49_51 MiD49/51 Cytosol->MiD49_51 Mitochondria Mitochondrial Outer Membrane Drp1_Oligomer Drp1 Oligomerization & Constriction Fis1->Drp1_Oligomer Mff->Drp1_Oligomer MiD49_51->Drp1_Oligomer Fission Mitochondrial Fission Drp1_Oligomer->Fission GTP Hydrolysis P110 P110 P110->Fis1 Inhibits Interaction Drpitors Drpitor1/1a, DRP1i27 Drpitors->Drp1_Oligomer Inhibits GTPase Activity

Caption: Drp1-mediated mitochondrial fission pathway and points of inhibition.

Experimental_Workflow start Select Drp1 Inhibitor & Cellular Model treatment Treat cells with inhibitor and appropriate controls start->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cellular_assays Cellular Assays treatment->cellular_assays gtpase_activity GTPase Activity Assay biochemical_assays->gtpase_activity binding_assay Binding Assay (SPR, MST) biochemical_assays->binding_assay western_blot Western Blot (pDrp1, Drp1 oligomerization) biochemical_assays->western_blot mito_morphology Mitochondrial Morphology Analysis (Microscopy) cellular_assays->mito_morphology cell_viability Cell Viability/Toxicity Assays cellular_assays->cell_viability off_target Off-Target Analysis (e.g., Complex I activity) cellular_assays->off_target data_analysis Data Analysis & Comparison gtpase_activity->data_analysis binding_assay->data_analysis western_blot->data_analysis mito_morphology->data_analysis cell_viability->data_analysis off_target->data_analysis conclusion Conclusion on Specificity & Efficacy data_analysis->conclusion

Caption: Experimental workflow for assessing Drp1 inhibitor specificity.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate assessment of inhibitor specificity. Below are methodologies for key experiments cited in this guide.

Drp1 GTPase Activity Assay

This assay directly measures the enzymatic activity of Drp1 and the inhibitory potential of a compound.

  • Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from GTP hydrolysis by Drp1. A common method utilizes a malachite green-based colorimetric detection of Pi.

  • Protocol:

    • Purify recombinant human Drp1 protein.

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4).

    • In a 96-well plate, add the reaction buffer, purified Drp1 protein (e.g., 100 nM), and varying concentrations of the inhibitor (or vehicle control).

    • Initiate the reaction by adding a saturating concentration of GTP (e.g., 1 mM).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Add the malachite green reagent and incubate for color development.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Morphology Analysis

This cellular assay visually assesses the effect of an inhibitor on mitochondrial dynamics.

  • Principle: Inhibition of Drp1 leads to an imbalance in mitochondrial dynamics, favoring fusion over fission, resulting in elongated and interconnected mitochondrial networks.

  • Protocol:

    • Plate cells (e.g., HeLa, U2OS, or a relevant cell line for your research) on glass-bottom dishes or coverslips.

    • Transfect cells with a mitochondrial-targeted fluorescent protein (e.g., mito-DsRed or mito-GFP) or stain with a mitochondrial dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

    • Treat the cells with the Drp1 inhibitor at various concentrations and for different durations. Include a vehicle control.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Parameters to measure include mitochondrial length, branching, and form factor. A blinded analysis is recommended to avoid bias.

Target Engagement and Binding Assays

These assays confirm the direct interaction between the inhibitor and Drp1.

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized protein (Drp1).

    • Protocol:

      • Immobilize purified Drp1 protein onto a sensor chip.

      • Flow a series of inhibitor concentrations over the chip surface.

      • Measure the association and dissociation rates in real-time.

      • Calculate the equilibrium dissociation constant (K_d) to determine binding affinity.

  • Microscale Thermophoresis (MST):

    • Principle: MST measures the movement of molecules in a temperature gradient, which is altered upon binding of a ligand.

    • Protocol:

      • Label purified Drp1 with a fluorescent dye.

      • Mix the labeled Drp1 with a serial dilution of the inhibitor.

      • Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

      • Determine the K_d from the change in thermophoresis as a function of inhibitor concentration.

Off-Target Effect Assessment: Mitochondrial Complex I Activity

Given that Mdivi-1 has a known off-target effect on Complex I of the electron transport chain, it is prudent to assess this for any novel Drp1 inhibitor.

  • Principle: This assay measures the activity of Complex I by monitoring the oxidation of NADH to NAD+.

  • Protocol:

    • Isolate mitochondria from inhibitor-treated and control cells.

    • Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument. Provide substrates for Complex I (e.g., pyruvate and malate).

    • Alternatively, use a spectrophotometric assay to measure the decrease in absorbance at 340 nm due to NADH oxidation in the presence of a Complex I-specific electron acceptor.

    • Compare the Complex I activity in inhibitor-treated samples to controls to identify any inhibitory effects.

By employing a combination of these biochemical and cellular assays, researchers can confidently characterize the specificity and potency of Drp1 inhibitors, ensuring the validity of their experimental findings.

References

A Comparative Guide to Drp1-IN-1 and Drpitor1a: A Head-to-Head Analysis of Two Potent Drp1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate investigation of the role of Dynamin-related protein 1 (Drp1) in cellular processes and disease models. This guide provides a comprehensive comparison of two prominent Drp1 inhibitors, Drp1-IN-1 and Drpitor1a, focusing on their performance, mechanism of action, and selectivity, supported by available experimental data.

This comparison aims to offer an objective overview to aid in the selection of the most appropriate tool for specific research needs. While direct comparative studies are limited, this guide synthesizes available data to present a side-by-side analysis of their key characteristics.

Performance and Potency: A Quantitative Look

The efficacy of a pharmacological inhibitor is paramount. Based on available data, Drpitor1a demonstrates significantly higher potency in cellular assays compared to this compound.

InhibitorAssay TypeIC50 ValueReference
Drpitor1a Mitochondrial Fragmentation0.06 µM[1]
This compound Drp1 Protein Inhibition0.91 µM

Table 1: Comparative IC50 Values of Drpitor1a and this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value signifies higher potency.

Mechanism of Action: Targeting the GTPase Engine

Both this compound and Drpitor1a are small molecule inhibitors designed to interfere with the function of Drp1, a key GTPase that mediates mitochondrial fission. However, the specificity of their interaction with the Drp1 protein is a key differentiator.

Drpitor1a has been characterized as a specific Drp1 GTPase inhibitor [2][3]. It is an ellipticine-like compound identified for its predicted ability to bind to the GTPase domain of Drp1[4]. Experimental evidence confirms that Drpitor1a inhibits the GTPase activity of both recombinant and endogenous Drp1[2][3]. This targeted inhibition of the enzyme's "engine" prevents the conformational changes necessary for mitochondrial constriction and division.

The precise mechanism of action for This compound is less detailed in the currently available literature. While it is established as a Drp1 inhibitor, further studies are required to fully elucidate whether it acts as a competitive, non-competitive, or allosteric inhibitor of the GTPase domain, or if it interferes with Drp1's interaction with its adaptor proteins on the mitochondrial outer membrane.

cluster_Drp1_Activation Drp1-Mediated Mitochondrial Fission cluster_Inhibition Inhibitor Mechanism Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 (Mitochondrial membrane) Drp1_inactive->Drp1_active Recruitment & Activation (GTP binding) Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission Oligomerization & GTP Hydrolysis Drpitor1a Drpitor1a Drpitor1a->Drp1_active Inhibits GTPase Activity Drp1_IN_1 This compound Drp1_IN_1->Drp1_active Inhibits Drp1 Function (Precise mechanism to be fully elucidated) cluster_workflow General Experimental Workflow for Drp1 Inhibitor Characterization Start Start: Select Drp1 Inhibitor Biochemical_Assay Biochemical Assay: GTPase Activity Start->Biochemical_Assay Cellular_Assay Cell-Based Assay: Mitochondrial Morphology Start->Cellular_Assay Functional_Assay Functional Assay: Cell Proliferation/Apoptosis Start->Functional_Assay Selectivity_Assay Selectivity Profiling: (e.g., against other dynamins) Start->Selectivity_Assay Data_Analysis Data Analysis: IC50 Determination Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Assay->Data_Analysis Conclusion Conclusion: Efficacy & Specificity Data_Analysis->Conclusion

References

Reversing Chemoresistance: A Comparative Guide to Drp1 Inhibition by Drp1-IN-1 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemoresistance remains a significant hurdle in cancer therapy, driving tumor recurrence and limiting the efficacy of frontline treatments. A growing body of evidence points to the pivotal role of mitochondrial dynamics, particularly the process of mitochondrial fission, in the development of drug resistance. Dynamin-related protein 1 (Drp1) is a key regulator of mitochondrial fission, and its inhibition has emerged as a promising strategy to re-sensitize cancer cells to chemotherapy. This guide provides a comprehensive comparison of Drp1-IN-1 and other Drp1 inhibitors in reversing chemoresistance, supported by experimental data and detailed protocols.

The Role of Drp1 in Chemoresistance

Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. In many cancer cells, the balance is shifted towards excessive mitochondrial fission, a process mediated by the GTPase Drp1.[1] This increased fission has been linked to several mechanisms that contribute to chemoresistance, including:

  • Enhanced cell survival: Fragmented mitochondria can evade apoptosis by preventing the release of pro-apoptotic factors.

  • Metabolic reprogramming: Altered mitochondrial morphology can support the metabolic shifts that fuel cancer cell proliferation and survival in the presence of chemotherapeutic agents.

  • Increased drug efflux: Some studies suggest a link between mitochondrial dynamics and the expression of drug efflux pumps.

Inhibition of Drp1 aims to counteract these effects by promoting mitochondrial elongation (fusion), thereby restoring a more "normal" mitochondrial network and increasing the sensitivity of cancer cells to apoptotic stimuli induced by chemotherapy.

This compound and Other Drp1 Inhibitors: A Performance Comparison

While this compound has been identified as a potential inhibitor of Drp1, the most extensively studied pharmacological inhibitor is Mdivi-1.[1] This guide will focus on the available data for Mdivi-1 as a primary example, alongside other emerging alternatives.

Quantitative Data on Chemoresistance Reversal

The efficacy of Drp1 inhibition in overcoming chemoresistance is often quantified by measuring the change in the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of the Drp1 inhibitor. A lower IC50 value indicates increased sensitivity to the drug.

Table 1: Effect of Drp1 Inhibition on Chemotherapeutic IC50 Values

Cell LineChemotherapeutic AgentDrp1 Inhibition MethodIC50 (Chemo Alone)IC50 (Chemo + Drp1 Inhibition)Fold Change in SensitivityReference
MDA-MB-231 (Breast Cancer)CisplatinMdivi-1 (20 µM)14.29 ± 1.03 µMSignificantly Reduced (Dose-dependently)Not explicitly calculated[2]
MDA-MB-231 (Breast Cancer)CisplatinMdivi-1 (50 µM)14.29 ± 1.03 µMSignificantly Reduced (Dose-dependently)Not explicitly calculated[2]
Rhabdomyosarcoma (RD)CisplatinDrp1 knockdown (shDRP1)~10 µMSlightly Reduced Sensitivity~0.8[3]
Rhabdomyosarcoma (RD)VincristineDrp1 knockdown (shDRP1)~1 nMSlightly Reduced Sensitivity~0.7[3]
Osteosarcoma (Saos-2)CisplatinDrp1 knockdown (shDRP1)~20 µMNo Significant Change~1[3]
Osteosarcoma (Saos-2)DoxorubicinDrp1 knockdown (shDRP1)~100 nMNo Significant Change~1[3]
Ovarian Cancer (SKOV3)CisplatinDrp1 knockdown (siRNA)Not SpecifiedIncreased ResistanceNot Applicable[4][5]
Alternative Drp1 Inhibitors

Several other molecules have been investigated for their Drp1 inhibitory activity.

Table 2: Alternative Drp1 Inhibitors

InhibitorMechanism of ActionNotes
Mdivi-1 Putative allosteric inhibitor of Drp1 GTPase activity.Most studied, but has known off-target effects, including inhibition of mitochondrial Complex I. Synergistic effects with cisplatin may be Drp1-independent.[2]
Dynole 34-2 Dynamin inhibitor with activity against Drp1.
Trimethyloctadecylammonium bromide Potential inhibitory effects on Drp1.
Schaftoside Potential inhibitory effects on Drp1.
P110 Peptide inhibitor that blocks the Drp1/Fis1 interaction.More specific than small molecule inhibitors.
1H-pyrrole-2-carboxamide compounds Direct inhibitors of assembly-stimulated Drp1 GTPase activity.A novel class of selective Drp1 inhibitors.

Signaling Pathways and Experimental Workflows

To understand the role of Drp1 in chemoresistance, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to validate its inhibition.

Drp1-Mediated Mitochondrial Fission Pathway in Chemoresistance

Drp1_Pathway cluster_stimuli Chemotherapeutic Stress cluster_upstream Upstream Signaling cluster_drp1 Drp1 Regulation cluster_mitochondria Mitochondrial Dynamics cluster_downstream Downstream Effects Chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) ERK ERK Chemo->ERK Akt Akt Chemo->Akt Drp1_active p-Drp1 (S616) (active) ERK->Drp1_active pS616 Akt->Drp1_active pS616 Drp1_inactive Drp1 (inactive) Cytosolic Drp1_inactive->Drp1_active Mitochondria_fission Mitochondrial Fission Drp1_active->Mitochondria_fission Mitochondria_fused Fused Mitochondria (Elongated) Mitochondria_fused->Mitochondria_fission Mitochondria_fragmented Fragmented Mitochondria Mitochondria_fission->Mitochondria_fragmented Apoptosis Apoptosis Evasion Mitochondria_fragmented->Apoptosis Metabolism Metabolic Reprogramming Mitochondria_fragmented->Metabolism Chemoresistance Chemoresistance Apoptosis->Chemoresistance Metabolism->Chemoresistance Drp1_IN_1 This compound / Mdivi-1 Drp1_IN_1->Drp1_active Inhibits

Caption: Workflow for validating Drp1 inhibition.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent, with or without a fixed concentration of the Drp1 inhibitor (e.g., this compound or Mdivi-1). Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot Analysis for Drp1 and Phospho-Drp1

This technique is used to detect and quantify the levels of total Drp1 and its active, phosphorylated form (p-Drp1 at Ser616).

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Drp1 and p-Drp1 (Ser616) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Immunofluorescence for Mitochondrial Morphology

This method allows for the visualization of mitochondrial morphology to assess the effects of Drp1 inhibition.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells as described for the MTT assay.

  • Mitochondrial Staining: Incubate the cells with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) for 30 minutes at 37°C.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting: Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Qualitatively and quantitatively assess mitochondrial morphology (e.g., elongated vs. fragmented).

Conclusion

The inhibition of Drp1 presents a compelling strategy for overcoming chemoresistance in various cancers. While this compound is an emerging inhibitor, the bulk of the current research has focused on Mdivi-1, which has shown promise in sensitizing cancer cells to chemotherapeutic agents, although its off-target effects warrant careful consideration. The conflicting results in different cancer types highlight the need for further research to understand the context-dependent role of Drp1 in drug resistance. The development of more specific Drp1 inhibitors, such as peptide-based inhibitors and novel small molecules, will be crucial for advancing this therapeutic approach. The experimental protocols provided in this guide offer a framework for researchers to validate the efficacy of this compound and other inhibitors in their specific cancer models.

References

Comparative Analysis of Drp1 Inhibitors in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of leading Dynamin-related protein 1 (Drp1) inhibitors in preclinical models of Alzheimer's, Parkinson's, and Huntington's disease.

The burgeoning field of mitochondrial dynamics has identified the excessive fission of mitochondria, orchestrated by the Dynamin-related protein 1 (Drp1), as a pivotal pathological event in a range of neurodegenerative diseases.[1][2][3] This has spurred the development and investigation of Drp1 inhibitors as a promising therapeutic strategy to counteract neuronal dysfunction and death. This guide provides a comparative overview of key Drp1 inhibitors, summarizing their performance in various disease models with supporting experimental data and methodologies.

Overview of Drp1 in Neurodegenerative Diseases

Drp1, a large GTPase, is a key regulator of mitochondrial fission.[1][4] In healthy neurons, a balance between mitochondrial fission and fusion is crucial for maintaining mitochondrial health, distribution, and function.[5] However, in neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, this balance is skewed towards excessive fission.[1][6] This leads to mitochondrial fragmentation, dysfunction, increased oxidative stress, and ultimately, neuronal cell death.[1][7] Pathological proteins characteristic of these diseases, such as amyloid-beta (Aβ) and mutant Huntingtin (mHtt), have been shown to interact with and hyperactivate Drp1.[6][8][9] Consequently, inhibiting Drp1 has emerged as a promising therapeutic target to mitigate these detrimental effects.[1][7][10]

Comparative Efficacy of Drp1 Inhibitors

Several small molecule and peptide-based inhibitors of Drp1 have been investigated in preclinical models of neurodegenerative diseases. The most extensively studied include Mitochondrial division inhibitor 1 (Mdivi-1), P110, and Dynasore. Their efficacy in ameliorating key pathological features is summarized below.

Table 1: Comparative Efficacy of Drp1 Inhibitors in Alzheimer's Disease Models
InhibitorModel SystemKey FindingsQuantitative DataReference
Mdivi-1 APP/PS1 transgenic miceReduced Aβ deposition, improved learning and memory.~50% decrease in exocytotic synaptic vesicles in untreated transgenic mice was alleviated.[1]
Mdivi-1 Aβ-treated cultured neuronsInhibited mitochondrial fragmentation, ROS production, and ATP reduction; restored synaptic function.N/A[7][11]
Drp1 Inhibition (General) Alzheimer's disease modelAmeliorates synaptic depression, Aβ deposition, and cognitive impairment. Prevents mitochondrial fragmentation and lipid peroxidation.N/A[7][11]
Table 2: Comparative Efficacy of Drp1 Inhibitors in Parkinson's Disease Models
InhibitorModel SystemKey FindingsQuantitative DataReference
Mdivi-1 PINK1-/- mice and MPTP mouse modelAttenuated neurotoxicity and restored striatal dopamine release deficits.N/A[5][12]
P110 MPP+ treated SH-SY5Y cells (in vitro model)Neuroprotective by inhibiting mitochondrial fragmentation and ROS production; increased neuronal cell viability.Greatly reduced accumulation of active Bax on mitochondria.[13][14][15]
Dynasore Rotenone-induced rat modelAmeliorated motor deficits and morphological disruptions of mitochondria.N/A[4][16]
Drp1-K38A (dominant-negative mutant) Mouse modelsAttenuated neurotoxicity and restored dopamine release.N/A[5]
Table 3: Comparative Efficacy of Drp1 Inhibitors in Huntington's Disease Models
InhibitorModel SystemKey FindingsQuantitative DataReference
Mdivi-1 zQ175 knock-in mouse modelReduced neuropathology and behavioral deficits.N/A[17]
Mdivi-1 Mutant Htt neurons (in vitro)Reduced fission activity and decreased protein levels of Drp1 and Fis1.N/A[18]
P110 R6/2 mouse model and zQ175 KI mouse modelReduced HD-associated neuropathology and behavioral deficits.N/A[17]
P110-TAT HD knock-in mouse striatal cells (HdhQ111)Abolished the 3- to 4-fold increased translocation of Drp1 to mitochondria.[19]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of Drp1 inhibition and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

Drp1_Pathways_Neurodegeneration cluster_alzheimers Alzheimer's Disease cluster_parkinsons Parkinson's Disease cluster_huntingtons Huntington's Disease Aβ Oligomers Aβ Oligomers Drp1 Hyperactivation_AD Drp1 Hyperactivation Aβ Oligomers->Drp1 Hyperactivation_AD p-Tau p-Tau p-Tau->Drp1 Hyperactivation_AD Mitochondrial Fission_AD Excessive Mitochondrial Fission Drp1 Hyperactivation_AD->Mitochondrial Fission_AD Mitochondrial Dysfunction_AD Mitochondrial Dysfunction (↓ATP, ↑ROS) Mitochondrial Fission_AD->Mitochondrial Dysfunction_AD Synaptic Failure Synaptic Failure Mitochondrial Dysfunction_AD->Synaptic Failure Neuronal Death_AD Neuronal Death Synaptic Failure->Neuronal Death_AD Drp1 Inhibitors_AD Drp1 Inhibitors (e.g., Mdivi-1) Drp1 Inhibitors_AD->Drp1 Hyperactivation_AD α-Synuclein α-Synuclein Drp1 Hyperactivation_PD Drp1 Hyperactivation α-Synuclein->Drp1 Hyperactivation_PD PINK1/Parkin Dysfunction PINK1/Parkin Dysfunction PINK1/Parkin Dysfunction->Drp1 Hyperactivation_PD Mitochondrial Fission_PD Excessive Mitochondrial Fission Drp1 Hyperactivation_PD->Mitochondrial Fission_PD Mitochondrial Dysfunction_PD Mitochondrial Dysfunction (↓Dopamine Release) Mitochondrial Fission_PD->Mitochondrial Dysfunction_PD Dopaminergic Neuron Death Dopaminergic Neuron Death Mitochondrial Dysfunction_PD->Dopaminergic Neuron Death Drp1 Inhibitors_PD Drp1 Inhibitors (e.g., Mdivi-1, P110) Drp1 Inhibitors_PD->Drp1 Hyperactivation_PD Mutant Huntingtin (mHtt) Mutant Huntingtin (mHtt) Drp1 Hyperactivation_HD Drp1 Hyperactivation Mutant Huntingtin (mHtt)->Drp1 Hyperactivation_HD Mitochondrial Fission_HD Excessive Mitochondrial Fission Drp1 Hyperactivation_HD->Mitochondrial Fission_HD Mitochondrial Dysfunction_HD Mitochondrial Dysfunction Mitochondrial Fission_HD->Mitochondrial Dysfunction_HD Neuronal Dysfunction Neuronal Dysfunction Mitochondrial Dysfunction_HD->Neuronal Dysfunction Neuronal Death_HD Neuronal Death Neuronal Dysfunction->Neuronal Death_HD Drp1 Inhibitors_HD Drp1 Inhibitors (e.g., Mdivi-1, P110) Drp1 Inhibitors_HD->Drp1 Hyperactivation_HD

Caption: Drp1 signaling in neurodegeneration.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) Disease Model Disease Model Induction (e.g., Aβ, MPP+, mHtt transfection) Cell Culture->Disease Model Inhibitor Treatment Drp1 Inhibitor Treatment Disease Model->Inhibitor Treatment Mitochondrial Morphology Mitochondrial Morphology Analysis (Microscopy) Inhibitor Treatment->Mitochondrial Morphology Cell Viability Cell Viability Assays (e.g., MTT, LDH) Inhibitor Treatment->Cell Viability Biochemical Assays Biochemical Assays (e.g., Western Blot, ROS, ATP) Inhibitor Treatment->Biochemical Assays Animal Model Transgenic Animal Model (e.g., APP/PS1, zQ175) Inhibitor Administration Drp1 Inhibitor Administration Animal Model->Inhibitor Administration Behavioral Tests Behavioral Tests (e.g., Morris Water Maze, Rotarod) Inhibitor Administration->Behavioral Tests Histopathology Histopathology & Immunohistochemistry (e.g., Aβ plaques, TH+ neurons) Inhibitor Administration->Histopathology Biochemical Analysis Biochemical Analysis of Brain Tissue Inhibitor Administration->Biochemical Analysis

Caption: Experimental workflow for Drp1 inhibitor evaluation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments frequently cited in the evaluation of Drp1 inhibitors.

Mitochondrial Morphology Analysis in Cultured Neurons
  • Cell Culture and Treatment: Primary cortical or hippocampal neurons are cultured on glass-bottom dishes. After a specified number of days in vitro (DIV), neurons are treated with the neurotoxic agent (e.g., oligomeric Aβ, MPP+) with or without the Drp1 inhibitor for a designated time period.

  • Mitochondrial Staining: Live cells are incubated with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos (e.g., 100 nM for 15-30 minutes at 37°C).

  • Imaging: Cells are imaged using a confocal or fluorescence microscope. Z-stack images are often acquired to capture the three-dimensional structure of mitochondria.

  • Image Analysis: Mitochondrial length and morphology are quantified using image analysis software (e.g., ImageJ/Fiji). Mitochondria are typically categorized as elongated/tubular, intermediate, or fragmented/punctate. The percentage of cells with each mitochondrial morphology is then calculated.

Western Blotting for Drp1 and Related Proteins
  • Protein Extraction: Cells or brain tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against Drp1, Fis1, Mfn1/2, OPA1, and loading controls like β-actin or GAPDH.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. Densitometry analysis is performed to quantify protein levels.

Cell Viability Assays
  • MTT Assay: Cells are seeded in 96-well plates and treated as described above. Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

In Vivo Behavioral Testing (Example: Morris Water Maze for Alzheimer's Disease Models)
  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Mice are trained to find the hidden platform over several consecutive days (e.g., 4 trials per day for 5 days). The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

Future Directions and Considerations

The studies summarized here provide a strong rationale for the continued investigation of Drp1 inhibitors as a therapeutic strategy for neurodegenerative diseases. While the preclinical data are promising, several considerations remain for their clinical translation. These include optimizing the blood-brain barrier permeability of these compounds, evaluating their long-term safety profiles, and determining the optimal therapeutic window for intervention. Some research also suggests that certain effects of Mdivi-1 may be Drp1-independent, highlighting the need for the development of more specific inhibitors.[20][21] Nevertheless, targeting the pathological cascade upstream by modulating mitochondrial dynamics represents a hopeful avenue in the quest for effective treatments for these devastating disorders.

References

Assessing the Reproducibility of Drp1 Inhibitor Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of experimental data for commercially available inhibitors of Dynamin-related protein 1 (Drp1) is essential for ensuring the reproducibility of scientific findings. This guide provides a comparative analysis of prominent Drp1 inhibitors, their reported experimental data, and detailed protocols for key assays. While this guide aims to address the topic of the Drp1 inhibitor designated as Drp1-IN-1, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of peer-reviewed experimental data and detailed protocols for this specific compound.

Commercial vendors describe this compound (also referred to as compound A-7) as a Drp1 inhibitor with an IC50 of 0.91 μM[1][2][3]. Its chemical structure is available on databases such as PubChem[4]. However, without published research articles, a direct assessment of the reproducibility of its experimental results is not feasible.

Therefore, this guide will provide a comparative framework using data from well-documented Drp1 inhibitors—Mdivi-1, P110, and Drpitor1—to offer researchers a valuable tool for evaluating and comparing the performance of Drp1 inhibitors in general.

The Role of Drp1 in Mitochondrial Fission

Dynamin-related protein 1 (Drp1) is a GTPase that plays a pivotal role in regulating mitochondrial fission, a fundamental process for mitochondrial quality control, distribution, and cell division. Dysregulation of Drp1-mediated fission is implicated in various pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making it an attractive therapeutic target.

The process of mitochondrial fission involves the recruitment of cytosolic Drp1 to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51. At the membrane, Drp1 oligomerizes into a ring-like structure that constricts and ultimately severs the mitochondrion in a GTP-dependent manner.

cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (dimer/tetramer) Fis1 Fis1 Drp1_inactive->Fis1 Recruitment & Activation Mff Mff Drp1_inactive->Mff Recruitment & Activation MiD49_51 MiD49/51 Drp1_inactive->MiD49_51 Recruitment & Activation Drp1_active Active Drp1 (oligomerized ring) Fis1->Drp1_active Oligomerization Mff->Drp1_active Oligomerization MiD49_51->Drp1_active Oligomerization Mitochondrion Mitochondrial Constriction & Fission Drp1_active->Mitochondrion GTP Hydrolysis

Figure 1. Simplified signaling pathway of Drp1-mediated mitochondrial fission.

Comparative Analysis of Drp1 Inhibitors

The following table summarizes key quantitative data for three well-characterized Drp1 inhibitors. This information has been compiled from various research articles to provide a basis for comparison.

InhibitorTarget/MechanismReported IC50Cell/SystemReference
Mdivi-1 Allosteric inhibitor of Drp1 GTPase activity.1-10 µM (for yeast Dnm1)Yeast[5]
Reduces Drp1 self-assembly.~50 µM (for mitochondrial fragmentation)Mammalian cells[5]
P110 Peptide inhibitor of the Drp1-Fis1 interaction.Inhibits ~50% of Drp1 GTPase activity at 1 µM.Recombinant Drp1[6]
Drpitor1 Competitive inhibitor of Drp1 GTPase activity.0.09 µM (for mitochondrial fragmentation)Cancer cell lines[7]
Drpitor1a A congener of Drpitor1.0.06 µM (for mitochondrial fragmentation)Cancer cell lines[7]

Experimental Protocols for Assessing Drp1 Inhibitor Activity

Reproducibility of experimental results is contingent on detailed and standardized protocols. Below are methodologies for key experiments used to characterize Drp1 inhibitors.

Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by recombinant Drp1 in the presence and absence of an inhibitor.

  • Principle: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified using a colorimetric method, such as a malachite green-based assay.

  • Protocol:

    • Purify recombinant human Drp1 protein.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM MgCl2).

    • Incubate a fixed concentration of recombinant Drp1 (e.g., 0.25 ng/µL) with varying concentrations of the inhibitor for 15 minutes at 37°C in a 96-well plate.

    • Initiate the reaction by adding a saturating concentration of GTP (e.g., 0.5 mM).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure the released phosphate using a malachite green-based reagent according to the manufacturer's instructions.

    • Measure absorbance at the appropriate wavelength (e.g., ~620-650 nm).

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Mitochondrial Morphology Analysis

This assay visually assesses the effect of Drp1 inhibitors on mitochondrial morphology in cultured cells.

  • Principle: Inhibition of Drp1 leads to an elongation of the mitochondrial network due to unopposed mitochondrial fusion.

  • Protocol:

    • Plate cells (e.g., HeLa, SH-SY5Y) on glass coverslips or in imaging-compatible plates.

    • Treat cells with the Drp1 inhibitor at various concentrations for a specified duration (e.g., 1-4 hours).

    • To induce mitochondrial fission as a positive control, co-treat with an agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Stain mitochondria using an antibody against a mitochondrial protein (e.g., TOM20) followed by a fluorescently labeled secondary antibody, or by using a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos).

    • Acquire images using fluorescence microscopy (confocal microscopy is recommended).

    • Quantify mitochondrial morphology by categorizing cells based on their mitochondrial shape (e.g., fragmented, intermediate, tubular/elongated) or by using automated image analysis software to measure mitochondrial length and branching.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of Drp1 inhibition on cell survival and proliferation.

  • Principle: Assays like the MTT or WST-1 assay measure metabolic activity as an indicator of cell viability. Cytotoxicity can be measured by assays that detect membrane integrity loss (e.g., LDH release) or apoptosis (e.g., caspase activity).

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the Drp1 inhibitor for a desired period (e.g., 24-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

General Experimental Workflow for Drp1 Inhibitor Evaluation

The following diagram illustrates a logical workflow for the characterization of a novel Drp1 inhibitor.

Start Putative Drp1 Inhibitor Biochemical_Assay Biochemical Assays (e.g., GTPase Activity) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Confirm in vitro activity Mito_Morphology Mitochondrial Morphology Analysis Cell_Based_Assay->Mito_Morphology Cytotoxicity Cytotoxicity/Viability Assays Cell_Based_Assay->Cytotoxicity Target_Engagement Target Engagement & Selectivity Assays Mito_Morphology->Target_Engagement Validate cellular effect Cytotoxicity->Target_Engagement Determine therapeutic window In_Vivo_Model In Vivo Disease Model Evaluation Target_Engagement->In_Vivo_Model Confirm specificity

Figure 2. A general experimental workflow for the evaluation of Drp1 inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Drp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for the dynamin-related protein 1 (Drp1) inhibitor, Drp1-IN-1. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Alternative Names comp A-7
CAS Number 2247733-08-8
Molecular Formula C₂₂H₂₄N₈OS
Molecular Weight 448.54 g/mol
IC₅₀ 0.91 µM for Drp1
Solubility 100 mg/mL (222.95 mM) in DMSO (with ultrasonic)
Appearance Solid
Storage Temperature Stock solution: -80°C (6 months); -20°C (1 month)

Detailed Disposal Protocol for this compound

Important Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, biologically active small molecules dissolved in dimethyl sulfoxide (DMSO). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and comply with all local, regional, and national regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.

  • Gloves: Wear chemically resistant gloves (e.g., butyl rubber or nitrile gloves; check your institution's glove compatibility chart for DMSO).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid form outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial.

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes should be placed in a designated solid chemical waste container.

  • Liquid Waste (this compound in DMSO):

    • Collect all solutions of this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled "Hazardous Waste: this compound in DMSO" and include the approximate concentrations.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS guidelines. DMSO can facilitate the absorption of other chemicals through the skin.

  • Aqueous Waste:

    • If any experimental procedures result in aqueous solutions containing this compound, these should also be collected as hazardous aqueous waste. Do not pour down the drain.

Step 3: Decontamination of Equipment and Surfaces
  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Work Surfaces: Clean the work area (e.g., chemical fume hood sash and surface, benchtop) with a detergent solution, followed by a rinse with water. All cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.

Step 4: Final Disposal
  • Store all waste containers in a designated, secure secondary containment area until they are collected by your institution's EHS personnel.

  • Ensure all waste containers are properly sealed and labeled with a completed hazardous waste tag as required by your institution.

  • The primary method for the final disposal of organic solvent waste, such as DMSO containing dissolved chemicals, is typically high-temperature incineration by a licensed hazardous waste disposal company.[1][2]

Visual Workflow for this compound Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound.

Drp1_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe solid_waste Solid Waste (Unused powder, contaminated consumables) ppe->solid_waste Segregate Waste liquid_waste Liquid Waste (this compound in DMSO) ppe->liquid_waste Segregate Waste aqueous_waste Aqueous Waste (If applicable) ppe->aqueous_waste Segregate Waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_waste->collect_aqueous store_waste Store All Waste Containers in Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_aqueous->store_waste decontaminate Decontaminate Glassware, Equipment, and Work Surfaces collect_decon_waste Collect Decontamination Waste (Solvent rinses, wipes) decontaminate->collect_decon_waste collect_decon_waste->store_waste label_waste Complete and Attach Hazardous Waste Tag store_waste->label_waste ehs_pickup Arrange for EHS Pickup label_waste->ehs_pickup end End: Waste Disposed of by Licensed Facility (Incineration) ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Drp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Drp1-IN-1. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is an inhibitor of the dynamin-1-like protein (Drp1) with an IC50 of 0.91 μM.[1] As with any potent small molecule inhibitor, proper handling is imperative to minimize exposure risk. The following protocols for personal protective equipment (PPE), operations, and disposal are based on standard safety practices for hazardous research chemicals.

Compound Data

PropertyValueSource
Product Name This compound[2]
Synonyms comp A-7[1]
Target Dynamin-1-like protein (Drp1)[1]
IC50 0.91 μM[1]
Molecular Formula C₂₂H₂₄N₈OS[2]
Molecular Weight 448.54 g/mol [2]
Appearance Solid[2]
Purity 98.50%[1]
Storage Stock solution: -80°C (6 months), -20°C (1 month)[1]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the primary barrier against exposure to hazardous chemicals.[3] For handling this compound, the following PPE is mandatory.

PPE CategoryItemStandard and Recommended Use
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-grade nitrile gloves at all times. Change gloves immediately if contaminated, torn, or after extended use.
Body Protection Disposable GownA disposable, fluid-resistant gown should be worn over laboratory attire. Ensure it is fully fastened.
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes, such as during solution preparation.
Respiratory Protection N95 Respirator or HigherWhen handling the solid form of the compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and lab coat) when unpacking.

  • Verify the compound information against the order and safety data sheet (SDS).

  • Store the compound in a clearly labeled, designated, and secure location according to the manufacturer's recommendations (-20°C or -80°C for long-term storage).[1]

2. Weighing the Compound:

  • Perform all weighing operations within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use dedicated spatulas and weigh boats.

  • Clean the weighing area and equipment thoroughly after use to prevent cross-contamination.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Use a closed system transfer device (CSTD) if available to minimize aerosol generation.

  • Consult the manufacturer's data sheet for solubility information (e.g., DMSO is a common solvent for this type of compound).[1]

  • Add the solvent slowly to the solid compound to avoid splashing.

4. Experimental Use:

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • When using the compound in cell culture or other experiments, always wear the prescribed PPE.

  • Handle all materials that have come into contact with this compound as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, gowns, weigh boats, and pipette tips, into a designated hazardous waste container.[4]

    • This container should be clearly labeled as "Hazardous Chemical Waste" and list the contents.

  • Liquid Waste:

    • Collect all unused solutions and contaminated liquid waste in a sealed, leak-proof hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous chemical waste.

  • Final Disposal:

    • All waste must be disposed of through the institution's environmental health and safety (EHS) office.

    • Follow all federal, state, and local regulations for hazardous waste disposal.[4] Incineration by an approved vendor is a common method for destroying potent pharmaceutical compounds.[5]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receive Receive & Inspect Package Store Store Compound Securely Receive->Store DonPPE Don Full PPE Store->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Prepare Prepare Stock Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment CollectWaste Collect Contaminated Waste (Solid & Liquid) Experiment->CollectWaste Segregate Segregate Waste Types CollectWaste->Segregate EHS Dispose via EHS Office Segregate->EHS

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.